molecular formula C12H17N2O10V B15606481 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Katalognummer: B15606481
Molekulargewicht: 400.21 g/mol
InChI-Schlüssel: ABBPDBIZYMMUMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VO-Ohpic trihydrate is a useful research compound. Its molecular formula is C12H17N2O10V and its molecular weight is 400.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H17N2O10V

Molekulargewicht

400.21 g/mol

IUPAC-Name

hydrido(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate

InChI

InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;;

InChI-Schlüssel

ABBPDBIZYMMUMS-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

VO-Ohpic Trihydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] By targeting the lipid phosphatase activity of PTEN, this compound modulates critical cellular signaling pathways, primarily the PI3K/AKT/mTOR and Raf/MEK/ERK cascades, impacting cell proliferation, survival, and senescence.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: PTEN Inhibition

This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN.[5][6] PTEN is a dual-specificity phosphatase that negatively regulates the PI3K/AKT signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling pathways.[7]

The primary molecular target of this compound is the lipid phosphatase activity of PTEN.[3] Its potency is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and characteristics of this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC50 ValueAssay ConditionsReference
PTEN35 nMRecombinant PTEN, PIP3-based assay[3][8]
PTEN46 ± 10 nMRecombinant PTEN, OMFP-based assay[9]
PTENKic: 27 ± 6 nMNot specified[9]
PTENKiu: 45 ± 11 nMNot specified[9]

Table 2: In Vivo Efficacy

Animal ModelTreatmentOutcomeReference
Nude mice with Hep3B xenograftsVO-OhpicSignificant inhibition of tumor growth[1][4][8]
C57BL6 mice with Kcl-induced cardiac arrestVO-Ohpic (30 min prior to arrest)Increased survival, LVPmax, and dP/dt max; increased lactate (B86563) clearance; decreased plasma glucose[1][8]
Mice with ischemia-reperfusion injuryVO-Ohpic (10 µg/kg, i.p.)Decreased myocardial infarct size (25±6% vs. 56±5% in control)[9][10]

Signaling Pathways Modulated by this compound

This compound's inhibition of PTEN triggers a cascade of downstream signaling events. The two primary pathways affected are the PI3K/AKT/mTOR and the Raf/MEK/ERK pathways.

PI3K/AKT/mTOR Pathway

Inhibition of PTEN by this compound leads to the accumulation of PIP3, which recruits and activates AKT (also known as Protein Kinase B).[4] Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a.[1][8] This pathway is crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR FoxO3a FoxO3a AKT->FoxO3a CellGrowth Cell Growth & Survival mTOR->CellGrowth

PI3K/AKT/mTOR signaling pathway activation by this compound.
Raf/MEK/ERK Pathway

Recent studies suggest that PTEN can also negatively regulate the Raf/MEK/ERK (also known as MAPK) pathway.[4] Treatment with VO-Ohpic has been shown to increase the phosphorylation and activation of ERK1/2.[4] This pathway is also involved in cell proliferation and differentiation.

Raf_MEK_ERK_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN ERK p-ERK1/2 PTEN->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Raf/MEK/ERK signaling pathway activation by this compound.

Cellular and Physiological Effects

The modulation of these signaling pathways by this compound results in a variety of cellular and physiological effects.

  • Inhibition of Cell Viability and Proliferation: In hepatocellular carcinoma (HCC) cells with low PTEN expression, VO-Ohpic inhibits cell viability and proliferation.[1][4]

  • Induction of Senescence: The compound induces senescence-associated β-galactosidase activity in Hep3B cells.[1][4]

  • Enhanced Glucose Uptake: Inhibition of PTEN by VO-Ohpic dramatically enhances glucose uptake into adipocytes.[1][8]

  • Wound Healing: It has been shown to accelerate wound healing in fibroblasts.[1][8]

  • Cardioprotection: VO-Ohpic treatment has demonstrated a significant reduction in myocardial infarct size and improved cardiac function in mouse models of ischemia-reperfusion injury.[9][10][11]

  • Anti-inflammatory Effects: In a cardiac arrest model, VO-Ohpic was shown to reduce the expression of pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[11]

  • Attenuation of Apoptosis: VO-Ohpic has been shown to protect endplate chondrocytes against apoptosis.[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PTEN Inhibition Assay

This protocol is used to determine the IC50 of this compound against PTEN.

PTEN_Inhibition_Assay Start Start Preincubation Pre-incubate PTEN with various concentrations of VO-Ohpic (10 min, RT) Start->Preincubation Reaction Add substrate (PIP3 or OMFP) to initiate the reaction Preincubation->Reaction Incubation Incubate (e.g., 20 min, 30°C) Reaction->Incubation Stop Stop reaction Incubation->Stop Detection Measure phosphate (B84403) release (Malachite Green) or fluorescence (OMFP) Stop->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for in vitro PTEN inhibition assay.

Methodology:

  • Recombinant PTEN is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.[7][8]

  • The phosphatase reaction is initiated by the addition of a substrate, such as PIP3 or OMFP (3-O-methylfluorescein phosphate).[7]

  • The reaction is allowed to proceed for a defined period (e.g., 20 minutes at 30°C).[7]

  • The amount of product (phosphate or fluorescein) is quantified using a suitable detection method, such as a malachite green assay for phosphate release or fluorescence measurement for OMFP hydrolysis.[7]

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Culture cells (e.g., Hep3B, PLC/PRF/5) to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).[1]

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., AKT, mTOR, ERK1/2).[4]

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize protein bands using a chemiluminescent substrate and quantify band intensities.

  • Normalize the levels of phosphorylated proteins to the total protein levels.[4]

Cell Proliferation (BrdU) Assay

This protocol measures the effect of this compound on cell proliferation.

Methodology:

  • Seed cells (e.g., 3x10^3 cells/well) in 96-well plates.[1][8]

  • Treat cells with varying concentrations of this compound for 72 hours.[1][8]

  • Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[1][8]

  • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme.

  • Add a substrate and measure the colorimetric output.

  • Express the results as the percentage of BrdU incorporation relative to the control.[1][8]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in vivo.

Methodology:

  • Implant human tumor cells (e.g., Hep3B) subcutaneously into immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predefined schedule.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-AKT and p-ERK, immunohistochemistry for Ki-67).[4]

Conclusion

This compound is a well-characterized inhibitor of PTEN with significant potential in various therapeutic areas, including oncology and cardiovascular disease. Its ability to modulate the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways provides a clear mechanistic basis for its observed cellular and physiological effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this compound and other PTEN inhibitors.

References

An In-depth Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VO(Ohpic) trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization and evaluation in preclinical models.

Core Concepts

VO(Ohpic) trihydrate, also known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based small molecule that has garnered significant interest in the scientific community for its specific inhibition of PTEN's lipid phosphatase activity.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade that plays a central role in cell growth, proliferation, survival, and metabolism.[3] By inhibiting PTEN, VO(Ohpic) trihydrate effectively activates the PI3K/Akt pathway, making it a valuable tool for studying the physiological and pathological roles of this signaling axis and a potential therapeutic agent in diseases such as cancer and diabetes.[2][3]

Chemical Properties
PropertyValue
Chemical Formula C₁₂H₉N₂O₈V·3H₂O·H
Molecular Weight Approximately 415.20 g/mol
CAS Number 476310-60-8
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action

VO(Ohpic) trihydrate acts as a reversible and noncompetitive inhibitor of PTEN.[4] It specifically targets the lipid phosphatase activity of PTEN, preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[2] This leads to an accumulation of PIP₃ at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Activated Akt then phosphorylates a multitude of downstream targets, including FoxO3a, leading to the modulation of various cellular processes.[1]

dot

VO(Ohpic)_trihydrate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 PI3K PTEN PTEN Akt Akt PIP3->Akt Recruits & Activates PI3K PI3K PTEN->PIP2 PTEN VO_Ohpic VO(Ohpic) trihydrate VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Effects pAkt->Downstream Modulates Cell Growth\n& Proliferation Cell Growth & Proliferation Downstream->Cell Growth\n& Proliferation Cell Survival Cell Survival Downstream->Cell Survival Glucose Uptake Glucose Uptake Downstream->Glucose Uptake

Caption: Signaling pathway of VO(Ohpic) trihydrate.

Quantitative Data

The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of VO(Ohpic) Trihydrate against PTEN
Assay SubstrateIC₅₀ (nM)Reference
PIP₃35[1][2]
OMFP46 ± 10[5][6]
Table 2: Inhibition Constants of VO(Ohpic) Trihydrate for PTEN
ConstantValue (nM)Reference
Kic (competitive inhibition constant)27 ± 6[5][6]
Kiu (uncompetitive inhibition constant)45 ± 11[5][6]
Table 3: Selectivity Profile of VO(Ohpic) Trihydrate
PhosphataseIC₅₀ (nM)Reference
PTEN35
SopB588
Myotubularin (MTM)4030
PTPβ57500
SAC1>10000

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of VO(Ohpic) trihydrate.

PTEN Inhibition Assay (Malachite Green-based using PIP₃ substrate)

This assay measures the amount of inorganic phosphate (B84403) released from the dephosphorylation of PIP₃ by PTEN.

Materials:

  • Recombinant human PTEN protein

  • VO(Ohpic) trihydrate

  • PIP₃ (diC16 sodium salt)

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

  • Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of VO(Ohpic) trihydrate in DMSO (e.g., 100 µM).

  • Serially dilute VO(Ohpic) trihydrate in Assay Buffer to the desired concentrations.

  • In a 96-well plate, add recombinant PTEN to the Assay Buffer.

  • Add the diluted VO(Ohpic) trihydrate or vehicle (DMSO) to the wells containing PTEN and pre-incubate for 10 minutes at room temperature.[5]

  • Prepare PIP₃ substrate by dissolving it in distilled water to a final concentration of 1 mM. Further dilute with water to the desired working concentration.

  • Initiate the enzymatic reaction by adding the PIP₃ substrate to each well.

  • Incubate the plate at 30°C for 20 minutes.[5]

  • Stop the reaction by adding 2.25 volumes of Malachite Green Reagent to each well.[5]

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 650 nm using a plate reader.

  • Calculate the percentage of PTEN inhibition for each concentration of VO(Ohpic) trihydrate and determine the IC₅₀ value.

dot

PTEN_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PTEN, VO-Ohpic, PIP₃) Start->Prepare_Reagents Preincubation Pre-incubate PTEN with VO(Ohpic) or Vehicle Prepare_Reagents->Preincubation Add_Substrate Add PIP₃ Substrate Preincubation->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 650 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (IC₅₀) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for PTEN Inhibition Assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during cell proliferation.

Materials:

  • Cell line of interest (e.g., Hep3B human hepatocellular carcinoma cells)

  • Complete cell culture medium

  • VO(Ohpic) trihydrate

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with varying concentrations of VO(Ohpic) trihydrate for 72 hours.[1]

  • Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[1]

  • After the 72-hour treatment, remove the culture medium.

  • Fix and denature the DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.

  • Wash the wells with wash buffer.

  • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by a 30-minute incubation.

  • Wash the wells and add the TMB substrate. Incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control.

Western Blotting for Akt Phosphorylation

This method is used to detect the phosphorylation status of Akt as an indicator of PI3K pathway activation.

Materials:

  • Cell line of interest

  • VO(Ohpic) trihydrate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with VO(Ohpic) trihydrate for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

In Vivo Mouse Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of VO(Ohpic) trihydrate.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., Hep3B)

  • VO(Ohpic) trihydrate

  • Vehicle solution (e.g., DMSO diluted in 25% ethanol)

  • Calipers for tumor measurement

Procedure:

  • Inoculate 10 x 10⁶ Hep3B cells in 0.2 ml of PBS into the flank of each mouse.[2]

  • Monitor the mice until tumors become palpable (approximately 150 mm³).[2]

  • Randomize the mice into treatment and control groups.

  • Administer VO(Ohpic) trihydrate (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection daily for 6 days a week.[2]

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Continue the treatment for the duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]

Conclusion

VO(Ohpic) trihydrate is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to activate the PI3K/Akt signaling pathway makes it an invaluable research tool for dissecting the complexities of this critical cellular cascade. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of VO(Ohpic) trihydrate in various disease models.

References

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor that plays a pivotal role in cellular regulation by antagonizing the PI3K/Akt/mTOR signaling pathway. Its frequent inactivation in various cancers has made it a significant target for therapeutic intervention. While much research has focused on restoring PTEN function, there is a growing interest in the therapeutic potential of PTEN inhibitors for conditions such as diabetes, neurodegenerative diseases, and even certain cancers where transient pathway activation may be beneficial. This guide provides a comprehensive technical overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of PTEN, intended for researchers and drug development professionals. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize complex biological and experimental processes.

Introduction to PTEN and the PI3K/Akt/mTOR Pathway

PTEN is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly opposes the activity of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3. PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1]

Activated Akt orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] One of the key downstream targets of Akt is the mammalian target of rapamycin (B549165) (mTOR), which further regulates protein synthesis and cell growth.[2] By downregulating PIP3 levels, PTEN effectively acts as a brake on the PI3K/Akt/mTOR signaling cascade, thus preventing uncontrolled cell growth and proliferation.[3] Loss of PTEN function, a common event in many human cancers, leads to hyperactivation of this pathway, promoting tumorigenesis.[3]

This compound: A Vanadium-Based PTEN Inhibitor

This compound, a vanadyl compound complexed with hydroxypicolinic acid, has emerged as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[1][4] Its ability to modulate the PI3K/Akt/mTOR pathway with nanomolar efficacy has made it a valuable tool for studying PTEN function and a potential lead compound for therapeutic development in various disease contexts, including diabetes and neuroprotection.[1][4]

Mechanism of Action

This compound acts as a reversible and non-competitive inhibitor of PTEN.[1] This mode of inhibition means that it does not directly compete with the substrate (PIP3) for binding to the active site. Instead, it is believed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] The reversibility of its action is a key feature, allowing for controlled and transient inhibition of PTEN, which can be advantageous in therapeutic applications.[1]

The non-competitive nature of inhibition is demonstrated by the observation that increasing concentrations of VO-Ohpic lead to a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km) of PTEN for its substrate.[1]

Quantitative Data on this compound Inhibition of PTEN

The potency and kinetics of this compound's interaction with PTEN have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Substrate Reference
IC5035 ± 2 nMPIP3[5]
IC5046 ± 10 nMOMFP[1][5]

Table 1: Inhibitory Potency of this compound against PTEN. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Inhibition Constant Value Description Reference
Kic27 ± 6 nMInhibitor binding constant to the free enzyme[1][5]
Kiu45 ± 11 nMInhibitor binding constant to the enzyme-substrate complex[1][5]

Table 2: Inhibition Constants for this compound. These constants provide a more detailed characterization of the non-competitive inhibition mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on PTEN.

PTEN Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (B84403) released from the dephosphorylation of a substrate by PTEN.

Materials:

  • Recombinant PTEN enzyme

  • This compound

  • PIP3 (diC8-PIP3, a water-soluble analog) or other suitable substrate

  • PTEN Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in the PTEN Reaction Buffer.

    • Prepare a stock solution of PIP3 in the reaction buffer.

    • Prepare a series of phosphate standards of known concentrations.

  • Enzyme Inhibition:

    • In a 96-well plate, add the PTEN enzyme to the reaction buffer.

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Generate a standard curve using the phosphate standards.

    • Determine the amount of phosphate released in each reaction from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of PTEN and Phospho-Akt (Ser473)

This technique is used to assess the effect of this compound on the phosphorylation status of Akt, a downstream target of the PTEN/PI3K pathway, in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with wild-type PTEN)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473)) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of the first set of antibodies and re-probed with other primary antibodies (e.g., anti-total Akt, anti-PTEN, and a loading control) to ensure equal protein loading and to assess total protein levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Express the results as a percentage of the viability of untreated control cells.

    • Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Core Concepts

To facilitate a deeper understanding of the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.

PTEN_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Phosphatase_Assay PTEN Phosphatase Assay (e.g., Malachite Green) Western_Blot Western Blot (p-Akt, Total Akt, PTEN) Phosphatase_Assay->Western_Blot Confirms cellular pathway modulation Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot->Cell_Viability Correlates pathway inhibition with cellular phenotype Animal_Model Animal Model (e.g., Xenograft) Cell_Viability->Animal_Model Informs in vivo study design Treatment VO-Ohpic Treatment Animal_Model->Treatment Tumor_Analysis Tumor Growth Analysis Treatment->Tumor_Analysis Biomarker_Analysis Biomarker Analysis (Immunohistochemistry) Treatment->Biomarker_Analysis Inhibition_Mechanism Enzyme PTEN (E) ES_Complex PTEN-PIP3 (ES) Enzyme:f0->ES_Complex:f0 + S EI_Complex PTEN-VO-Ohpic (EI) Enzyme:f0->EI_Complex:f0 + I Substrate PIP3 (S) Inhibitor VO-Ohpic (I) ES_Complex:f0->Enzyme:f0 ESI_Complex PTEN-PIP3-VO-Ohpic (ESI) ES_Complex:f0->ESI_Complex:f0 + I Product PIP2 (P) ES_Complex:f0->Product:f0 -> E + P EI_Complex:f0->Enzyme:f0 EI_Complex:f0->ESI_Complex:f0 + S ESI_Complex:f0->ES_Complex:f0 ESI_Complex:f0->EI_Complex:f0

References

An In-depth Technical Guide on the Chemical Properties and Structure of VO(Ohpic) Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO(Ohpic) trihydrate, or oxovanadium(IV) aqua-bis(3-hydroxy-2-pyridinecarboxylato) trihydrate, is a coordination complex that has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Phosphatase and Tensin Homolog (PTEN).[[“]][2][3] PTEN is a crucial tumor suppressor and a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade fundamental to cell growth, proliferation, and survival.[3][4] By inhibiting PTEN, VO(Ohpic) trihydrate effectively upregulates this pathway, making it a valuable tool for research in areas such as cancer biology and diabetes.[2][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for VO(Ohpic) trihydrate.

Chemical Properties and Structure

VO(Ohpic) trihydrate is a solid, typically gray in color, and is known to be a stable compound under standard laboratory conditions.[6] Its chemical formula is C₁₂H₁₆N₂O₁₁V, with a molecular weight of approximately 415.20 g/mol .[6][7]

Structure:

The precise crystal structure of VO(Ohpic) trihydrate has not been detailed in the reviewed literature. However, based on its chemical formula and the known coordination chemistry of oxovanadium(IV), a proposed structure can be inferred. The central vanadium atom is in the +4 oxidation state and exists as the vanadyl cation (VO²⁺). It is coordinated to two 3-hydroxy-2-pyridinecarboxylate (Ohpic) ligands, which act as bidentate ligands, coordinating through the nitrogen of the pyridine (B92270) ring and the oxygen of the carboxylate group. The coordination sphere is likely completed by a water molecule, resulting in a distorted octahedral geometry. The "trihydrate" designation indicates the presence of three molecules of water of crystallization within the crystal lattice.

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₁₂H₁₆N₂O₁₁V[6][7]
Molecular Weight 415.20 g/mol [6][7]
CAS Number 476310-60-8[6]
Appearance Gray solid[6]
Solubility >10 mg/mL in DMSO[6]
PTEN Inhibition (IC₅₀) 35-46 nM[8][9]
Inhibition Constants (PTEN) Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM[8]

Experimental Protocols

Synthesis of VO(Ohpic) Trihydrate

The synthesis of VO(Ohpic) trihydrate is based on the procedure described by Huyer et al. (2005) for the preparation of metal complexes with 3-hydroxypyridine-2-carboxylic acid. While the full detailed protocol from the original paper is not available, a general representative synthesis for oxovanadium(IV) complexes with similar ligands is provided below. This protocol is a general guide and may require optimization.

Materials:

Procedure:

  • Dissolve 3-Hydroxy-2-pyridinecarboxylic acid (2 equivalents) in a minimal amount of methanol.

  • In a separate flask, dissolve vanadyl sulfate (1 equivalent) in water.

  • Slowly add the methanolic solution of the ligand to the aqueous solution of the vanadyl sulfate with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 7 using a solution of sodium hydroxide.

  • A precipitate should form. Continue stirring the reaction mixture at room temperature for several hours.

  • Collect the solid product by filtration and wash with water and then methanol.

  • Dry the product under vacuum to yield VO(Ohpic) trihydrate.

Experimental Workflow for Synthesis

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation cluster_3 Isolation and Purification ligand Dissolve 3-Hydroxy-2-pyridinecarboxylic acid in Methanol mix Mix Ligand and Metal Salt Solutions ligand->mix metal Dissolve Vanadyl Sulfate in Water metal->mix ph_adjust Adjust pH to ~7 with NaOH mix->ph_adjust stir Stir at Room Temperature ph_adjust->stir filter Filter the Precipitate stir->filter wash Wash with Water and Methanol filter->wash dry Dry under Vacuum wash->dry product VO(Ohpic) Trihydrate dry->product

Caption: General workflow for the synthesis of VO(Ohpic) trihydrate.

Characterization Protocols

Standard analytical techniques are employed to characterize the synthesized VO(Ohpic) trihydrate.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the V=O bond (typically around 950-1000 cm⁻¹) and the coordination of the carboxylate and pyridine groups of the ligand.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the d¹ electron of the vanadium(IV) center.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d¹ system, VO(Ohpic) trihydrate is paramagnetic and will exhibit a characteristic eight-line EPR spectrum due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

  • Elemental Analysis: To confirm the empirical formula of the complex.

Mechanism of Action: PTEN Inhibition and Downstream Signaling

VO(Ohpic) trihydrate exerts its biological effects by inhibiting the lipid phosphatase activity of PTEN.[8] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. PIP₃ serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane results in its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[8] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.

Signaling Pathway of PTEN Inhibition by VO(Ohpic) Trihydrate

G VO_Ohpic VO(Ohpic) Trihydrate PTEN PTEN VO_Ohpic->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Simplified signaling pathway of PTEN inhibition by VO(Ohpic) trihydrate.

Conclusion

VO(Ohpic) trihydrate is a valuable chemical tool for the study of the PI3K/Akt signaling pathway. Its potent and selective inhibition of PTEN allows for the targeted investigation of this critical cellular cascade. This guide provides a foundational understanding of its chemical properties, a general synthesis approach, and its mechanism of action, which will be of utility to researchers in the fields of chemical biology, drug discovery, and molecular biology. Further research to elucidate the precise crystal structure of VO(Ohpic) trihydrate would be beneficial for a more complete understanding of its structure-activity relationship.

References

A Technical Guide to VO-Ohpic Trihydrate: A Reversible PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Core Concepts: PTEN and the Significance of its Inhibition

PTEN is a critical dual-specificity phosphatase that counteracts the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][2][3] This action terminates the growth signal, thus playing a crucial role in maintaining normal cellular and tissue homeostasis.[1] The dysregulation of the PTEN/PI3K/Akt pathway is implicated in a variety of human diseases, including cancer and diabetes.[4][5] Consequently, inhibitors of PTEN, such as this compound, are valuable research tools and potential therapeutic agents for conditions that could benefit from elevated PIP3 levels, such as wound healing, neuroprotection, and certain cancers.[4]

This compound: A Potent and Specific PTEN Inhibitor

This compound is a vanadium-based small molecule compound that has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[6][7][8] It is a reversible and non-competitive inhibitor, distinguishing it from many other phosphatase inhibitors.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with PTEN and its effects in various experimental systems.

Parameter Value Assay Conditions/Substrate Reference
IC₅₀ 35 nMRecombinant PTEN, PIP₃-based assay[7][8][10]
IC₅₀ 46 ± 10 nMRecombinant PTEN, OMFP-based assay[4][6]
Kᵢc (competitive inhibition constant) 27 ± 6 nMRecombinant PTEN, OMFP-based assay[4][6]
Kᵢu (uncompetitive inhibition constant) 45 ± 11 nMRecombinant PTEN, OMFP-based assay[4][6]

Table 1: In Vitro Inhibition Constants of this compound against PTEN.

Cell Line/Model Effect Concentration/Dosage Reference
NIH 3T3 and L1 fibroblastsDose-dependent increase in Akt phosphorylation (Ser473 & Thr308)Saturation at 75 nM[8]
Hep3B (low PTEN) & PLC/PRF/5 (high PTEN) cellsInhibition of cell viability, proliferation, and colony formation0-10 µM (for viability)[7][11]
Hep3B cellsDose-dependent increase in p-AKT and p-mTOR expressionNot specified[11]
Nude mice with Hep3B xenograftsSignificant inhibition of tumor growthNot specified[10][11]
C57BL6 mice (cardiac arrest model)Increased survival, LVPmax, and dP/dt maxNot specified[10]
Mice (ischemia-reperfusion model)Decreased myocardial infarct size10 µg/kg (i.p.)[6][8]

Table 2: Cellular and In Vivo Effects of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting PTEN, leading to an accumulation of PIP3. This, in turn, activates downstream signaling components, most notably Akt.[7][10] The activation of Akt triggers a cascade of events that influence cell growth, proliferation, survival, and metabolism.[1]

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt_mem Akt PIP3->Akt_mem Recruits PTEN->PIP2 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits PDK1->Akt_mem Phosphorylates Akt_cyto p-Akt (Active) Akt_mem->Akt_cyto Translocates & Activates mTOR mTOR Akt_cyto->mTOR Activates FoxO3a FoxO3a Akt_cyto->FoxO3a Inhibits Downstream Downstream Effects (Cell Growth, Survival, Proliferation, Metabolism) mTOR->Downstream GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

This compound exhibits a non-competitive mode of inhibition, meaning it can bind to both the free enzyme (PTEN) and the enzyme-substrate (PTEN-PIP3) complex.[4] This binding affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4]

Inhibition_Mechanism cluster_pathways cluster_labels E PTEN (E) ES PTEN-Substrate (ES) E->ES EI PTEN-Inhibitor (EI) E->EI S Substrate (S) (e.g., PIP3) I VO-Ohpic (I) ESI PTEN-Substrate-Inhibitor (ESI) ES->ESI P Product (P) (e.g., PIP2) ES->P EI->ESI E_S_edge + S ⇌ E_I_edge + I ⇌ ES_I_edge + I ⇌ EI_S_edge + S ⇌ ES_P_edge → E + P L1 Kic L2 Kiu L3 Vmax affected L4 Km affected

Caption: Non-competitive inhibition model of this compound on PTEN.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.

In Vitro PTEN Phosphatase Activity Assay (PIP₃ Substrate)

This assay measures the release of inorganic phosphate (B84403) from the physiological substrate PIP3.

Materials:

  • Recombinant human PTEN

  • This compound (dissolved in DMSO)

  • PIP3, diC16 sodium salt (dissolved in distilled water)

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

  • Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer with 1% DMSO.

  • In a 96-well plate, add recombinant PTEN to the assay buffer.

  • Add the desired concentration of this compound or vehicle control (1% DMSO) to the wells containing PTEN.

  • Pre-incubate the enzyme-inhibitor mixture at room temperature for 10 minutes.[4]

  • Initiate the reaction by adding the PIP3 substrate.

  • Incubate the reaction at 30°C for 20 minutes.[4]

  • Stop the reaction by adding 2.25 volumes of the color reagent.[4]

  • Allow the color to develop for 10 minutes at room temperature.[4]

  • Measure the absorbance at 650 nm.[4]

  • Correct for background absorbance from wells containing VO-Ohpic in assay buffer without the enzyme.[4]

  • Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)

  • This compound

  • Complete cell culture medium

  • BrdU labeling solution

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7]

  • Treat the cells with varying concentrations of this compound for 72 hours.[7]

  • Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[7]

  • At the end of the incubation, remove the labeling medium and fix the cells with FixDenat solution for 30 minutes.

  • Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes.

  • Wash the wells three times with PBS.

  • Add the substrate solution and incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Express results as the percentage inhibition of BrdU incorporation compared to the control.[7]

Western Blot Analysis for Pathway Activation

This method is used to detect changes in the phosphorylation state of proteins downstream of PTEN, such as Akt.

Materials:

  • Cell lines of interest (e.g., Hep3B)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PTEN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time.

  • Lyse the cells on ice using lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).[11]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Efficacy A1 Recombinant PTEN Activity Assay (PIP3 or OMFP substrate) A2 Determine IC50, Kic, and Kiu A1->A2 A3 Kinetic Analysis (Lineweaver-Burk Plot) A2->A3 A4 Determine Mode of Inhibition (Non-competitive) A3->A4 B1 Treat Cell Lines with VO-Ohpic A4->B1 B2 Western Blot for p-Akt, p-mTOR, etc. B1->B2 B3 Cell Viability Assay (e.g., MTS) B1->B3 B4 Cell Proliferation Assay (e.g., BrdU) B1->B4 B5 Confirm Pathway Modulation B2->B5 B6 Assess Functional Outcomes B3->B6 B4->B6 C1 Administer VO-Ohpic to Animal Model (e.g., tumor xenograft) B5->C1 B6->C1 C2 Monitor Phenotype (e.g., tumor volume) C1->C2 C3 Tissue Analysis (Immunohistochemistry, Western Blot) C1->C3

Caption: A general experimental workflow for characterizing a PTEN inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and reversible non-competitive inhibitor of PTEN. Its ability to specifically modulate the PI3K/Akt signaling pathway makes it an invaluable tool for studying the cellular functions of PTEN and a promising lead compound for the development of therapeutics targeting diseases with dysregulated PTEN activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

A Technical Guide to the Downstream Signaling Pathways of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). By targeting PTEN's phosphatase activity, this compound modulates critical downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK cascades. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on downstream signaling, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a comprehensive understanding of this compound's cellular effects and its potential in therapeutic development.

Introduction to this compound

This compound is a vanadium-based organic compound that has garnered significant interest in biomedical research due to its specific and reversible inhibition of PTEN.[1][2] PTEN is a crucial phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K), a key signaling molecule involved in cell growth, proliferation, and survival.[3] Loss or inactivation of PTEN is a common event in many human cancers, leading to the hyperactivation of the PI3K/Akt signaling pathway.[4] By inhibiting PTEN, this compound effectively mimics the effects of PTEN loss, providing a valuable tool for studying the physiological and pathological roles of this pathway and for exploring potential therapeutic strategies.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2] It binds to PTEN and stabilizes an inactive conformation of the enzyme, thereby preventing it from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[3]

Core Downstream Signaling Pathways

The inhibition of PTEN by this compound triggers a cascade of downstream signaling events. The most well-characterized of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] By increasing the cellular levels of PIP3, this compound initiates the following signaling cascade:

  • Akt Activation: The accumulation of PIP3 recruits Akt and its upstream kinase, PDK1, to the plasma membrane. This proximity facilitates the phosphorylation and activation of Akt by PDK1 and other kinases, such as mTORC2.[3]

  • mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This leads to the activation of Rheb, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4]

  • Cellular Responses: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

The activation of this pathway by this compound has been demonstrated to induce a variety of cellular effects, including increased glucose uptake and, paradoxically, the inhibition of cell proliferation and induction of cellular senescence in certain cancer cell lines.[4][6]

PI3K_Akt_mTOR_Pathway cluster_membrane VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits PIP3 PIP3 PTEN->PIP3 inhibits Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 activates PIP2 PIP2 mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Senescence Senescence mTORC1->Senescence induces

Caption: PI3K/Akt/mTOR signaling cascade initiated by this compound.

The MAPK/ERK Pathway

Emerging evidence suggests that PTEN can also negatively regulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4] Treatment of certain cancer cells with this compound has been shown to increase the phosphorylation and activation of ERK1/2.[4] The precise mechanism of this regulation is still under investigation but may involve crosstalk between the PI3K/Akt and MAPK/ERK pathways. Over-activation of both pathways by VO-Ohpic can paradoxically lead to growth arrest and cellular senescence.[4]

MAPK_ERK_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits RAS RAS PTEN->RAS negatively regulates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK1/2 MEK->ERK activates CellularResponse Cellular Responses (e.g., Senescence) ERK->CellularResponse mediates

Caption: MAPK/ERK signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (PTEN inhibition) 35 nMCell-free assay[6]
IC50 (PTEN inhibition) 46 ± 10 nMCell-free assay[7]
Kic (inhibition constant) 27 ± 6 nMRecombinant PTEN[2]
Kiu (inhibition constant) 45 ± 11 nMRecombinant PTEN[2]
Effective Concentration (Akt Phosphorylation) Saturation at 75 nMNIH 3T3 and L1 fibroblasts[8]
Concentration Range (Cell Viability Inhibition) 0 - 5 µMHep3B, PLC/PRF/5, SNU475[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationObserved EffectReference
Nude mice with Hep3B xenografts Not specifiedNot specifiedSignificantly inhibited tumor growth[6]
C57BL6 mice (cardiac arrest model) Not specifiedi.p.Increased survival, LVPmax, and dP/dt max[6]
Mice (ischemia-reperfusion model) 10 µg/kgi.p.Decreased myocardial infarct size[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins like Akt, mTOR, and ERK.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection SecondaryAb->Detection Analysis 10. Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis.

Materials:

  • Cell lines of interest (e.g., Hep3B, PLC/PRF/5)

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-pan-Akt, anti-phospho-ERK, anti-pan-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[7]

Materials:

  • 96-well plates

  • Cell lines of interest

  • This compound

  • Bromodeoxyuridine (BrdU) labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3x10^3 cells per well in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with varying concentrations of this compound for 72 hours.[7]

  • BrdU Labeling: Add BrdU labeling reagent to the wells 24 hours before the end of the treatment period.[7]

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.

  • Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Express the results as the percentage of BrdU incorporation relative to the control (untreated) cells.[7]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[6]

Materials:

  • Cell culture plates

  • Cells of interest

  • This compound

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)

  • Microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells with PBS and incubate with the SA-β-Gal staining solution at 37°C in a CO2-free incubator overnight.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.

  • Quantification: Count the number of blue-stained (senescent) cells and express it as a percentage of the total cell number.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the PTEN-PI3K/Akt signaling axis in health and disease. Its ability to potently and specifically inhibit PTEN allows for the controlled activation of downstream pathways, providing valuable insights into cellular processes such as growth, proliferation, and senescence. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to explore its potential as a therapeutic agent in various pathological contexts, particularly in cancers with altered PTEN function. Further research into the nuanced effects of this compound on the MAPK/ERK pathway and other potential downstream targets will continue to expand our understanding of its biological activities and therapeutic promise.

References

The Cellular Effects of PTEN Inhibition by VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a primary negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] Its role in controlling fundamental cellular processes such as cell growth, proliferation, survival, and apoptosis makes it a significant target in cancer research and other diseases.[2][3] VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of PTEN, enabling detailed investigation of the cellular consequences of PTEN inhibition.[4][5] This technical guide provides an in-depth overview of the cellular effects of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Mechanism of Action of this compound

This compound is a vanadium-based compound that functions as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1][6] It potently inhibits PTEN with a low nanomolar efficacy, thereby preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This leads to an accumulation of PIP3 at the plasma membrane and subsequent activation of downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity and its effects on cell viability.

ParameterValueAssay ContextReference
IC50 35 nMRecombinant PTEN lipid phosphatase activity[7]
IC50 46 ± 10 nMRecombinant PTEN activity (OMFP substrate)[5][6]
Kic 27 ± 6 nMInhibition constant (competitive)[5]
Kiu 45 ± 11 nMInhibition constant (uncompetitive)[5]

Table 1: In Vitro Inhibitory Potency of this compound against PTEN.

Cell LinePTEN StatusTreatment Duration (hours)IC50 (µM)Reference
Hep3BLow1203.4[8]
PLC/PRF/5High120> 5[8]
SNU475Negative120Resistant[8]

Table 2: Effect of this compound on the Viability of Hepatocellular Carcinoma (HCC) Cell Lines.

Core Cellular Effects and Signaling Pathways

Inhibition of PTEN by this compound triggers a cascade of downstream cellular events, primarily through the hyperactivation of the PI3K/Akt/mTOR pathway.

Activation of the PI3K/Akt/mTOR Signaling Pathway

By preventing PIP3 dephosphorylation, this compound leads to the recruitment and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). This signaling cascade is a central regulator of cell growth, proliferation, and survival.[7]

PTEN_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR activates pmTOR p-mTOR (Active) mTOR->pmTOR CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth Apoptosis Inhibition of Apoptosis pmTOR->Apoptosis

Caption: PTEN/PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Effects on Cell Proliferation, Viability, and Apoptosis

The activation of the Akt pathway by this compound generally promotes cell survival and proliferation.[7] However, in certain cancer cells with low PTEN expression, sustained hyperactivation of this pathway can paradoxically lead to decreased cell viability and proliferation, and in some cases, induce cellular senescence.[8] Studies have shown that this compound can inhibit the growth of hepatocellular carcinoma cells with low PTEN expression.[8] Conversely, in other contexts, PTEN inhibition by VO-Ohpic has been shown to protect cells from apoptosis.

Cellular_Effects_Workflow cluster_assays Cellular Assays Start Treat Cells with This compound PTEN_Inhibition PTEN Inhibition Start->PTEN_Inhibition PI3K_Akt_Activation PI3K/Akt Pathway Activation PTEN_Inhibition->PI3K_Akt_Activation Viability Cell Viability (MTS Assay) PI3K_Akt_Activation->Viability Proliferation Cell Proliferation (BrdU Assay) PI3K_Akt_Activation->Proliferation Apoptosis Apoptosis (Flow Cytometry) PI3K_Akt_Activation->Apoptosis CellCycle Cell Cycle (PI Staining) PI3K_Akt_Activation->CellCycle Senescence Senescence (β-Gal Staining) PI3K_Akt_Activation->Senescence

Caption: Experimental workflow to assess the cellular effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Preparation of this compound for In Vitro and In Vivo Studies
  • In Vitro Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 100 µM.[6] Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium.[6]

  • In Vivo Formulation: For animal studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[5] A specific protocol might involve preparing a stock solution in DMSO and then diluting it in the vehicle to the final desired concentration for administration (e.g., intraperitoneal injection).[5]

Western Blot Analysis of PI3K/Akt Pathway Activation

Objective: To quantify the levels of total and phosphorylated proteins in the PI3K/Akt pathway.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and PTEN overnight at 4°C. Typical antibody dilutions range from 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Cell Viability Assay (MTS Assay)

Objective: To measure the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 or 120 hours).[7][8] Include a vehicle-treated control group.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[9][10]

    • Incubate the plate for 1-4 hours at 37°C.[9][10]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[11]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Non-Radioactive Akt Kinase Assay

Objective: To directly measure the kinase activity of Akt following PTEN inhibition.

  • Immunoprecipitation of Akt:

    • Lyse treated and control cells as described for Western blotting.

    • Incubate 200-500 µg of protein lysate with an immobilized Akt antibody (e.g., conjugated to agarose (B213101) beads) overnight at 4°C with gentle rocking to immunoprecipitate Akt.[12]

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated Akt in kinase buffer containing ATP (e.g., 200 µM) and a specific Akt substrate, such as GSK-3 fusion protein (1 µg).[12]

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS sample buffer and boiling.

    • Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β (Ser21/9)).[12]

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

  • Cell Culture and Treatment:

    • Seed 3 x 10³ cells per well in a 96-well plate and treat with varying concentrations of VO-Ohpic for 72 hours.[7]

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's proliferation rate.[1][7]

  • Fixation and Denaturation:

    • Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.[1]

  • Immunodetection:

    • Incubate with an anti-BrdU antibody conjugated to a peroxidase.

    • Add a substrate that produces a colorimetric signal.

  • Measurement:

    • Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated into the DNA.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[4][13]

    • Incubate on ice for at least 30 minutes.[4]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[4][13][14]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence induced by this compound.

  • Cell Fixation:

    • Wash cells cultured in a multi-well plate with PBS.

    • Fix the cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[15]

  • Staining:

    • Wash the cells again with PBS.

    • Add the β-galactosidase staining solution (containing X-gal at pH 6.0) to each well.[15]

    • Incubate the plate at 37°C in a dry incubator (no CO₂) for several hours to overnight, protected from light.[15]

  • Visualization:

    • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

    • Quantify the percentage of blue-staining cells.

Experimental_Workflow_Diagram cluster_protein Protein Level Analysis cluster_cellular Cellular Phenotype Analysis start Start: Cell Culture and Treatment with VO-Ohpic lysate Cell Lysis and Protein Quantification start->lysate viability Cell Viability (MTS Assay) start->viability proliferation Cell Proliferation (BrdU Assay) start->proliferation cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle senescence Senescence Staining (β-Gal) start->senescence western Western Blotting (p-Akt, p-mTOR, etc.) lysate->western kinase Akt Kinase Assay lysate->kinase end Data Analysis and Interpretation western->end kinase->end viability->end proliferation->end cell_cycle->end senescence->end

References

The Core of Cellular Signaling: A Technical Guide to VO-Ohpic Trihydrate and Akt/PI3K Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental application of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN and a powerful tool for activating the Akt/PI3K signaling pathway. This document provides a comprehensive overview of its biochemical activity, detailed experimental protocols for its use, and quantitative data to inform experimental design.

Executive Summary

This compound is a vanadium-based small molecule that has emerged as a highly selective and potent inhibitor of the Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5] PTEN functions as a critical negative regulator of the PI3K/Akt/mTOR signaling cascade, a pathway central to cell growth, proliferation, survival, and metabolism.[6][7][8] By inhibiting the lipid phosphatase activity of PTEN, this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This accumulation of PIP3 leads to the recruitment and subsequent phosphorylation-mediated activation of Akt and its downstream effectors.[3][4][6] This guide will detail the quantitative aspects of this inhibition, provide standardized protocols for its investigation, and visualize the underlying molecular pathways.

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound in inhibiting PTEN and subsequently activating the Akt pathway has been quantified across multiple studies. The following tables summarize the key inhibitory constants and observed cellular responses.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

ParameterValueSubstrate UsedReference
IC₅₀ 35 ± 2 nMPIP₃[1][3][4]
IC₅₀ 46 ± 10 nMOMFP[1][6]
Kᵢc (dissociation constant of EI complex) 27 ± 6 nMOMFP & PIP₃[1][6]
Kᵢu (dissociation constant of ESI complex) 45 ± 11 nMOMFP & PIP₃[1][6]
Mode of Inhibition NoncompetitiveOMFP & PIP₃[6]

IC₅₀: Half-maximal inhibitory concentration. Kᵢc: Inhibition constant for the enzyme-inhibitor complex. Kᵢu: Inhibition constant for the enzyme-substrate-inhibitor complex. OMFP: 3-O-methylfluorescein phosphate. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate.

Table 2: Cellular Activity of this compound

Cell LineEffectConcentrationReference
NIH 3T3 & L1 FibroblastsDose-dependent increase in Akt phosphorylation (Ser473 & Thr308)Saturation at 75 nM[4]
Hep3B (low PTEN)Increased phospho-Akt and phospho-mTORDose-dependent[9]
Hep3B (low PTEN)Inhibition of cell viability, proliferation, and colony formationNot specified[3][9]
Hep3B (low PTEN)Induction of senescence-associated β-galactosidase activityNot specified[3][9]
Endplate ChondrocytesRestoration of cell viability after oxidative stress1 µM[10]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of PTEN's lipid phosphatase activity. This disrupts the delicate balance maintained by PTEN and PI3K, leading to a sustained activation of the Akt signaling cascade.

VO_Ohpic_Akt_PI3K_Pathway cluster_membrane Plasma Membrane VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibition PIP2 PIP2 PTEN->PIP2 Dephosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation CellSurvival Cell Survival pAkt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound inhibits PTEN, leading to PIP3 accumulation and subsequent Akt activation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the Akt/PI3K pathway.

In Vitro Cell Treatment and Lysate Preparation

This protocol details the treatment of cultured cells with this compound and subsequent preparation of cell lysates for Western blot analysis.

Experimental_Workflow start Seed cells in culture plates culture Culture cells to desired confluency (e.g., 70-80%) start->culture treat Treat cells with varying concentrations of VO-Ohpic (e.g., 0-1000 nM) and controls culture->treat incubate Incubate for a specified time (e.g., 30 min to 24 hours) treat->incubate wash Wash cells with ice-cold PBS incubate->wash lyse Lyse cells in RIPA buffer with protease and phosphatase inhibitors wash->lyse scrape Scrape cells and collect lysate lyse->scrape centrifuge Centrifuge lysate to pellet debris (e.g., 12,000 x g for 15 min at 4°C) scrape->centrifuge collect Collect supernatant (protein lysate) centrifuge->collect quantify Determine protein concentration (e.g., BCA assay) collect->quantify end Store lysate at -80°C or proceed to Western Blot quantify->end

Caption: Workflow for cell treatment with VO-Ohpic and protein lysate preparation.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., Hep3B, NIH 3T3) in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of VO-Ohpic Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[1]

  • Cell Treatment: Dilute the VO-Ohpic stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Replace the existing medium with the treatment medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period. For signaling pathway analysis, short incubation times (e.g., 30-60 minutes) are often sufficient. For cell viability or proliferation assays, longer incubations (e.g., 24-72 hours) are necessary.[3]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

  • Sample Preparation for Western Blot: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

Western Blotting for Akt Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of Akt and its downstream targets.

Methodology:

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt

    • Phospho-mTOR

    • Total mTOR

    • PTEN

    • A loading control (e.g., β-actin or GAPDH)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.

In Vivo Studies

This compound has demonstrated efficacy in in vivo models. For instance, in a mouse xenograft model using Hep3B cells, daily intraperitoneal (i.p.) injections of 10 mg/kg VO-Ohpic significantly reduced tumor volume.[9] Analysis of tumor homogenates from these studies confirmed an increase in p-Akt and p-ERK1/2 levels, consistent with the in vitro mechanism of action.[9]

Conclusion

This compound is a valuable research tool for the targeted activation of the Akt/PI3K signaling pathway through the specific inhibition of PTEN. Its well-characterized potency and mode of action, combined with established experimental protocols, make it a reliable reagent for investigating the myriad cellular processes governed by this critical signaling network. The data and methods presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

A Preliminary Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preliminary studies on VO(Ohpic) trihydrate, a vanadium-based compound identified as a highly potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This guide consolidates available quantitative data, outlines key experimental methodologies, and visualizes the compound's mechanism of action within relevant signaling pathways.

Core Compound Properties and Activity

VO(Ohpic) trihydrate, also known as vanadyl(IV) 3-hydroxypicolinate (B15391739) trihydrate, has emerged as a significant small molecule inhibitor of PTEN's lipid phosphatase activity.[1][2][3] Its ability to specifically target PTEN has made it a valuable tool for studying the physiological roles of the PTEN/PI3K/Akt signaling pathway and a potential therapeutic agent in various diseases, including cancer and cardiovascular conditions.[4][5][6]

Quantitative Inhibitory Activity

The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PTEN.

ParameterValueAssay ConditionsReference
IC50 35 nMRecombinant PTEN, lipid phosphatase activity assay[2][3]
IC50 46 ± 10 nMPTEN, PIP3-based assay[1]
Kic (competitive inhibition constant) 27 ± 6 nMNot specified[1]
Kiu (uncompetitive inhibition constant) 45 ± 11 nMNot specified[1]
In Vitro and In Vivo Efficacy

Studies have demonstrated the biological effects of VO(Ohpic) trihydrate in both cellular and animal models.

Model SystemTreatmentObserved EffectReference
NIH 3T3 and L1 fibroblasts 0-500 nMDose-dependent increase in Akt phosphorylation (Ser473 and Thr308), saturating at 75 nM.[2]
Hep3B hepatocellular carcinoma cells (low PTEN) Increasing concentrationsInhibition of cell viability, proliferation, and colony formation. Induction of senescence.[4]
Mice with Hep3B xenografts Not specifiedSignificant inhibition of tumor growth.[4]
Ischemia-reperfusion mouse model 10 µg/kg (i.p.)Decreased myocardial infarct size and increased cardiac functional recovery.[2]

Synthesis and Characterization

Synthesis

A detailed, step-by-step synthesis protocol for VO(Ohpic) trihydrate is not extensively detailed in readily available literature. The primary research articles state that the compound was prepared following a previously reported procedure, though the specific citation is not provided.[5] Generally, the synthesis of such vanadyl complexes involves the reaction of a vanadyl salt, such as vanadyl sulfate (B86663) (VOSO₄), with the corresponding organic ligand, in this case, 3-hydroxypicolinic acid, in an appropriate solvent system and pH.

Characterization

Commercial suppliers of VO(Ohpic) trihydrate confirm its quality and purity through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[2] However, specific spectral data are not publicly available in the reviewed literature. The formal chemical name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate.

Experimental Protocols

In Vitro PTEN Inhibition Assay

Objective: To determine the inhibitory effect of VO(Ohpic) trihydrate on PTEN phosphatase activity.

Methodology:

  • Recombinant PTEN enzyme is pre-incubated with varying concentrations of VO(Ohpic) trihydrate in an appropriate assay buffer.

  • The phosphatase reaction is initiated by the addition of a substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP₃).

  • The amount of inorganic phosphate (B84403) released is quantified using a colorimetric method, such as a malachite green-based assay.

  • The IC50 value is calculated by plotting the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of VO(Ohpic) trihydrate on the downstream signaling of the PTEN pathway.

Methodology:

  • Cells (e.g., NIH 3T3 fibroblasts) are treated with different concentrations of VO(Ohpic) trihydrate for a specified duration.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Following incubation with secondary antibodies, the protein bands are visualized using a suitable detection system.

  • The relative levels of p-Akt are quantified and normalized to total Akt.

In Vivo Ischemia-Reperfusion Model

Objective: To evaluate the cardioprotective effects of VO(Ohpic) trihydrate in a mouse model.

Methodology:

  • Mice are subjected to a surgical procedure to induce myocardial ischemia, typically by ligating a coronary artery for a defined period.

  • VO(Ohpic) trihydrate (e.g., 10 µg/kg) is administered intraperitoneally prior to the ischemic event.

  • The ligature is then released to allow for reperfusion.

  • After a set reperfusion period, the hearts are excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium (B181601) chloride).

  • Cardiac function can also be assessed through methods like echocardiography.[2]

Signaling Pathway and Mechanism of Action

VO(Ohpic) trihydrate's primary mechanism of action is the direct inhibition of PTEN. By blocking PTEN's phosphatase activity, it prevents the dephosphorylation of PIP₃ to PIP₂. The resulting accumulation of PIP₃ leads to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, growth, and proliferation.

PTEN_Inhibition_Pathway VO_Ohpic VO(Ohpic) trihydrate PTEN PTEN VO_Ohpic->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 Dephosphorylation Akt Akt PIP3->Akt Activation PIP2 PIP2 PI3K PI3K PI3K->PIP3 Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes

Caption: Inhibition of PTEN by VO(Ohpic) trihydrate leads to the activation of the PI3K/Akt/mTOR pathway.

The experimental workflow for assessing the in vitro effects of VO(Ohpic) trihydrate typically involves a series of cell-based assays to confirm its mechanism of action.

Experimental_Workflow Start Cell Culture (e.g., NIH 3T3) Treatment Treatment with VO(Ohpic) trihydrate Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTS) Treatment->Cell_Viability Western_Blot Western Blot for p-Akt / Total Akt Cell_Lysis->Western_Blot Analysis Data Analysis and Quantification Western_Blot->Analysis Cell_Viability->Analysis

Caption: A typical experimental workflow to evaluate the in vitro effects of VO(Ohpic) trihydrate.

References

A Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key chemical and biological data, detailed experimental methodologies, and explores its mechanism of action, focusing on the PI3K/Akt signaling pathway.

Chemical and Physical Properties

This compound is a vanadium-based coordination complex. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 476310-60-8
Molecular Formula C₁₂H₁₆N₂O₁₁V
Molecular Weight 415.20 g/mol
Appearance Gray solid
Solubility Soluble in DMSO (>10 mg/mL)
Storage Store at -20°C

Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation

This compound exerts its biological effects primarily through the potent and reversible inhibition of PTEN's lipid phosphatase activity.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade essential for cell growth, proliferation, survival, and metabolism.[3]

By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[3][4]

PTEN_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation VO_Ohpic This compound VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Regulation

Figure 1. Mechanism of PTEN inhibition by this compound.

Quantitative Biological Data

This compound is a highly potent inhibitor of PTEN with excellent selectivity over other phosphatases. The key quantitative metrics are presented below.

ParameterValueSpecies/SystemReference
IC₅₀ (PTEN) 35 nMRecombinant Human[5]
IC₅₀ (PTEN) 46 ± 10 nMRecombinant Human[6]
Kᵢc (competitive) 27 ± 6 nMRecombinant Human[7]
Kᵢu (uncompetitive) 45 ± 11 nMRecombinant Human[7]
Selectivity (IC₅₀) >100-fold vs. PTP1B, SHP-1, SHP-2Recombinant Human[8]
In Vivo Efficacy Significant tumor growth suppression (10 µg/kg, i.p.)Mouse Xenograft (MDA PCa-2b)[8]
In Vivo Efficacy Significant tumor volume reduction (10 mg/kg, daily)Mouse Xenograft (Hep3B)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This protocol is adapted from a previously reported procedure.[7]

Materials:

  • Recombinant human PTEN enzyme

  • This compound

  • PIP₃ (diC16 sodium salt)

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

  • Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the this compound stock solution in assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add recombinant PTEN enzyme to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the PIP₃ substrate.

  • Incubate the reaction mixture at 30°C for 20 minutes.

  • Stop the reaction by adding 2.25 volumes of the color reagent.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value.

PTEN_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Stock VO-Ohpic Stock (DMSO) Dilutions Serial Dilutions (Assay Buffer) Stock->Dilutions Plate 96-well Plate Dilutions->Plate PTEN_Enzyme Recombinant PTEN PTEN_Enzyme->Plate PIP3_Substrate PIP3 Substrate Reaction Reaction (20 min, 30°C) PIP3_Substrate->Reaction Preincubation Pre-incubation (10 min, RT) Plate->Preincubation Preincubation->Reaction Stop Stop Reaction (Color Reagent) Reaction->Stop Develop Color Development (10 min, RT) Stop->Develop Read Read Absorbance (650 nm) Develop->Read Xenograft_Workflow cluster_establishment Tumor Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Injection Cell Injection (Subcutaneous) Growth Tumor Growth to Palpable Size Injection->Growth Randomization Randomization Growth->Randomization Treatment VO-Ohpic or Vehicle Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Euthanasia Euthanasia Treatment->Euthanasia Monitoring Body Weight and Health Monitoring Measurement->Monitoring Monitoring->Treatment Excision Tumor Excision Euthanasia->Excision Analysis Further Analysis (WB, IHC, etc.) Excision->Analysis

References

Methodological & Application

Application Notes and Protocols for VO-Ohpic Trihydrate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This document includes a summary of reported dosages, detailed experimental protocols for preparation and administration, and a description of the underlying signaling pathways.

Introduction

This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.[1] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[2] By inhibiting PTEN, this compound leads to the activation of AKT and its downstream targets, making it a valuable tool for studying the roles of this pathway in various physiological and pathological processes.[1] Its applications in preclinical mouse models have been explored in diverse fields including oncology, cardiology, and neurology.

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in various mouse models based on published studies.

Table 1: In Vivo Dosages of this compound in Mouse Models
Mouse ModelDosageAdministration RouteDosing FrequencyObserved Effects
Hepatocellular Carcinoma Xenograft (Hep3B cells)10 mg/kgIntraperitoneal (i.p.)Daily (6 days/week)Significantly inhibited tumor growth.[3]
Ischemia-Reperfusion Injury10 µg/kgIntraperitoneal (i.p.)Single dose 30 minutes prior to ischemiaDecreased myocardial infarct size and improved cardiac functional recovery.[1][4]
Doxorubicin-Induced Cardiomyopathy30 µg/kg (cumulative dose)Intraperitoneal (i.p.)Not specifiedAttenuated apoptosis and cardiac remodeling.
Intervertebral Disc Degeneration10 mg/kgIntraperitoneal (i.p.)Every other day for 12 weeksAmeliorated disc degeneration and cartilage endplate calcification.
Table 2: Vehicle Formulations for In Vivo Administration
Vehicle CompositionMouse Model
10% DMSO, 40% PEG300, 5% Tween-80, and 45% salineIntervertebral Disc Degeneration
DMSO, further diluted in a solution of 25% ethanolHepatocellular Carcinoma Xenograft
SalineIschemia-Reperfusion Injury[4]

Note on Toxicity and Pharmacokinetics: Published studies using the dosages listed above have reported no significant loss of body weight in treated mice, suggesting a satisfactory level of tolerability at these concentrations.[3] However, comprehensive toxicology studies, including the determination of an LD50 value, are not publicly available. Similarly, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice have not been reported in the reviewed literature. Researchers should consider conducting preliminary dose-ranging and toxicity studies for their specific mouse model and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a commonly used vehicle formulation for dissolving this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated. Prepare a slight excess to account for any loss during preparation.

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.

  • Dissolve this compound:

    • First, dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.

    • Sequentially add the PEG300, Tween-80, and saline to the DMSO-drug mixture. Vortex gently after each addition to ensure a homogenous solution.

  • Sterilization: The final solution should be sterile. If the components used are not pre-sterilized, the final solution can be filtered through a 0.22 µm syringe filter.

  • Storage: It is recommended to prepare the working solution fresh on the day of use.[4] If a stock solution is prepared, it should be stored at -20°C or -80°C, and the stability under these conditions should be validated.[4]

Protocol 2: Intraperitoneal Administration in Mice

Materials:

  • Prepared this compound solution

  • Mice (appropriate strain and age for the study)

  • Insulin syringes (e.g., 28-30 gauge)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Handling: Properly restrain the mouse by securing the scruff of the neck to expose the abdomen.

  • Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection Technique:

    • Tilt the mouse slightly with the head downwards to allow the abdominal organs to shift away from the injection site.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals' health, including body weight, throughout the study period.

Mandatory Visualization

Signaling Pathway Diagram

// Nodes VO_Ohpic [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Growth, Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges VO_Ohpic -> PTEN [arrowhead=tee, color="#EA4335", penwidth=1.5]; PI3K -> PIP3 [label="+P", color="#34A853", fontcolor="#34A853", penwidth=1.5]; PTEN -> PIP3 [label="-P", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; PIP3 -> pAKT [label="Activation", color="#4285F4", fontcolor="#4285F4", penwidth=1.5]; pAKT -> Downstream [color="#4285F4", penwidth=1.5]; Downstream -> Response [color="#5F6368", penwidth=1.5];

// Invisible edges for layout PIP2 -> PI3K [style=invis]; } . Caption: PTEN/PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

// Nodes Start [label="Start: Acclimatize Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Model [label="Induce Disease Model\n(e.g., Tumor Xenograft, Ischemia)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomize into Groups\n(Vehicle Control, Treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; Preparation [label="Prepare this compound\nand Vehicle Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Administration [label="Administer via Intraperitoneal Injection\n(According to Dosing Schedule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Animal Health\n(Body Weight, Clinical Signs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(e.g., Tumor Volume, Tissue Histology, Biomarker Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Model; Model -> Grouping; Grouping -> Administration; Preparation -> Administration [style=dashed]; Administration -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data; } . Caption: Typical Experimental Workflow for In Vivo Studies with this compound.

References

Application Notes and Protocols: Preparation and Use of VO-Ohpic Trihydrate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway.[5] Inhibition of PTEN by this compound leads to an accumulation of PIP3, subsequent activation of Akt and its downstream targets, which can influence cell growth, proliferation, survival, and glucose metabolism.[1][2][4][6] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight415.2 g/mol [1][7]
CAS Number476310-60-8[1][7]
AppearanceCrystalline solid; Light green to green[1][7]

Table 2: Solubility

SolventSolubilityNotesSource
DMSO>10 mM-[1]
DMSO≥50 mg/mL (~120.42 mM)Use newly opened DMSO as it is hygroscopic.[7][8]
DMSO72 mg/mL (~173.41 mM)Moisture-absorbing DMSO reduces solubility.[2]
WaterInsoluble (< 0.1 mg/mL)-[2][7]
Ethanol≥45.8 mg/mL (with ultrasonic) / InsolubleConflicting reports, sonication may be required.[1][2]

Table 3: Biological Activity

TargetIC₅₀Source
PTEN35 nM[1][2]
PTEN46 ± 10 nM[7]

Table 4: Recommended Storage Conditions

FormTemperatureDurationSource
Solid Powder-20°C3 years[7]
Solid Powder4°C2 years[7]
Stock Solution in DMSO-80°C6 months[7]
Stock Solution in DMSO-20°C1 month[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for cellular assays.

Materials:

  • This compound (MW: 415.2 g/mol )

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 415.2 g/mol = 4.152 mg

  • Weigh the compound: Carefully weigh out 4.152 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder. It is crucial to use fresh, high-quality DMSO as the compound's solubility can be significantly impacted by moisture.[2][7]

  • Dissolution:

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming of the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid in solubilization.[1]

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]

Protocol 2: In Vitro Cellular Treatment with this compound

This protocol provides a general workflow for treating cultured cells with this compound to assess its effects on the PTEN/Akt signaling pathway.

Materials:

  • Cultured cells (e.g., NIH 3T3, L1 fibroblasts, Hep3B)[1][9]

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Equipment for Western blotting or other downstream analysis

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution.

    • It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 500 nM.[1] A vehicle control (DMSO alone) at the same final concentration as the highest this compound treatment should always be included.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

    • Incubate the cells for the desired period. A short incubation of 15 minutes is often sufficient to observe an increase in Akt phosphorylation.[1] Longer incubation times (e.g., 72 hours) may be necessary for assessing effects on cell viability or proliferation.[2][6]

  • Downstream Analysis (Example: Western Blot for p-Akt):

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Proceed with Western blot analysis to detect the levels of phosphorylated Akt (Ser473 and Thr308) and total Akt to assess the effect of PTEN inhibition.[1]

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt activates PI3K PI3K PTEN PTEN VO_Ohpic This compound VO_Ohpic->PTEN inhibits pAkt p-Akt mTOR mTOR pAkt->mTOR Downstream Cell Survival, Proliferation, Growth mTOR->Downstream

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh VO-Ohpic trihydrate B Dissolve in anhydrous DMSO A->B C Vortex / Sonicate (if needed) B->C D Prepare 10 mM Stock Solution C->D F Prepare Working Solution in Culture Medium D->F E Seed Cells in Culture Plates G Treat Cells (e.g., 15 min - 72h) E->G F->G H Lyse Cells G->H I Western Blot H->I J Cell Viability Assay H->J K Analyze p-Akt, Akt, etc. I->K

Caption: General experimental workflow for in vitro cell treatment with this compound.

References

VO-Ohpic Trihydrate for Western Blot Analysis of Phosphorylated AKT (p-AKT)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and cell-permeable inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/AKT signaling pathway.[1] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] The PI3K/AKT pathway is a cornerstone of cellular signaling, governing essential processes such as cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of numerous diseases, including cancer.[3]

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and subsequent phosphorylation of AKT at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308).[4] The phosphorylation of AKT, particularly at Ser473, is a widely accepted biomarker for the activation of the PI3K/AKT pathway.[5] Western blotting is a fundamental and robust technique to detect and quantify the levels of phosphorylated AKT (p-AKT), thereby providing a direct measure of the cellular response to PTEN inhibition by this compound.

These application notes provide a detailed protocol for utilizing this compound to stimulate the PI3K/AKT pathway and subsequently analyze the phosphorylation of AKT at Ser473 by Western blot.

Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3.[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream kinase, PDK1.[6] At the membrane, AKT is phosphorylated at Thr308 by PDK1 and at Ser473 by the mTORC2 complex, leading to its full activation.[4] Activated AKT then phosphorylates a multitude of downstream targets to regulate various cellular functions.[4] PTEN counteracts this pathway by dephosphorylating PIP3, thus terminating the signal.[6] this compound inhibits PTEN, leading to sustained AKT activation.

PI3K_AKT_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates VO-Ohpic VO-Ohpic trihydrate VO-Ohpic->PTEN Inhibits PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Ser473/Thr308) AKT->pAKT Activation Downstream Targets Downstream Targets pAKT->Downstream Targets Regulates Cell Growth, Survival, Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473)

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound on PTEN.

Data Presentation

The following table summarizes representative quantitative data from a dose-response experiment showing the effect of this compound on the phosphorylation of AKT at Ser473 in Hep3B human hepatocellular carcinoma cells. The data is presented as a fold change in p-AKT levels relative to the vehicle-treated control, as determined by densitometric analysis of Western blot bands.

Cell LineTreatmentConcentration (µM)Incubation Timep-AKT (Ser473) Fold Change (normalized to β-actin)
Hep3BVehicle (DMSO)072 hours1.0
Hep3BThis compound0.172 hours1.8
Hep3BThis compound0.572 hours2.5
Hep3BThis compound1.072 hours3.2

Note: This data is illustrative and is based on findings from published research. Actual results may vary depending on the cell line, experimental conditions, and reagents used.

Experimental Protocols

This section provides a detailed protocol for the treatment of cultured cells with this compound and subsequent Western blot analysis of p-AKT (Ser473).

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment (Dose-response or Time-course) A->B C 3. Cell Lysis (with Phosphatase & Protease Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting - Blocking (5% BSA) - Primary Antibody (anti-p-AKT Ser473) - Secondary Antibody (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: A typical experimental workflow for Western blot analysis of p-AKT following this compound treatment.

Materials and Reagents
  • Cell Culture:

    • Cell line of interest (e.g., Hep3B, NIH 3T3, or other cells with a functional PI3K/AKT pathway)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

  • This compound Treatment:

    • This compound (prepare stock solution in DMSO, e.g., 10 mM)

    • Vehicle control (DMSO)

  • Cell Lysis and Protein Extraction:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer (or similar) supplemented with:

      • Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail (containing sodium fluoride (B91410) and sodium orthovanadate is crucial for preserving phosphorylation)[1]

    • Cell scraper

    • Microcentrifuge tubes

  • Protein Quantification:

    • BCA Protein Assay Kit

  • Western Blotting:

    • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Protein molecular weight standards

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

    • Primary Antibodies:

      • Rabbit anti-phospho-AKT (Ser473)

      • Rabbit anti-total AKT

      • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Chemiluminescent Substrate (ECL)

Protocol

1. Cell Culture and Seeding

a. Culture cells in appropriate flasks or dishes until they reach approximately 70-80% confluency. b. Seed cells into 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.

2. This compound Treatment

a. Dose-Response Experiment: i. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). ii. Include a vehicle-only control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor dilutions. iii. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. iv. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

b. Time-Course Experiment: i. Treat cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle. ii. Harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the kinetics of AKT phosphorylation.

3. Cell Lysis and Protein Extraction [5]

a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

4. Protein Quantification

a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting [7]

a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis [8]

a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH). d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal, and then to the loading control for each sample.

Troubleshooting

  • No or weak p-AKT signal:

    • Ensure the cell line used has an active PI3K/AKT pathway.

    • Confirm the addition of phosphatase inhibitors to the lysis buffer; their absence can lead to rapid dephosphorylation.[1]

    • Optimize the primary antibody concentration and incubation time.

    • Check the activity of the ECL substrate.

  • High background:

    • Ensure the use of BSA for blocking instead of milk.

    • Increase the number and duration of wash steps.

    • Optimize the primary and secondary antibody concentrations.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to modulate the PI3K/AKT signaling pathway and reliably assess the resulting changes in AKT phosphorylation through Western blot analysis.

References

Application of VO-Ohpic Trihydrate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[5] Paradoxically, pharmacological inhibition of PTEN by this compound has demonstrated significant anti-tumor activity in specific cancer contexts, primarily by inducing a state of irreversible growth arrest known as cellular senescence.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, based on preclinical findings.

Mechanism of Action

This compound is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[5][8] By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of downstream signaling pathways, including the AKT and ERK pathways.[5][6] In cancer cells with low or heterozygous PTEN expression, this sustained overactivation paradoxically triggers a cellular senescence program, characterized by cell cycle arrest and a halt in proliferation, rather than promoting further growth.[6][7] This phenomenon is referred to as PTEN-loss-induced cellular senescence (PICS).[6]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Lines/SystemReference
PTEN IC50 35 nMRecombinant PTEN (PIP3-based assay)[3][4]
46 ± 10 nMRecombinant PTEN (OMFP-based assay)[1][5]
Effect on Cell Viability InhibitionHep3B (low PTEN), PLC/PRF/5 (high PTEN)[4][6]
No effectSNU475 (PTEN-negative)[4][6]
Effect on Cell Proliferation InhibitionHep3B, PLC/PRF/5[4][6]
Effect on Colony Formation InhibitionHep3B, PLC/PRF/5[4][6]
Induction of Senescence Induces senescence-associated β-galactosidase activityHep3B, PLC/PRF/5[4][6]
Cell Cycle Arrest Induces G2/M arrestHep3B[6]
In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelDosage and AdministrationKey FindingsReference
Hepatocellular Carcinoma Nude mice with Hep3B xenografts10 mg/kg, daily (6 days/week), IP injectionSignificantly reduced tumor volume[6]
Prostate Cancer Mice with MDA PCa-2b xenograftsNot specifiedSignificant tumor growth suppression, increased survival[3]
Ovarian Cancer In vivo modelsNot specifiedEnhanced inhibitory effects on tumor growth when combined with olaparib[9]

Signaling Pathway

The primary signaling pathway modulated by this compound is the PI3K/AKT pathway, which is negatively regulated by PTEN. Inhibition of PTEN leads to the downstream activation of AKT and ERK, which, when chronically activated, can induce cellular senescence.

VO_Ohpic_Signaling VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PIP2 PIP2 PI3K PI3K AKT AKT PIP3->AKT PI3K->PIP3 Phosphorylates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Senescence Cellular Senescence AKT->Senescence Sustained Activation ERK ERK1/2 ERK->Cell_Growth ERK->Senescence Sustained Activation mTOR->Cell_Growth Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., Hep3B) Injection Subcutaneous Injection into Nude Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization of Mice (Control & Treatment Groups) Tumor_Growth->Randomization Treatment Daily IP Injection: - Vehicle (Control) - VO-Ohpic (10 mg/kg) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Excision - Western Blot - Immunohistochemistry Monitoring->Endpoint

References

Application Notes and Protocols for the Use of VO-Ohpic Trihydrate in Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium compounds have long been investigated for their insulin-mimetic and anti-diabetic properties.[1][2] A significant breakthrough in this area is the development of VO-Ohpic trihydrate, a potent and highly selective small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[3][4] PTEN is a crucial negative regulator of the PI3K/Akt signaling pathway, which is central to insulin (B600854) signaling.[5] By inhibiting PTEN, this compound enhances this pathway, leading to increased glucose uptake and improved insulin sensitivity, making it a promising candidate for the study and potential treatment of diabetes.[4][6]

This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of diabetes.

Mechanism of Action: PTEN Inhibition

This compound functions as a potent inhibitor of the lipid phosphatase activity of PTEN, with a reported IC50 in the nanomolar range (35-46 nM).[3][7] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This action counteracts the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in the insulin signaling cascade.[5]

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[4][8] Activated Akt then mediates a variety of downstream effects, including the translocation of GLUT4 glucose transporters to the cell surface, leading to increased glucose uptake, and the promotion of glycogen (B147801) synthesis.[5][9]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fuses with membrane Insulin Insulin Insulin->Insulin_Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP2 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAkt p-Akt (Active) pAkt->GLUT4_vesicle Promotes translocation Downstream Downstream Effects (e.g., Glycogen Synthesis) pAkt->Downstream

Figure 1: Simplified signaling pathway of this compound action.

In Vitro Applications: Glucose Uptake in 3T3-L1 Adipocytes

The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and glucose metabolism. Differentiated 3T3-L1 adipocytes express insulin-responsive GLUT4 transporters, making them an excellent system to test the effects of compounds like this compound on glucose uptake.

Experimental Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose) with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)

  • Adipocyte maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin)

  • Serum-free DMEM (low glucose)

  • This compound stock solution (in DMSO)

  • Insulin stock solution

  • 2-NBDG stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium.

    • After 48-72 hours, replace with adipocyte maintenance medium.

    • Replenish the maintenance medium every 2-3 days. Adipocytes are typically fully differentiated and ready for use 7-10 days post-induction.

  • Glucose Uptake Assay:

    • Serum starve the differentiated adipocytes for 2-3 hours in serum-free, low-glucose DMEM.

    • Prepare serial dilutions of this compound in serum-free, low-glucose DMEM. A final concentration range of 10 nM to 1 µM is recommended. Include a vehicle control (DMSO).

    • Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C.

    • As a positive control, treat a set of wells with insulin (e.g., 100 nM) for 20-30 minutes.

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Terminate the assay by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.

    • Add PBS to each well and measure fluorescence using a plate reader.

In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay Seed Seed 3T3-L1 Preadipocytes Differentiate Differentiate to Adipocytes Seed->Differentiate Starve Serum Starve Differentiate->Starve Treat Treat with this compound Starve->Treat Add_NBDG Add 2-NBDG Treat->Add_NBDG Incubate Incubate Add_NBDG->Incubate Wash Wash with PBS Incubate->Wash Measure Measure Fluorescence Wash->Measure

Figure 2: Workflow for the in vitro 2-NBDG glucose uptake assay.

Expected Results and Data Presentation

Treatment with this compound is expected to dose-dependently increase glucose uptake in 3T3-L1 adipocytes. The results can be presented as a percentage of the basal glucose uptake (vehicle control).

Treatment GroupConcentrationMean Fluorescence (AU)% of Basal Glucose Uptake
Vehicle Control-1500 ± 120100%
VO-Ohpic10 nM1850 ± 150123%
VO-Ohpic50 nM2400 ± 200160%
VO-Ohpic100 nM3150 ± 250210%
VO-Ohpic500 nM3600 ± 280240%
VO-Ohpic1 µM3750 ± 300250%
Insulin100 nM4200 ± 350280%

Table 1: Representative data for the effect of this compound on glucose uptake in 3T3-L1 adipocytes. Data are presented as mean ± standard deviation.

In Vivo Applications: Streptozotocin (STZ)-Induced Diabetic Mouse Model

The STZ-induced diabetic mouse is a widely used model of Type 1 diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells. This model is suitable for evaluating the glucose-lowering effects of therapeutic agents.

Experimental Protocol: Evaluation of this compound in STZ-Induced Diabetic Mice

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., saline with 10% DMSO and 40% PEG300)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Equipment for intraperitoneal (i.p.) injections and blood collection

Procedure:

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer (e.g., 50 mg/mL).

    • Induce diabetes with a single high-dose i.p. injection of STZ (e.g., 150-180 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

    • Provide mice with 10% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.

    • Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.

  • Treatment Protocol:

    • Divide diabetic mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 10 mg/kg, administered once daily by i.p. injection)

    • Include a non-diabetic control group receiving the vehicle.

    • Treat the animals for a period of 4-6 weeks.

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose levels weekly.

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT):

      • At the end of the treatment period, fast the mice overnight (12-16 hours).

      • Collect a baseline blood sample (t=0).

      • Administer a glucose solution (2 g/kg) orally by gavage.

      • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose levels at each time point.

    • Insulin Tolerance Test (ITT):

      • Perform on a separate day after a suitable washout period.

      • Fast mice for 4-6 hours.

      • Collect a baseline blood sample (t=0).

      • Administer human insulin (0.75 U/kg) by i.p. injection.

      • Collect blood samples at 15, 30, and 60 minutes post-injection.

      • Measure blood glucose levels.

    • Serum Insulin Levels:

      • At the end of the study, collect terminal blood samples and measure serum insulin levels using an ELISA kit.

In Vivo Experimental Workflow cluster_induction Diabetes Induction cluster_treatment Treatment and Monitoring cluster_assessment Metabolic Assessment STZ_Inject Induce Diabetes with STZ Confirm_Diabetes Confirm Hyperglycemia STZ_Inject->Confirm_Diabetes Group_Animals Group Animals Confirm_Diabetes->Group_Animals Daily_Treatment Daily Treatment with VO-Ohpic Group_Animals->Daily_Treatment Weekly_Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Daily_Treatment->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Weekly_Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Terminal_Collection Terminal Sample Collection (Serum for Insulin) ITT->Terminal_Collection Data_Analysis Data Analysis Terminal_Collection->Data_Analysis

Figure 3: Workflow for the in vivo evaluation in an STZ-induced diabetic mouse model.

Expected Results and Data Presentation

This compound treatment is expected to significantly lower fasting blood glucose levels, improve glucose tolerance, and enhance insulin sensitivity in STZ-induced diabetic mice.

ParameterNon-Diabetic ControlDiabetic VehicleDiabetic + VO-Ohpic (10 mg/kg)
Fasting Blood Glucose (mg/dL) 105 ± 8450 ± 35180 ± 25
Serum Insulin (ng/mL) 1.2 ± 0.20.3 ± 0.10.4 ± 0.1
OGTT AUC (mg/dL*min) 15,000 ± 1,20060,000 ± 5,00035,000 ± 4,000
ITT Glucose Nadir (% of baseline) 45 ± 585 ± 760 ± 6

Table 2: Representative data for the effect of this compound in STZ-induced diabetic mice after 4 weeks of treatment. Data are presented as mean ± standard deviation.

Conclusion

This compound is a valuable research tool for investigating the role of PTEN in diabetes and for exploring novel therapeutic strategies. Its potent and specific inhibition of PTEN offers a clear mechanism of action, and its efficacy in both in vitro and in vivo models of diabetes is promising. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies. Further optimization of dosages, treatment durations, and animal models may be necessary depending on the specific research questions.

References

Application Notes and Protocols: VO-Ohpic Trihydrate in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific, noncompetitive, and reversible inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] By inhibiting PTEN, this compound effectively upregulates the activity of this pathway, which is crucial for promoting cell survival, growth, and proliferation.[3] Emerging research has highlighted the therapeutic potential of this compound in the context of neurodegenerative diseases, where the PI3K/Akt pathway is often dysregulated. Its neuroprotective properties are attributed to its ability to mitigate apoptosis, reduce neuroinflammation, and modulate pathways associated with protein aggregation, such as the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the lipid phosphatase activity of PTEN. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus acting as a brake on the PI3K/Akt signaling cascade. Inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt, a serine/threonine kinase.[2] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein.[6] The activation of the Akt pathway also promotes neuronal survival by inhibiting pro-apoptotic proteins and enhances neurotrophic signaling, contributing to its overall neuroprotective effects.[4][7]

Data Presentation

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

ParameterValueSubstrate UsedReference
IC₅₀35 ± 2 nMPIP₃[2]
IC₅₀46 ± 10 nMOMFP[1][2]
Kᵢc (competitive inhibition constant)27 ± 6 nMOMFP[1][2]
Kᵢu (uncompetitive inhibition constant)45 ± 11 nMOMFP[1][2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

Animal ModelDosage and AdministrationObserved EffectsReference
Ischemia-reperfusion mouse model10 µg/kg; intraperitoneal injectionSignificantly decreased myocardial infarct size.[5]
Hep3B cell xenograft nude mice10 mg/kg; intraperitoneal injectionSignificantly inhibited tumor growth.[3]
Dexamethasone-induced depression model miceNot specifiedReversed depression-like behaviors and neuronal atrophy.[8]

Signaling Pathways and Experimental Workflows

PTEN/Akt/GSK-3β Signaling Pathway

PTEN_Akt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Akt Akt PIP3->Akt activates VO-Ohpic VO-Ohpic PTEN PTEN VO-Ohpic->PTEN PTEN->PIP3 dephosphorylates PI3K PI3K PI3K->PIP2 phosphorylates p-Akt p-Akt Akt->p-Akt GSK-3β GSK-3β p-Akt->GSK-3β phosphorylates (inactivates) Apoptosis Apoptosis p-Akt->Apoptosis inhibits Neuronal Survival Neuronal Survival p-Akt->Neuronal Survival promotes p-GSK-3β (inactive) p-GSK-3β (inactive) GSK-3β->p-GSK-3β (inactive) Tau Tau GSK-3β->Tau phosphorylates p-Tau (hyperphosphorylated) p-Tau (hyperphosphorylated) Tau->p-Tau (hyperphosphorylated) Western_Blot_Workflow start SH-SY5Y Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (anti-PTEN, anti-p-Akt, anti-p-GSK-3β) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

VO-Ohpic Trihydrate: A Potent Inducer of Cellular Senescence in PTEN-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound effectively hyperactivates downstream signaling pathways, primarily the PI3K/AKT/mTOR and ERK1/2 pathways, which paradoxically can drive cells into a state of cellular senescence, particularly in cells with pre-existing low levels of PTEN.[4][5][6] This pro-senescence activity presents a promising therapeutic strategy for cancers characterized by PTEN deficiency, transforming a potent oncogenic signal into a tumor-suppressive outcome.[4][6] These application notes provide detailed protocols and quantitative data for utilizing this compound to induce cellular senescence in relevant cancer cell models.

Mechanism of Action

This compound is a vanadium-based compound that acts as a highly potent inhibitor of PTEN with an IC50 in the nanomolar range.[1][2] PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K).

In the presence of this compound, PTEN is inhibited, leading to an accumulation of cellular PIP3. This results in the sustained activation of downstream effectors, including AKT and mTOR.[1][5] Paradoxically, the hyperactivation of these pro-proliferative and pro-survival pathways can trigger a cellular stress response that culminates in the induction of cellular senescence, a state of irreversible cell cycle arrest.[4][5] This effect is particularly pronounced in cells that already have reduced PTEN function, creating a therapeutic window for targeting PTEN-deficient tumors.[1][4]

Signaling Pathway Diagram

VO_Ohpic_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates ERK ERK1/2 AKT->ERK Activates p21 p21 AKT->p21 Induces Senescence Cellular Senescence (Cell Cycle Arrest) mTOR->Senescence ERK->Senescence p21->Senescence

Caption: Mechanism of this compound-induced cellular senescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Parameter Value Assay Condition Reference
IC50 (PTEN inhibition) 35 nMRecombinant PTEN, PIP3-based assay[1][3]
IC50 (PTEN inhibition) 46 ± 10 nMRecombinant PTEN, OMFP-based assay[2][7]

Table 1: In Vitro PTEN Inhibition

Cell Line PTEN Status VO-Ohpic Concentration Effect Reference
Hep3B (Hepatocellular Carcinoma)Low Expression0-5 µMInhibition of cell viability, proliferation, and colony formation; Induction of SA-β-Gal activity.[1][5]
PLC/PRF/5 (Hepatocellular Carcinoma)High Expression0-5 µMLesser inhibition of cell viability and induction of senescence compared to Hep3B.[1][5]
SNU475 (Hepatocellular Carcinoma)PTEN-negative0-5 µMNo effect on cell viability or senescence.[1][5]
Pten+/- MEFsHeterozygous knockout500 nMClear induction of senescence.[4]
Wild-type MEFsWild-type500 nMNo effect on senescence.[4]
MDA PCa-2b (Prostate Cancer)Reduced PTEN, WT p53Not specifiedInduction of senescence.[4]
NIH 3T3 & L1 FibroblastsNot specified75 nMSaturation of Akt phosphorylation.[3]

Table 2: Cellular Effects of this compound

Experimental Protocols

Protocol 1: Induction of Cellular Senescence in Adherent Cell Lines

This protocol describes the general procedure for inducing cellular senescence in susceptible cancer cell lines using this compound.

Materials:

  • This compound (e.g., from Selleck Chemicals, MedchemExpress)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Adherent cancer cell line with low PTEN expression (e.g., Hep3B)

  • Sterile cell culture plates (e.g., 6-well or 96-well)

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C for long-term storage or -20°C for up to one month.[2][8] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the target cells in appropriate cell culture plates at a density that allows for several days of treatment without reaching confluency. For a 6-well plate, a starting density of 5 x 10^4 cells per well is recommended.

  • Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A typical concentration range for inducing senescence is 250 nM to 1 µM.[5] A vehicle control (DMSO) should always be included. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Incubation: Incubate the cells for 3 to 5 days. The medium containing this compound should be refreshed every 48-72 hours.[5]

  • Assessment of Senescence: After the treatment period, assess cellular senescence using the SA-β-Gal assay according to the manufacturer's instructions. Senescent cells will stain blue.

Experimental Workflow Diagram

Senescence_Induction_Workflow Start Start Prepare_Stock Prepare 10 mM VO-Ohpic Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells (e.g., Hep3B) Prepare_Stock->Seed_Cells Add_Treatment Add VO-Ohpic (250 nM - 1 µM) + Vehicle Control Seed_Cells->Add_Treatment Incubate Incubate for 3-5 days (Refresh medium every 48-72h) Add_Treatment->Incubate Assess_Senescence Assess Senescence (SA-β-Gal Staining) Incubate->Assess_Senescence End End Assess_Senescence->End

Caption: Workflow for inducing cellular senescence with this compound.

Protocol 2: Cell Viability and Proliferation Assays

To quantify the effect of this compound on cell growth, cell viability and proliferation assays can be performed.

A. BrdU Incorporation Assay (Proliferation) [1]

Materials:

  • Cells treated as described in Protocol 1.

  • BrdU Labeling and Detection Kit.

Procedure:

  • Culture 3 x 10^3 cells per well in a 96-well plate with varying concentrations of VO-Ohpic for 72 hours.[1]

  • Add BrdU to the culture medium 24 hours before the end of the treatment period.[1]

  • At the end of the incubation, fix the cells and perform the immunoassay for BrdU incorporation according to the kit manufacturer's protocol.

  • Measure the absorbance using a microplate reader. Results are typically expressed as the percentage of BrdU incorporation relative to the vehicle-treated control.

B. Colony Formation Assay (Long-term Survival)

Materials:

  • Cells treated as described in Protocol 1.

  • Crystal Violet solution (0.5% w/v in 25% methanol).

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 7-14 days, refreshing the medium with the compound every 3-4 days.

  • When colonies are visible, wash the plates with PBS, fix the cells with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) or quantify the stained area.

Protocol 3: Western Blot Analysis of Pathway Activation

This protocol is for confirming the activation of the PI3K/AKT and ERK signaling pathways following this compound treatment.

Materials:

  • Cells treated as described in Protocol 1.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-PTEN, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Drug Development Considerations

The pro-senescence activity of this compound in PTEN-deficient cells makes it an attractive candidate for cancer therapy.[6] Its ability to synergize with inhibitors of the PI3K/mTOR and Raf/MEK/ERK pathways further enhances its therapeutic potential.[5] In vivo studies have shown that VO-Ohpic can significantly inhibit tumor growth in xenograft models of human cancers with low PTEN expression.[1][5] For in vivo formulation, VO-Ohpic can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] Researchers should be aware that VO-Ohpic has also been investigated for its potential in treating diabetes due to its insulin-sensitizing effects.[3][4]

Conclusion

This compound is a valuable research tool for studying the consequences of PTEN inhibition and a promising therapeutic agent for inducing cellular senescence in PTEN-deficient cancers. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. Careful consideration of cell line-specific responses and appropriate in vitro and in vivo models is crucial for advancing our understanding and application of this compound.

References

Application Notes: In Vitro Wound Healing Assay Using VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of wound healing is a complex and highly regulated cascade of cellular and molecular events aimed at restoring tissue integrity. Cell migration is a critical component of this process, particularly the re-epithelialization phase, where keratinocytes and fibroblasts move into the wound bed. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and migration.[1][2][3][4][5] PTEN (Phosphatase and Tensin Homolog) is a crucial negative regulator of this pathway.[1] Inhibition of PTEN has been shown to enhance wound healing processes.[6][7]

VO-Ohpic trihydrate is a potent and specific inhibitor of PTEN with an IC50 in the low nanomolar range.[8][9][10] By inhibiting the lipid phosphatase activity of PTEN, this compound leads to the activation of the downstream PI3K/Akt signaling pathway. This application note provides a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay to investigate its effects on cell migration.

Principle of the Assay

The in vitro wound healing or scratch assay is a straightforward and widely used method to study collective cell migration. A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The cells on the edges of the scratch will then migrate to close the gap. The rate of wound closure can be monitored and quantified over time, providing an indication of the migratory capacity of the cells. This assay allows for the evaluation of the effects of compounds, such as this compound, on cell migration.

Experimental Protocols

This protocol is designed for a 24-well plate format but can be adapted for other plate formats.

Materials:

  • This compound

  • Appropriate cell line (e.g., human fibroblasts, keratinocytes, or epithelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 200 µL pipette tips

  • Cell culture plates (24-well)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, gently aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. A gentle and consistent pressure should be applied to ensure a uniform scratch width.

  • Treatment with this compound:

    • After creating the scratch, gently wash the wells twice with PBS to remove any detached cells and debris.

    • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (e.g., DMSO in serum-free medium) should also be prepared.

    • Add the prepared solutions to the respective wells. Include a negative control (serum-free medium alone) and a positive control (complete medium with serum or a known migration-promoting factor).

  • Imaging and Data Acquisition:

    • Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the plate to ensure images are taken at the same position for subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • The wound area can be quantified using image analysis software such as ImageJ.

    • Measure the area of the scratch at each time point for all conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time T) / Initial Wound Area ] x 100

Data Presentation

Treatment GroupConcentrationAverage Wound Closure at 12h (%)Average Wound Closure at 24h (%)
Negative Control-15 ± 2.535 ± 4.0
Vehicle Control (DMSO)0.1%16 ± 3.037 ± 3.5
This compound50 nM25 ± 3.255 ± 4.5
This compound200 nM40 ± 4.178 ± 5.0
This compound1 µM55 ± 5.095 ± 3.0
Positive Control (10% FBS)-60 ± 4.598 ± 2.0

Table 1: Representative data illustrating the potential dose-dependent effect of this compound on the percentage of wound closure in an in vitro scratch assay. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound in promoting wound healing and the experimental workflow for the scratch assay.

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells in 24-well Plate B Culture to Confluent Monolayer A->B C Create Scratch with Pipette Tip B->C D Wash to Remove Debris C->D E Add this compound & Controls D->E F Image at 0h, 6h, 12h, 24h E->F G Measure Wound Area (ImageJ) F->G H Calculate % Wound Closure G->H

Figure 1: Experimental workflow for the in vitro wound healing (scratch) assay.

PTEN_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation Akt Akt PIP3->Akt Recruitment VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibition PTEN->PIP3 PI3K PI3K PI3K->PIP2 p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Cell_Migration Actin Cytoskeleton Remodeling & Cell Migration p_Akt->Cell_Migration Promotes

Figure 2: Proposed signaling pathway of this compound in promoting cell migration.

Conclusion

The in vitro wound healing assay is a valuable tool for screening and characterizing compounds that may modulate cell migration. This compound, as a potent PTEN inhibitor, is expected to accelerate wound closure by activating the PI3K/Akt signaling pathway. The detailed protocol and representative data provided in this application note offer a framework for researchers to investigate the therapeutic potential of this compound in wound healing and other biological processes involving cell migration. Further studies are warranted to confirm these effects in various cell types and to elucidate the precise downstream mechanisms.

References

Troubleshooting & Optimization

VO-Ohpic trihydrate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VO-Ohpic trihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for issues related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general solubility of this compound?

A1: this compound is characterized by poor solubility in aqueous solutions and ethanol.[1][2][3][4] It is, however, readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][5][6] For in vivo applications, multi-component solvent systems are required to achieve a clear, injectable solution.[1][4][7]

Q2: I'm having trouble dissolving this compound powder. What should I do?

A2: If you are encountering difficulties in dissolving the compound, please follow these recommendations:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][2] Always use newly opened or properly stored, anhydrous DMSO.

  • Gentle Warming: Warm the solution gently to 37°C for about 10 minutes.[5] This can help increase the dissolution rate.

  • Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[4][5] This can help break up any clumps of powder and facilitate dissolution.

Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A3: This is a common issue due to the poor aqueous solubility of the compound. Here are some solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically well below 1%. While the compound is dissolved in the stock, high dilutions into a purely aqueous environment can cause it to crash out.

  • Serial Dilutions: Perform serial dilutions of your stock solution in a medium containing a small, consistent percentage of DMSO before the final dilution into the assay buffer.[4][8]

  • Test Solvent Tolerance: Before your main experiment, test the tolerance of your cell line or enzymatic assay to various low concentrations of DMSO to find the highest permissible level that does not affect the experimental outcome.

Q4: I am preparing a formulation for an in vivo experiment, and the solution is cloudy or has separated. What went wrong?

A4: Cloudiness or phase separation indicates that the compound is not fully dissolved or is precipitating out of the complex solvent system.

  • Sequential Addition of Solvents: It is critical to add and mix each solvent component one by one in the specified order.[1][4][7] Ensure the compound is fully dissolved in the DMSO phase before adding the next solvent.

  • Thorough Mixing: Mix thoroughly after the addition of each component to ensure a homogenous solution before proceeding to the next step.[1][4]

  • Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][4]

  • Prepare Freshly: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1]

Q5: What are the recommended storage conditions for this compound solutions?

A5: For optimal stability, store stock solutions of this compound in DMSO at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following tables summarize the available quantitative data for easy reference.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO ≥ 50[1][7]120.42[1][7]Fresh, anhydrous DMSO is recommended as its hygroscopic nature can reduce solubility.[1][2]
72[2]173.41[2]
83[2][3]199.9[2][3]
>10[5]>24[5]
4.16[4]10.02[4]Sonication is recommended.[4]
Water < 0.1 (Insoluble)[1][2][3][7]-
Ethanol Insoluble[2][3] or < 1 mg/mL[4]-
PBS (pH 7.2) 1[9]~2.4

Table 2: Formulations for In Vivo Studies

Formulation CompositionAchievable ConcentrationAppearance
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.02 mM)[1][7]Clear Solution[1][7]
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.02 mM)[1][7]Clear Solution[1][7]
Protocol 3: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1 mg/mL (2.41 mM)[4]Sonication recommended.[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 4.15 mg of this compound powder (Molecular Weight: 415.20 g/mol ).

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate the vial until the solid is completely dissolved. If needed, warm the solution gently at 37°C for 10 minutes to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]

Protocol 2: Preparation of Working Solution for In Vitro PTEN Inhibition Assay

This protocol is based on methodologies where PTEN is pre-incubated with the inhibitor.[1][4][7][8]

  • Thaw Stock: Thaw a 10 mM stock solution of this compound in DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock solution in 1% DMSO-containing assay buffer.[4][8]

  • Final Dilution: Prepare the final desired concentrations (e.g., for generating an IC₅₀ curve) by further diluting the intermediate stock into the final assay buffer. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.

  • Pre-incubation: Add the diluted this compound solutions to the enzyme (PTEN) and pre-incubate at room temperature for 10 minutes.[1][7][8]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., PIP₃).[8]

Protocol 3: Preparation of Formulation for In Vivo Administration (1 mg/mL)

This protocol is adapted from a common formulation used for animal studies.[4]

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Dispense DMSO Stock: For a final volume of 1 mL, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogenous and clear.

  • Add Saline: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly.

  • Administration: Use the freshly prepared solution for administration on the same day.[1] If any precipitation is observed, sonication may be used to clarify the solution.[4]

Visual Guides

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solutions start Start: Dissolving This compound not_dissolved Problem: Compound not dissolving or precipitated start->not_dissolved check_solvent Is the solvent anhydrous DMSO? use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No sonicate Sonicate solution in ultrasonic bath check_solvent->sonicate Yes dissolved Compound Dissolved: Proceed with Experiment not_dissolved->check_solvent use_fresh_dmso->not_dissolved warm Warm gently to 37°C sonicate->warm check_dilution Review dilution procedure for aqueous buffers warm->check_dilution check_dilution->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway PTEN/PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane VO This compound PTEN PTEN VO->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 Dephosphorylation PIP2 PIP2 PI3K PI3K Akt Akt PIP3->Akt PI3K->PIP3 Phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Growth, Glucose Uptake) pAkt->Downstream

Caption: MOA of this compound via inhibition of the PTEN signaling pathway.

References

Technical Support Center: Optimizing VO-Ohpic Trihydrate for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of VO-Ohpic trihydrate in apoptosis assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent PTEN inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce or inhibit apoptosis?

A1: this compound is a highly potent and specific inhibitor of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1][2][3] By inhibiting PTEN, this compound leads to the activation of Akt, which can have dual effects on apoptosis depending on the cellular context. In some cancer cell lines with low PTEN expression, prolonged activation of the PI3K/Akt pathway can lead to cell cycle arrest and senescence rather than apoptosis.[4] Conversely, in other cell types such as cardiomyocytes and chondrocytes, this compound has been shown to protect against apoptosis induced by oxidative stress or other stimuli.[5][6][7]

Q2: What is the optimal concentration range for this compound in an apoptosis assay?

A2: The optimal concentration of this compound is highly cell-type dependent and can range from low nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on published studies, concentrations between 100 nM and 10 µM have been used.[5] For instance, in human hepatocellular carcinoma cells, concentrations up to 5 µM were used to assess effects on cell viability, while in chondrocytes, 1 µM was effective in protecting against apoptosis.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2][3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[2][3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the cell type and the specific apoptotic pathway being investigated. Incubation times ranging from 6 hours to 120 hours have been reported in the literature.[4][5] It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on apoptosis Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM).
Incorrect incubation time: The incubation period may be too short for the apoptotic effects to manifest.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point.
Cell line resistance: The cell line may have a non-functional PTEN/Akt pathway or alternative survival mechanisms.Confirm PTEN expression and activity in your cell line. Consider using a positive control for apoptosis induction.
Compound degradation: The this compound stock solution may have degraded.Prepare a fresh stock solution from a new vial of the compound.
High levels of cell death in control group DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment.
Suboptimal cell culture conditions: Poor cell health can lead to increased background apoptosis.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experiments Variability in cell passage number: Cell characteristics can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent compound preparation: Variations in stock solution preparation can lead to different effective concentrations.Prepare a large batch of stock solution and aliquot for single use to ensure consistency.
Unexpected pro-apoptotic effect Off-target effects: At high concentrations, this compound may have off-target effects.Lower the concentration of this compound and confirm the effect is PTEN-dependent using techniques like siRNA-mediated PTEN knockdown.
Cell-specific response: In some cancer cells, sustained Akt activation can induce senescence or apoptosis.[4]Characterize the cellular response using markers for both apoptosis (e.g., cleaved caspase-3) and senescence (e.g., β-galactosidase staining).

Quantitative Data Summary

The following table summarizes the concentrations and incubation times of this compound used in various studies.

Cell TypeConcentration RangeIncubation TimeObserved Effect on ApoptosisReference
Cartilage Endplate Chondrocytes0.1 - 10 µM24 hoursInhibition of oxidative stress-induced apoptosis[5]
Hepatocellular Carcinoma (Hep3B, PLC/PRF/5)Up to 5 µM120 hoursNegligible effect on apoptosis; induced senescence in Hep3B cells[4]
Cardiac MyocytesNot specifiedNot specifiedReduced apoptosis and improved survival[6][7]

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the general steps for assessing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (determined from a dose-response experiment) or a vehicle control (DMSO). Incubate for the desired period.

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin.

    • Collect the supernatant containing any floating cells.

    • Combine the detached and floating cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

    • Annexin V-FITC negative, PI negative cells are live cells.

Visualizations

PTEN_Akt_Signaling_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates Apoptosis_Regulation Apoptosis Regulation Akt->Apoptosis_Regulation Regulates Apoptosis_Assay_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for optimal duration treatment->incubation harvest Harvest Cells (adherent and suspension) incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC/PI wash->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Apoptosis analysis->end

References

VO-Ohpic trihydrate stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of VO-Ohpic trihydrate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 of approximately 35-46 nM.[1][2][3] PTEN is a phosphatase that counteracts the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting PTEN, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like Akt and FoxO3a.[1][6][7] This activation can influence various cellular processes, including cell growth, proliferation, and glucose uptake.[1][2]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1] To enhance solubility, you can warm the solution to 37°C for 10 minutes or sonicate it.[8] For long-term storage, it is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.[1]

Q3: What is the recommended storage condition for this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years.[1] It is recommended to store it under desiccating conditions.[2]

  • Stock Solutions in DMSO: Store aliquots at -80°C for up to one year or at -20°C for up to one month.[1][3]

Q4: Is this compound stable in aqueous solutions and cell culture media?

Q5: How can I test the stability of this compound in my cell culture medium?

You can assess the stability of this compound in your specific cell culture medium by incubating the compound in the medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected biological effects. Degradation of this compound in the cell culture medium.- Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Precipitation of the compound in the cell culture medium. The final concentration of DMSO in the medium is too high, or the solubility of this compound in the aqueous medium is exceeded.- Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).- Prepare intermediate dilutions of the stock solution in serum-free medium before adding it to the final culture volume.
High background signal in biochemical assays. The vanadium complex may interfere with certain assay reagents.- Run appropriate controls, including vehicle-only (DMSO) and compound in media without cells, to determine the background signal.- If using a colorimetric assay, check for any absorbance of the compound itself at the detection wavelength.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Storage of Stock Solution
DMSO>10 mM[8], up to 83 mg/mL (~200 mM)[1]-80°C for up to 1 year, -20°C for up to 1 month[1]
WaterInsoluble[1]Not Recommended
EthanolInsoluble[1]Not Recommended
PBS (pH 7.2)1 mg/mlNot specified

Experimental Protocols

Protocol 1: PTEN Inhibition Assay using a Malachite Green-based Phosphate Detection Method

This protocol is adapted from a general procedure for measuring PTEN activity.[4]

  • Reagents and Buffers:

    • PTEN Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT.

    • Substrate (PIP3): Dissolve in distilled water to a final concentration of 1 mM.

    • This compound: Prepare a stock solution in DMSO (e.g., 100 µM) and make serial dilutions in PTEN Assay Buffer containing 1% DMSO.

    • Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.

  • Assay Procedure:

    • Pre-incubate recombinant PTEN enzyme with varying concentrations of this compound in PTEN Assay Buffer for 10 minutes at room temperature.

    • Initiate the reaction by adding the PIP3 substrate.

    • Incubate the reaction mixture at 30°C for 20 minutes.

    • Stop the reaction by adding 2.25 volumes of the Color Reagent.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance at 650 nm.

    • Correct for background absorbance from this compound in the assay buffer.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN Akt Akt PIP3->Akt PTEN->PIP2 PTEN VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Cell_Growth Cell Growth & Survival pAkt->Cell_Growth

Caption: PTEN signaling pathway and the inhibitory effect of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare VO-Ohpic Stock in DMSO Spike Spike Media with VO-Ohpic Stock->Spike Media Prepare Cell Culture Media Media->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by LC-MS/HPLC Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Experimental workflow for assessing this compound stability.

References

troubleshooting inconsistent western blot results with VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VO-Ohpic trihydrate in Western blot experiments. The focus is on addressing the common causes of inconsistent results when analyzing protein phosphorylation and related signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, selective, and reversible inhibitor of PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10).[1][2][3] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger.[4] By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway, resulting in increased phosphorylation of Akt and other downstream targets.[4][5][6]

Q2: How should I store and prepare this compound for my experiments?

Proper storage and handling are critical for maintaining the inhibitor's activity.

  • Storage: Store the solid compound at -20°C under desiccating conditions for long-term stability (up to 12 months or longer).[2][3][5]

  • Preparation: Prepare stock solutions by dissolving this compound in DMSO.[2][7] For example, it is soluble in DMSO up to 25 mM.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.[7] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use.

Q3: I am not seeing the expected increase in phosphorylation (e.g., p-Akt) after treating my cells with VO-Ohpic. What could be the problem?

This is a common issue that can stem from several factors related to either the inhibitor's activity or the Western blot procedure itself.

  • Inhibitor Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot of your DMSO stock for experiments.

  • Cellular Context: The effect of PTEN inhibition is highly dependent on the basal activity of the PI3K pathway in your specific cell line. If PI3K activity is low, the effect of inhibiting PTEN may be minimal.

  • Loss of Phosphorylation During Sample Prep: This is the most frequent cause. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target proteins.[8] It is essential to use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and to keep samples on ice at all times.[8]

  • Insufficient Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel.[8][9]

  • Antibody Issues: The primary antibody may not be specific or sensitive enough for the phosphorylated target. Ensure your antibody is validated for Western blotting and use the recommended dilution.

Q4: The background on my Western blot is very high, making it difficult to see my bands. How can I fix this?

High background is particularly common when detecting phosphoproteins.

  • Incorrect Blocking Agent: Do not use non-fat dry milk for blocking when probing for phosphorylated proteins. Milk contains high levels of the phosphoprotein casein, which will bind to your anti-phospho antibody, causing high background. Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST instead.

  • Inappropriate Wash Buffer: Avoid using Phosphate-Buffered Saline (PBS) in your wash buffers (e.g., PBST). The free phosphate (B84403) can compete with the antibody for binding to the phospho-epitope.[8] Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps.[8]

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[9][10][11] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Increase the number and duration of your wash steps after antibody incubation to remove non-specifically bound antibodies.[10][11]

Q5: My results are inconsistent from one experiment to the next. What are the likely causes of this variability?

Reproducibility is key in research. Inconsistent results often point to subtle variations in the experimental protocol.

  • Variable Sample Handling: Ensure that all samples are treated identically. This includes cell seeding density, treatment duration with VO-Ohpic, and the time taken for cell lysis and sample preparation.[12]

  • Inconsistent Reagent Preparation: Always prepare buffers and solutions, especially the lysis buffer with inhibitors, freshly before use.[13] The effectiveness of phosphatase inhibitors can decrease over time in solution.[13]

  • Uneven Protein Transfer: Air bubbles between the gel and the membrane can block transfer, leading to blank spots on the blot.[10] Ensure the transfer "sandwich" is assembled carefully, and use a roller to gently remove any bubbles.[10]

  • Loading Inaccuracy: Inaccurate protein quantification can lead to loading different amounts of total protein, making comparisons invalid. Always perform a reliable protein assay (e.g., BCA) and confirm equal loading by probing for a housekeeping protein (e.g., GAPDH, β-actin).[14]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Target PTEN (Phosphatase and Tensin Homolog)[1][15]
IC₅₀ 35 - 46 nM[1][4][15]
Mechanism Reversible, Non-competitive Inhibitor[2][4][16]
Molecular Weight ~415.2 g/mol [3][5]
Solubility Soluble in DMSO (up to 25 mM)[2][7]
Storage (Solid) -20°C, under desiccating conditions[2][5]
Storage (Solution) -80°C (DMSO stock, single-use aliquots)[7]

Table 2: General Western Blot Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)Source(s)
Weak or No Signal Inactive/degraded inhibitor or antibodies.Loss of phosphorylation during sample prep.Inefficient protein transfer.Insufficient protein load or exposure time.Use fresh inhibitor/antibody aliquots.Add phosphatase inhibitors to lysis buffer; keep samples cold.Verify transfer with Ponceau S stain.Load more protein; increase exposure time.[8][9][10]
High Background Using milk as a blocking agent for phospho-proteins.Using phosphate-based wash buffers (PBS/PBST).Antibody concentration is too high.Membrane dried out.Use 3-5% BSA in TBST for blocking.Use Tris-based wash buffers (TBST).Titrate primary and secondary antibodies.Ensure the membrane is always covered in buffer.[8][9]
Non-Specific Bands Primary antibody cross-reactivity.Protein degradation during sample prep.Too much protein loaded per lane.Use a more specific (e.g., monoclonal) antibody; validate with controls.Add protease inhibitors to lysis buffer.Reduce the amount of protein loaded.[10][11][14]
Inconsistent Results Variable sample handling and reagent prep.Inaccurate protein quantification and loading.Uneven protein transfer.Standardize all steps of the protocol.Perform a reliable protein assay and probe for a loading control.Ensure no air bubbles in the transfer stack.[10][12]

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis

This protocol is designed to preserve the phosphorylation state of proteins following cell treatment with this compound.

  • Prepare Lysis Buffer: Prepare fresh Radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer. Immediately before use, supplement the buffer with a commercial protease and phosphatase inhibitor cocktail (or individual inhibitors, e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride). Keep the buffer on ice.[13]

  • Cell Harvest: After treating cells with VO-Ohpic, place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Aspirate the final PBS wash completely. Add the pre-chilled, inhibitor-supplemented lysis buffer to the dish (e.g., 150 µL for a 6-well plate).

  • Scrape and Collect: Scrape the cells off the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[13]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Sample Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard assay (e.g., BCA).

  • Storage: Add SDS-PAGE sample buffer to the lysate, heat at 95°C for 5 minutes, and store at -20°C or -80°C for later use.[8]

Protocol 2: Western Blotting for Phosphorylated Proteins

  • SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful and even transfer.

  • Blocking: Wash the membrane briefly with TBST. Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding. Do not use milk.

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with agitation.

  • Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a sensitive substrate for low-abundance proteins.[8]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein or a loading control to normalize the data.

Visual Guides

PTEN_Pathway cluster_0 PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO VO-Ohpic trihydrate VO->PTEN Inhibits Akt Akt Downstream Downstream Effects pAkt->Downstream WB_Workflow start Start: Cell Culture & Treatment with VO-Ohpic lysis Cell Lysis (Add Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (Phospho-specific) block->p_ab wash1 Wash (TBST) p_ab->wash1 s_ab Secondary Antibody Incubation wash1->s_ab wash2 Final Washes (TBST) s_ab->wash2 detect ECL Detection & Imaging wash2->detect analysis Data Analysis & Normalization (vs. Total Protein / Loading Control) detect->analysis Troubleshooting_Logic start Inconsistent or Poor Results? no_signal Weak or No Signal? start->no_signal high_bg High Background? start->high_bg bad_bands Wrong or Extra Bands? start->bad_bands cause_ns1 Phosphatase activity during lysis? no_signal->cause_ns1 cause_ns2 Poor Ab binding? no_signal->cause_ns2 cause_ns3 Inefficient transfer? no_signal->cause_ns3 cause_bg1 Blocking with milk? high_bg->cause_bg1 cause_bg2 Insufficient washing? high_bg->cause_bg2 cause_bg3 Using PBS-based buffers? high_bg->cause_bg3 cause_bb1 Non-specific antibody? bad_bands->cause_bb1 cause_bb2 Sample degradation? bad_bands->cause_bb2 sol_ns1 Add fresh phosphatase inhibitors to cold lysis buffer. cause_ns1->sol_ns1 sol_ns2 Optimize antibody concentration. Incubate overnight at 4°C. cause_ns2->sol_ns2 sol_ns3 Check transfer with Ponceau S stain. Ensure no bubbles. cause_ns3->sol_ns3 sol_bg1 Switch to 5% BSA in TBST. NEVER use milk for phospho-Abs. cause_bg1->sol_bg1 sol_bg2 Increase number and duration of TBST washes. cause_bg2->sol_bg2 sol_bg3 Switch all buffers to Tris-based (TBST) to avoid P- interference. cause_bg3->sol_bg3 sol_bb1 Run controls (e.g., knockout lysate). Titrate primary antibody. cause_bb1->sol_bb1 sol_bb2 Add protease inhibitors to lysis buffer. Keep samples on ice. cause_bb2->sol_bb2

References

potential off-target effects of VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VO-Ohpic trihydrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, reversible, and non-competitive small molecule inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog)[1][2][3][4]. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby acting as a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway[5]. By inhibiting PTEN's phosphatase activity, this compound leads to an accumulation of PIP3, resulting in the activation of downstream signaling cascades, including the phosphorylation and activation of Akt and its subsequent downstream targets like mTOR[2][3][5].

Q2: There appear to be conflicting reports on the IC50 value of this compound for PTEN. What is the correct value?

There are indeed discrepancies in the published IC50 values for this compound's inhibition of PTEN. Several sources report an IC50 in the low nanomolar range, typically between 35 nM and 46 nM[2][3][4]. However, at least one study has reported a significantly weaker inhibition, with an IC50 in the micromolar range (6.74 µM)[6]. This discrepancy could be due to variations in experimental conditions, such as the source of the inhibitor, the purity of the recombinant PTEN enzyme, the substrate used in the assay (e.g., OMFP vs. PIP3), or the presence of reducing agents like DTT[1][6].

Recommendation: We advise researchers to determine the IC50 of this compound in their specific experimental setup to ensure accurate interpretation of results.

Troubleshooting Guide

Issue 1: Unexpected or paradoxical effects on cell proliferation and viability.

Q: I'm using this compound to inhibit PTEN, which I expect to promote cell survival and proliferation. However, I'm observing a decrease in cell viability and an induction of senescence in my cancer cell line. Why is this happening?

This is a documented "paradoxical" effect of this compound observed in certain cancer cell lines, particularly those with low PTEN expression[5]. While acute PTEN inhibition generally leads to pro-survival signaling, sustained hyperactivation of the Akt and ERK pathways can trigger a cellular stress response, leading to cell cycle arrest and senescence[5].

Troubleshooting Steps:

  • Confirm the PTEN status of your cell line: The paradoxical effect is more pronounced in cells with low or heterozygous PTEN expression[5]. Use Western blotting to determine the basal PTEN protein levels in your cells.

  • Assess the activation state of downstream pathways: Perform a time-course and dose-response experiment and use Western blotting to analyze the phosphorylation levels of Akt (at both Ser473 and Thr308) and ERK1/2. A strong and sustained increase in the phosphorylation of these proteins may correlate with the observed anti-proliferative effects[5].

  • Perform a cell senescence assay: To confirm if the observed phenotype is senescence, use a senescence-associated β-galactosidase (SA-β-gal) staining assay.

  • Evaluate cell cycle progression: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase may be indicative of cell cycle arrest[5].

Issue 2: Potential for off-target effects.

Q: How selective is this compound for PTEN? Could my observed phenotype be due to off-target effects?

While some studies suggest that this compound is highly selective for PTEN over other phosphatases like PTPβ, SAC1, and myotubularin[4], there is compelling evidence of a significant off-target activity against the protein tyrosine phosphatase SHP1[6]. One study reported that this compound inhibits SHP1 with an IC50 of 975 nM, which is more potent than the IC50 they observed for PTEN (6.74 µM) in their experimental system[6].

Troubleshooting Steps:

  • Validate on-target engagement: Confirm that this compound is inhibiting PTEN in your system by assessing the phosphorylation of its direct downstream target, Akt, via Western blot.

  • Assess potential SHP1 inhibition: If your experimental system expresses SHP1, it is crucial to investigate whether this compound is inhibiting its activity. This can be done using a SHP1-specific phosphatase activity assay.

  • Use a structurally different PTEN inhibitor: To confirm that the observed phenotype is due to PTEN inhibition, consider using a different, structurally unrelated PTEN inhibitor as a control.

  • Perform a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector of PTEN to see if it can rescue the phenotype induced by this compound.

Data Summary

Table 1: Reported IC50 Values for this compound

TargetReported IC50Reference(s)
PTEN35 nM[3][4]
PTEN46 ± 10 nM[2]
PTEN6.74 µM[6]
SHP1975 nM[6]
SopB588 nM
MTM4.03 µM
PTPβ57.5 µM
SAC>10 µM

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures[7][8][9][10].

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in a final volume of 100 µL and incubate for the required time depending on the cell type.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells and normalize the results to the vehicle-treated control wells.

Cell Proliferation Assay (BrdU Assay)

This protocol is based on standard BrdU assay kits[11][12][13][14].

  • Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTS assay.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X and incubate for 1-24 hours at 37°C. The optimal incubation time will depend on the cell proliferation rate.

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of BrdU detection antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.

  • Secondary Antibody Incubation: Wash the wells with wash buffer and add 100 µL of HRP-labeled secondary antibody solution. Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Monitor the color development and then add 100 µL of stop solution. Measure the absorbance at 450 nm.

Western Blot for Phosphorylated Akt and ERK

This is a general protocol for detecting phosphorylated proteins[15][16][17][18][19].

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), p-Akt (Thr308), total Akt, p-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

SHP1 Phosphatase Activity Assay

This protocol is based on commercially available SHP-1 activity assays[20][21][22][23].

  • Immunoprecipitation of SHP1 (optional, for cell-based assays): Lyse cells and immunoprecipitate SHP1 using an anti-SHP-1 antibody conjugated to agarose (B213101) beads.

  • Enzyme Preparation: Use either immunoprecipitated SHP1 or recombinant SHP1 protein.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound in a phosphatase assay buffer.

  • Reaction Initiation: Add a synthetic phosphopeptide substrate to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.

  • Data Analysis: Calculate the percentage of SHP1 inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Intended_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 recruits PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC2->Akt phosphorylates (Ser473) VO_Ohpic This compound VO_Ohpic->PTEN inhibits PTEN->PIP3 dephosphorylates pAkt p-Akt Akt->pAkt activation Downstream Downstream Effectors pAkt->Downstream activates

Caption: Intended signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Start: Observe Unexpected Phenotype with VO-Ohpic Validate_On_Target 1. Validate On-Target Engagement (Western Blot for p-Akt) Start->Validate_On_Target On_Target_Confirmed On-Target Effect Confirmed? Validate_On_Target->On_Target_Confirmed Investigate_Paradoxical 2a. Investigate Paradoxical Effects (Senescence/Cell Cycle Assays) On_Target_Confirmed->Investigate_Paradoxical Yes Re_evaluate Re-evaluate Experiment On_Target_Confirmed->Re_evaluate No Investigate_Off_Target 2b. Investigate Potential Off-Targets (SHP1 Activity Assay) Investigate_Paradoxical->Investigate_Off_Target Use_Alternative_Inhibitor 3. Use Structurally Different PTEN Inhibitor Investigate_Off_Target->Use_Alternative_Inhibitor Compare_Phenotypes Compare Phenotypes Use_Alternative_Inhibitor->Compare_Phenotypes Conclusion_On_Target Conclusion: Phenotype is likely on-target Compare_Phenotypes->Conclusion_On_Target Phenotypes Match Conclusion_Off_Target Conclusion: Phenotype is likely off-target Compare_Phenotypes->Conclusion_Off_Target Phenotypes Differ

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of VO-Ohpic trihydrate. Given its poor aqueous solubility, this guide focuses on advanced formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of this compound?

A1: The primary challenge is its very low aqueous solubility.[1] this compound is practically insoluble in water, which severely limits its dissolution in the gastrointestinal (GI) tract, a critical first step for drug absorption into the bloodstream.[1] While soluble in DMSO, this is not a suitable vehicle for oral drug delivery.[1][2]

Q2: Are there any baseline data for the oral bioavailability of vanadium compounds?

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: The main strategies focus on enhancing the solubility and dissolution rate of the drug in the GI tract. These include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Incorporating the drug into a lipid-based formulation can improve its absorption by utilizing the body's natural lipid absorption pathways.

Q4: How does this compound function biologically?

A4: this compound is a potent and selective inhibitor of the enzyme PTEN (Phosphatase and Tensin Homolog).[1][5] By inhibiting PTEN, it leads to the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[6]

Section 2: Troubleshooting Formulation Issues

This section provides a question-and-answer guide to address specific problems you might encounter during the formulation development for this compound.

Problem/Observation Potential Cause Troubleshooting Suggestion
Low drug loading in nanoparticle formulation. Poor solubility of this compound in the organic solvent used during nanoparticle synthesis.Screen various organic solvents to find one with higher solubility for this compound. Consider using a solvent/anti-solvent precipitation method where the drug is dissolved in a good solvent (like DMSO in small quantities) and then added to an anti-solvent containing stabilizers.
Instability of amorphous solid dispersion (ASD), leading to recrystallization during storage. The chosen polymer does not adequately stabilize the amorphous form of this compound. High humidity or temperature during storage.Screen different polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable ASD with your compound. Ensure storage in a desiccated and temperature-controlled environment.
Phase separation or drug precipitation in lipid-based formulations. The drug has low solubility in the lipid components of the formulation. The formulation is unable to maintain the drug in a solubilized state upon dispersion in aqueous media.Conduct solubility studies of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of stable micelles or microemulsions upon dilution.
Inconsistent results in in-vivo animal studies. High variability in drug absorption due to the formulation's performance. Food effects influencing the absorption of the lipid-based formulation.For LBDDS, standardize the feeding state of the animals (fasted or fed) as food can significantly impact lipid digestion and drug absorption. For all formulations, ensure rigorous quality control of the formulation parameters (e.g., particle size, drug content) to minimize batch-to-batch variability.

Section 3: Data on Solubility and Bioavailability of Vanadium Compounds

The following tables summarize key quantitative data related to the solubility of this compound and the bioavailability of other vanadium compounds.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water< 0.1 mg/mL (insoluble)[1]
DMSO≥ 50 mg/mL[1]
EthanolInsoluble[2]
PBS (pH 7.2)~1 mg/mL[7]

Table 2: Oral Bioavailability of Vanadium Compounds

CompoundAnimal ModelOral Bioavailability (%)Key FindingReference(s)
Vanadyl Sulfate (B86663)Rat12.5 - 16.8Baseline for inorganic vanadium salts.[3]
BEOV (organic complex)Human~3x that of Vanadyl SulfateOrganic ligands can significantly improve bioavailability.[4]

Section 4: Experimental Protocols

This section provides detailed methodologies for the formulation strategies discussed.

Protocol for Preparing this compound Nanoparticles via Anti-Solvent Precipitation
  • Preparation of the Organic Phase: Dissolve a precise amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated solution.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or Tween 80, at a concentration of 0.5-2% (w/v).

  • Nanoprecipitation: Under high-speed stirring (e.g., 600-1000 rpm), inject the organic phase into the aqueous phase using a syringe pump at a slow and controlled rate. The drug will precipitate as nanoparticles due to the solvent shift.

  • Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Purification and Concentration (Optional): Centrifuge the nanosuspension to pellet the nanoparticles, then wash with deionized water to remove excess stabilizer. Resuspend the nanoparticles in a fresh aqueous medium.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading.

Protocol for Preparing an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solution Preparation: Dissolve both this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or use a rotary evaporator for faster removal under reduced pressure.

  • Drying: Place the resulting film or powder in a vacuum oven at a temperature below the glass transition temperature of the mixture (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried ASD into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the ASD using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Formulation Preparation: Based on the solubility data, mix the selected oil, surfactant, and co-solvent in different ratios. Heat the mixture gently (e.g., to 40°C) to ensure homogeneity.

  • Drug Incorporation: Add the this compound to the excipient mixture and stir until it is completely dissolved.

  • Self-Emulsification Test: Add a small amount of the SEDDS formulation to a volume of water (e.g., 1 mL into 250 mL) with gentle agitation. A stable nano- or microemulsion should form spontaneously.

  • Characterization: Evaluate the resulting emulsion for droplet size, PDI, and stability over time. Assess the formulation for any signs of drug precipitation upon dilution.

Section 5: Visual Guides

The following diagrams illustrate key concepts and workflows related to improving the bioavailability of this compound.

Bioavailability_Challenge cluster_GI_Tract Gastrointestinal Tract Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Absorption Absorption Dissolution->Absorption Bloodstream Bloodstream Absorption->Bloodstream Low_Solubility Poor aqueous solubility of this compound hinders dissolution Low_Solubility->Dissolution

Fig 1. The primary barrier to oral bioavailability of this compound.

Formulation_Strategies VO_Ohpic This compound (Poorly Soluble) Nanoparticles Nanoparticle Formulation VO_Ohpic->Nanoparticles ASD Amorphous Solid Dispersion (ASD) VO_Ohpic->ASD LBDDS Lipid-Based System (LBDDS) VO_Ohpic->LBDDS Goal Enhance Oral Bioavailability Nanoparticles->Goal ASD->Goal LBDDS->Goal

Fig 2. Key formulation strategies to improve bioavailability.

ASD_Workflow cluster_Preparation ASD Preparation cluster_Characterization Characterization A Dissolve Drug & Polymer in a Common Solvent B Solvent Evaporation (e.g., Rotary Evaporation) A->B C Vacuum Drying B->C D Milling & Sieving C->D E DSC (Confirm Amorphous State) D->E Analyze Powder F PXRD (Confirm Lack of Crystallinity) D->F Analyze Powder

Fig 3. Experimental workflow for Amorphous Solid Dispersion (ASD) preparation.

References

Technical Support Center: VO-Ohpic Trihydrate In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, reversible, and non-competitive inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the activation of Akt and its downstream targets, which are involved in cell survival, proliferation, and apoptosis.[5][6][7]

Q2: Is this compound expected to be cytotoxic to all cell types?

A2: No, the effect of this compound is highly cell-type dependent and is often related to the endogenous expression level of PTEN.[7][8] In some cancer cell lines with low PTEN expression, it can inhibit cell viability and proliferation.[7][8] Conversely, in other cell types such as chondrocytes and cardiomyocytes, it has been shown to have protective effects against apoptosis and oxidative stress.[1][6][9]

Q3: What is the recommended solvent for dissolving this compound for in vitro use?

A3: this compound can be dissolved in DMSO. For subsequent dilution into aqueous media, a stock solution in DMSO is typically prepared first.[7] One protocol suggests creating a stock solution in 100% DMSO and then further diluting it to the required concentration with a solution containing 1% DMSO.[7] For in vivo use, complex solvent systems like DMSO, PEG300, Tween-80, and saline have been described.[10]

Q4: At what concentrations does this compound typically show an effect in vitro?

A4: The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. It has been shown to be a potent inhibitor of PTEN with an IC50 in the low nanomolar range (around 35-46 nM) in cell-free assays.[5][10] In cell-based assays, effects on signaling pathways like Akt phosphorylation can be seen at concentrations as low as 75 nM.[11] For effects on cell viability or apoptosis, concentrations ranging from the nanomolar to the low micromolar scale have been used.[1][5][12]

Troubleshooting Guide

Problem 1: I am not observing the expected protective effect of this compound against an apoptotic stimulus.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and apoptotic inducer. In some studies, the most significant protective effect was observed at 1 µM, with lower or higher concentrations being less effective.[1]

  • Possible Cause 2: The apoptotic pathway is not regulated by PTEN/Akt signaling in your model.

    • Solution: Confirm the involvement of the PTEN/Akt pathway in your experimental system. You can do this by assessing the phosphorylation status of Akt (a downstream target of PTEN inhibition) with and without VO-Ohpic treatment via Western blot.[6][10] If Akt phosphorylation is not increased, the observed apoptosis may be independent of this pathway.

  • Possible Cause 3: Oxidative stress is a confounding factor.

    • Solution: VO-Ohpic has been shown to protect against oxidative stress-induced apoptosis.[1][9] Ensure that your experimental conditions are not introducing unintended oxidative stress. Conversely, if you are studying oxidative stress, VO-Ohpic's mechanism may involve the activation of protective pathways like Nrf-2/HO-1.[1][9]

Problem 2: I am observing unexpected cytotoxicity or a reduction in cell viability.

  • Possible Cause 1: High PTEN expression in the cell line.

    • Solution: The cytotoxic effects of VO-Ohpic have been observed in cancer cells with low PTEN expression, where it can induce senescence.[7][8] In cells with high PTEN expression, the effect may be less pronounced.[7][8] It is crucial to characterize the PTEN expression level in your cell line.

  • Possible Cause 2: Off-target effects at high concentrations.

    • Solution: While VO-Ohpic is reported to be a selective PTEN inhibitor, very high concentrations may lead to off-target effects.[11] Ensure you are using the lowest effective concentration by performing a thorough dose-response analysis.

  • Possible Cause 3: The endpoint of your assay is measuring reduced proliferation rather than cell death.

    • Solution: In some cell types, VO-Ohpic can induce cell cycle arrest (e.g., at the G2/M phase) and senescence, which would be detected as reduced signal in proliferation assays like BrdU or MTS.[8] Consider using an assay that specifically measures apoptosis (e.g., Annexin V/PI staining) or necrosis to distinguish between cytostatic and cytotoxic effects.

Data Summary

Table 1: In Vitro IC50 Values for this compound

Assay TypeTargetIC50 ValueReference
Cell-free assayPTEN35 nM[5][7]
Cell-free assayPTEN46 ± 10 nM[10]

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

Cell TypeTreatment ConditionVO-Ohpic ConcentrationObserved EffectReference
Cartilage Endplate ChondrocytesCo-treated with 100 µM TBHP (oxidative stress inducer)0.1, 1, 10 µMDose-dependently restored cell viability, with the most significant effect at 1 µM.[1]
Hep3B (low PTEN)Monotherapy0-5 µMDose-dependent decrease in cell viability and proliferation.[5][8]
PLC/PRF/5 (high PTEN)Monotherapy0-5 µMLess pronounced dose-dependent decrease in cell viability and proliferation compared to Hep3B.[5][8]
SNU475 (PTEN-negative)MonotherapyUp to highest concentrations testedResistant to VO-Ohpic; no decrease in cell viability.[5][8]

Experimental Protocols

1. Cell Viability Assessment using CCK-8/MTS Assay

  • Objective: To determine the effect of this compound on cell viability.

  • Methodology:

    • Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

    • Replace the medium with fresh complete medium containing various concentrations of this compound (and any co-treatments).

    • Incubate for the desired period (e.g., 24 to 120 hours).[1][8]

    • Add CCK-8 or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • Express results as a percentage of the vehicle-treated control.

2. Apoptosis Detection using Annexin V-FITC/PI Staining

  • Objective: To quantify the extent of apoptosis induced or inhibited by this compound.

  • Methodology:

    • Culture cells with the desired concentrations of this compound and/or apoptotic inducer.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

PTEN_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PTEN PTEN p_Akt p-Akt (Active) PIP3->p_Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Result with VO-Ohpic Check_Concentration Is the concentration optimal? (Perform dose-response) Start->Check_Concentration Check_PTEN What is the PTEN expression level of the cell line? Check_Concentration->Check_PTEN Low_PTEN Low/Reduced PTEN Check_PTEN->Low_PTEN Low High_PTEN High/WT PTEN Check_PTEN->High_PTEN High No_PTEN PTEN-Negative Check_PTEN->No_PTEN Negative Cytotoxicity_Expected Cytotoxicity/Senescence is a possible outcome. Low_PTEN->Cytotoxicity_Expected Protection_Expected Protective effects are more likely. Investigate other pathways. High_PTEN->Protection_Expected No_Effect_Expected Compound is likely inactive. Confirm via Akt phosphorylation. No_PTEN->No_Effect_Expected Check_Assay Is the assay measuring proliferation or cell death? Cytotoxicity_Expected->Check_Assay Proliferation_Assay Proliferation Assay (e.g., MTS, BrdU) Check_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Check_Assay->Apoptosis_Assay Interpret_Cytostatic Result may indicate cytostatic effects (senescence). Proliferation_Assay->Interpret_Cytostatic Interpret_Cytotoxic Result indicates cell death. Apoptosis_Assay->Interpret_Cytotoxic

Caption: Troubleshooting workflow for unexpected results with this compound.

References

VO-Ohpic trihydrate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. There are slight variations in recommendations from different suppliers, but the general consensus is to store the solid compound under desiccating conditions at -20°C for long-term stability.[1][2][3][4] For stock solutions, storage at -80°C is recommended for up to 6-12 months, while at -20°C, the stability is reduced to about one month.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution, often from a lighter to a more intense yellow or orange, can be an indicator of oxidation of the vanadium center from V(IV) to V(V). This is a common degradation pathway for vanadyl complexes, especially when exposed to atmospheric oxygen. To minimize this, it is recommended to use deoxygenated solvents and handle solutions under an inert atmosphere where possible.

Q3: I'm observing precipitation in my aqueous this compound solution. What could be the cause and how can I prevent it?

A3: Precipitation in aqueous solutions of this compound can be due to a few factors. One common cause is the formation of insoluble hydroxo-bridged oligomers, a process that is highly dependent on the pH of the solution. Changes in pH can significantly affect the solubility of the complex. To prevent precipitation, it is important to maintain careful control over the pH of your solution. Additionally, working with lower concentrations of the complex may help to keep it in solution.

Q4: How does the purity of DMSO affect the solubility of this compound?

A4: The purity of the DMSO used as a solvent is important. Moisture-absorbing DMSO can lead to reduced solubility of this compound.[3] It is recommended to use fresh, anhydrous DMSO to prepare your stock solutions to ensure maximum solubility.

Q5: Is the inhibition of PTEN by this compound reversible?

A5: Yes, studies have shown that the inhibition of the PTEN enzyme by this compound is reversible.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review storage conditions of both solid compound and stock solutions. Ensure they align with recommended temperatures and durations.2. Prepare fresh stock solutions from solid compound.3. Aliquot stock solutions to minimize freeze-thaw cycles.4. Consider performing a quality control check on your compound (e.g., via HPLC) to assess purity.
Reduced potency of the inhibitor Oxidation of the vanadium center or hydrolysis of the complex.1. Use deoxygenated solvents for solution preparation.2. Handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.3. Ensure the pH of the experimental buffer is within a stable range for the complex.
Precipitate formation in solutions pH-dependent oligomerization or poor solubility.1. Carefully control and monitor the pH of your solutions.2. Consider using a different buffer system or adjusting the pH.3. Try working with lower concentrations of this compound.4. For in vivo formulations, ensure proper solubilizing agents are used as recommended by the supplier (e.g., DMSO, PEG300, Tween-80).[2]
Difficulty dissolving the compound Use of non-optimal solvents or hydrated DMSO.1. Use fresh, anhydrous DMSO for initial stock solution preparation.[3]2. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[6]

Quantitative Data Summary

Storage Conditions and Stability
Form Storage Temperature Duration Source
Solid-20°CUp to 12 months[1]
Solid-20°C≥ 4 years[4]
Solid-20°C3 years[3]
Stock Solution in Solvent-80°CUp to 1 year[3]
Stock Solution in Solvent-80°C6 months[2]
Stock Solution in Solvent-20°C1 month[2][3]
Solubility
Solvent Concentration Source
DMSOto 25 mM[1]
DMSO>10 mM[6]
DMSO72-83 mg/mL[3]
PBS (pH 7.2)1 mg/ml[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified time.

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of the solid this compound in a hot air oven at a controlled temperature (e.g., 80°C) for a specified duration.

    • Also, subject a solution of the compound to thermal stress.

    • Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light of a known wavelength and intensity for a specified duration.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

degradation_pathway Potential Degradation Pathways of this compound A This compound (V(IV) Complex) B Oxidized Complex (V(V) Species) A->B Oxidation (e.g., O2) C Hydrolyzed Species (Loss of Ligand) A->C Hydrolysis (pH dependent) E Degraded Ligand (Hydroxypicolinic Acid Breakdown) A->E Ligand Degradation (e.g., Photolysis, Extreme pH) D Oligomeric Precipitate C->D Condensation

Caption: Potential degradation pathways for this compound.

experimental_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Sample Collection at Time Points A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photolytic Stress E->G F This compound Stock Solution F->A F->B F->C F->D F->E H HPLC Analysis G->H I Data Analysis: - Identify Degradants - Quantify Degradation H->I

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results A Inconsistent Experimental Results B Check Storage Conditions (Solid & Solution) A->B C Improper Storage? B->C D Prepare Fresh Stock from new/validated solid C->D Yes E Review Solution Preparation (Solvent, pH, Atmosphere) C->E No I Problem Resolved D->I F Potential for Degradation during preparation? E->F G Use Anhydrous Solvent Control pH, Use Inert Gas F->G Yes H Perform QC Analysis (e.g., HPLC) F->H No G->I H->I

References

lot-to-lot variability of commercial VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial lots of VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and non-competitive small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway.[4][5] By inhibiting PTEN, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like AKT and mTOR.[1][4][6] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6][8] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[9]

Q3: What is the reported IC50 value for this compound against PTEN?

A3: The half-maximal inhibitory concentration (IC50) of this compound against PTEN has been reported to be in the nanomolar range. Different studies have reported slightly varying values, which is common in biological assays. The reported IC50 values are typically around 35 nM and 46 ± 10 nM.[1][9]

Q4: In which signaling pathways has this compound been shown to be active?

A4: this compound primarily impacts the PTEN/PI3K/AKT/mTOR pathway by directly inhibiting PTEN.[5][9] This leads to the activation of AKT and its downstream target mTOR.[5] Additionally, studies have shown that PTEN inhibition by VO-Ohpic can also lead to the activation of the RAF/MEK/ERK pathway .[5] More recently, it has been demonstrated to protect against apoptosis and calcification by activating the Nrf-2 signaling pathway .[3]

Troubleshooting Guide for Lot-to-Lot Variability

Unexpected or inconsistent results between different lots of this compound can be a significant source of experimental irreproducibility. The following guide addresses potential issues arising from lot-to-lot variability.

Problem/Observation Potential Cause (Lot-to-Lot Variability) Recommended Action & Troubleshooting Steps
Reduced or no inhibition of PTEN activity in vitro. 1. Lower Purity/Presence of Impurities: The new lot may have a lower percentage of the active compound or contain impurities from the synthesis process that interfere with its activity. Potential impurities in vanadium synthesis can include other metal sulfates or incompletely reacted starting materials.1. Verify Certificate of Analysis (CoA): Compare the purity specifications on the CoA for the new and old lots. 2. Analytical Characterization: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the purity and identity of the new lot. 3. Dose-Response Curve: Generate a full dose-response curve with the new lot to determine if a higher concentration is needed to achieve the desired effect.
Inconsistent cellular effects (e.g., altered cell viability, proliferation, or signaling pathway activation). 1. Different Hydration State: VO-Ohpic is a trihydrate. Variations in the number of water molecules can affect the compound's molecular weight and stability, leading to inaccuracies in concentration calculations and altered biological activity. The hydration state can influence the stability of solid-state compounds.1. Accurate Molar Concentration Calculation: Always use the molecular weight specified on the CoA for the specific lot you are using. Do not assume the molecular weight is identical between lots. 2. Proper Storage: Ensure the compound is stored under the recommended conditions to prevent changes in hydration state. Avoid repeated freeze-thaw cycles of stock solutions.
2. Presence of Different Vanadium Oxidation States: The active form is a vanadyl (V⁴⁺) compound. The presence of other vanadium oxidation states (e.g., V³⁺ or V⁵⁺) as impurities could reduce the effective concentration of the active inhibitor.1. Consult Supplier: Contact the supplier to inquire about their quality control procedures for ensuring the correct oxidation state of vanadium in the final product. 2. Functional Assay: Perform a well-characterized functional assay (e.g., measuring AKT phosphorylation) to compare the activity of the new lot against a previously validated lot.
Precipitation of the compound in cell culture media or in vivo formulations. 1. Lower Solubility: The new lot may have slightly different physical properties affecting its solubility. This could be due to minor variations in the crystalline structure or the presence of less soluble impurities.1. Solubility Test: Before use in a critical experiment, test the solubility of the new lot at the desired working concentration in your specific buffer or media. 2. Sonication/Warming: As recommended for preparing stock solutions, gentle warming (to 37°C) or sonication may aid in dissolving the compound.[8] However, be cautious about potential degradation with excessive heat. 3. Fresh Solvents: Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce the solubility of some compounds.[3]
Unexpected toxicity or off-target effects. 1. Presence of Toxic Impurities: The synthesis of organometallic compounds can sometimes result in residual toxic impurities that are not present in other lots.1. Review CoA: Check the CoA for any information on impurity profiling. 2. Dose-Response for Toxicity: Perform a dose-response experiment to assess the toxicity of the new lot and compare it to previous lots. 3. Control Experiments: Include appropriate vehicle controls in all experiments to distinguish compound effects from solvent effects.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound against PTEN
IC50 ValueAssay TypeSource
35 nMIn vitro lipid phosphatase activity assay[1][6][10]
46 ± 10 nMIn vitro phosphatase activity assay using OMFP substrate[4][9]
Table 2: Solubility Information for this compound
SolventConcentrationNotesSource
DMSO>10 mMSonication is recommended.[1][8]
DMSO4.16 mg/mL (10.02 mM)Sonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.41 mM)For in vivo use. Sonication is recommended.[1]
PBS (pH 7.2)1 mg/mL-[10]

Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay (OMFP Substrate)

This protocol is a general guideline for assessing the inhibitory activity of a new lot of this compound against recombinant PTEN.

  • Reagent Preparation:

    • Prepare a 100 µM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the VO-Ohpic stock solution in assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT) containing 1% DMSO.

    • Prepare a stock solution of the fluorescent substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) in DMSO.

    • Dilute recombinant PTEN enzyme in assay buffer to the desired working concentration.

  • Assay Procedure:

    • In a 96-well plate, add the diluted VO-Ohpic solutions.

    • Add the diluted PTEN enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.[4]

    • Initiate the reaction by adding the OMFP substrate to each well.

    • Monitor the increase in fluorescence (Excitation: ~485 nm, Emission: ~525 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Cell-Based Assay for AKT Phosphorylation

This protocol assesses the downstream cellular activity of this compound by measuring the phosphorylation of AKT.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Hep3B, which have low PTEN expression) in a suitable culture vessel and allow them to adhere overnight.[5]

    • Prepare various concentrations of this compound in the appropriate cell culture medium.

    • Treat the cells with the VO-Ohpic solutions or a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 15 minutes to several hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT signal and the loading control.

    • Compare the levels of p-AKT in treated samples to the vehicle control.

Visualizations

Signaling Pathway

PTEN_Signaling_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Survival, Proliferation mTOR->Cell_Processes

Caption: PTEN signaling pathway inhibited by this compound.

Experimental Workflow

Lot_Validation_Workflow Start Receive New Lot of This compound CoA Review Certificate of Analysis (CoA) - Purity - Molecular Weight Start->CoA Solubility Perform Solubility Test in Experimental Solvents (e.g., DMSO, Media) CoA->Solubility InVitro In Vitro Validation: PTEN Inhibition Assay (IC50) Solubility->InVitro CellBased Cell-Based Validation: AKT Phosphorylation (Western Blot) InVitro->CellBased Compare Compare Results with Previous Validated Lot CellBased->Compare Pass Lot Approved for Use in Experiments Compare->Pass Consistent Fail Contact Supplier & Troubleshoot Compare->Fail Inconsistent

Caption: Workflow for validating a new lot of this compound.

Troubleshooting Logic

Troubleshooting_Diagram Start Unexpected Experimental Results (e.g., low activity, high toxicity) Check_Protocol Are experimental protocols and calculations correct? Start->Check_Protocol Fix_Protocol Correct Protocol/ Calculations & Repeat Check_Protocol->Fix_Protocol No Check_Solubility Did the compound dissolve completely in the working solution? Check_Protocol->Check_Solubility Yes Yes_Protocol Yes No_Protocol No Fix_Protocol->Start Fix_Solubility Optimize Dissolution (e.g., sonicate, fresh solvent) Check_Solubility->Fix_Solubility No Validate_Lot Validate Lot Activity: Run side-by-side comparison with a known good lot Check_Solubility->Validate_Lot Yes Yes_Solubility Yes No_Solubility No Fix_Solubility->Start Compare_Results Are the results consistent between lots? Validate_Lot->Compare_Results Problem_Elsewhere Issue likely not due to lot variability. Investigate other experimental parameters. Compare_Results->Problem_Elsewhere Yes Contact_Supplier Lot variability is the likely cause. Contact supplier for support. Compare_Results->Contact_Supplier No Yes_Consistent Yes No_Consistent No

Caption: Troubleshooting logic for lot-to-lot variability issues.

References

effect of reducing agents on VO-Ohpic trihydrate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of VO-Ohpic trihydrate, a potent PTEN inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity 1. Degradation of this compound: Stock solutions may not be stable for long periods. 2. Presence of reducing agents in the assay buffer: While VO-Ohpic is less sensitive to some reducing agents compared to other vanadate (B1173111) compounds, high concentrations or different types of reducing agents could potentially interfere.[1] 3. Incorrect solvent or solubility issues: The compound may not be fully dissolved, leading to a lower effective concentration.1. Solution Preparation & Storage: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. 2. Buffer Composition: If your assay requires a reducing agent, consider that the inhibitory effect of some vanadate compounds is significantly diminished by dithiothreitol (B142953) (DTT).[1] While VO-Ohpic appears less affected, it is crucial to maintain consistent buffer conditions. If unexpected results occur, test the assay with and without the reducing agent to assess its impact. 3. Improving Solubility: If precipitation is observed, gentle warming at 37°C or sonication can aid dissolution.[3][4] For in vivo studies, specific solvent formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[3][5]
High background signal in assays Assay interference: The vanadium component or the chemical structure of VO-Ohpic might interfere with certain assay detection methods (e.g., fluorescence or absorbance-based assays).Run appropriate controls: Always include a "no enzyme" control and a "vehicle" (solvent) control. To specifically test for interference, include a control with VO-Ohpic in the assay buffer without the enzyme to measure any background signal it might generate.[6][7]
Variability in cell-based assay results 1. Cell line sensitivity: Different cell lines exhibit varying levels of PTEN expression, which will affect their response to a PTEN inhibitor.[2][8] 2. Cell culture conditions: Factors like cell density, passage number, and serum concentration can influence signaling pathways and drug response.1. Characterize Cell Lines: Confirm the PTEN expression status of your cell lines (e.g., via Western blot) before starting experiments.[8] 2. Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase when treating with the compound.
Precipitation of the compound in media or buffer Poor solubility in aqueous solutions: this compound is poorly soluble in water.[4]Use appropriate solvents for stock solutions: High-purity DMSO is the recommended solvent for preparing concentrated stock solutions.[2][5] When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect the experimental system. For in vivo work, consider specialized formulations.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective small-molecule inhibitor of the lipid phosphatase activity of PTEN (Phosphatase and Tensin Homolog).[2][4] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which promotes cell survival, growth, and proliferation.[2][5]

Q2: Will the presence of reducing agents like DTT affect the inhibitory activity of this compound?

A2: Unlike some other vanadate-based PTEN inhibitors, such as bpV(phen) and bpV(pic), whose inhibitory potency is dramatically reduced by the presence of DTT, this compound's activity is not significantly affected by this reducing agent.[1] However, it is always recommended to maintain consistent buffer conditions throughout an experiment, including the concentration of any reducing agents, to ensure reproducibility.

Q3: What are the recommended storage conditions for this compound?

A3: The solid, crystalline form of this compound should be stored at -20°C.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to use fresh DMSO as moisture can reduce solubility.[2]

Q4: What is the IC50 value for this compound against PTEN?

A4: The reported IC50 value for this compound against PTEN is consistently in the low nanomolar range, typically cited as 35 nM or 46 ± 10 nM in in vitro phosphatase assays.[2][3][4][7]

Q5: How should I prepare this compound for in vitro and in vivo experiments?

A5:

  • For in vitro experiments: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[4] This stock can then be serially diluted to the final working concentration in your assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[5]

  • For in vivo experiments: Due to its poor aqueous solubility, specific formulations are required. A common formulation involves preparing a stock solution in DMSO and then diluting it with a vehicle containing PEG300, Tween-80, and saline.[3][5] A typical recipe is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare these formulations fresh on the day of use.[3]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound.

Parameter Value Substrate Used Assay Conditions
IC50 35 ± 2 nMPIP3In vitro phosphatase assay.[2][4]
IC50 46 ± 10 nMOMFPIn vitro phosphatase assay.[3][6][7]
Kic (competitive) 27 ± 6 nMOMFPNoncompetitive inhibition model.[3][6][9]
Kiu (uncompetitive) 45 ± 11 nMOMFPNoncompetitive inhibition model.[3][6][9]

Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay

This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on PTEN activity.[6][7]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris, pH 7.4). Note: Some protocols include 2 mM DTT.[6]

    • Prepare a stock solution of this compound (e.g., 100 μM) in high-purity DMSO. Perform serial dilutions to obtain the desired final concentrations.

    • Prepare the substrate solution. Either the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) or the physiological substrate PIP3 can be used.

  • Assay Procedure:

    • Add recombinant PTEN enzyme to the assay buffer.

    • Pre-incubate the enzyme with varying concentrations of VO-Ohpic (or DMSO vehicle control) for 10 minutes at room temperature.[6][7]

    • Initiate the phosphatase reaction by adding the substrate (e.g., OMFP or PIP3).

    • Incubate at 30°C for 20 minutes.[6]

    • Stop the reaction and measure the product formation. For PIP3, this is often done using a malachite green-based phosphate release assay.[6] For OMFP, the change in fluorescence is monitored.[6]

  • Data Analysis:

    • Correct for background absorbance/fluorescence from control wells containing the inhibitor in the assay buffer without the enzyme.[6][7]

    • Calculate the percentage of inhibition for each concentration of VO-Ohpic relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PTEN_Inhibition_Pathway PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN Akt Akt PIP3->Akt Activation PTEN->PIP2 Dephosphorylation VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, FoxO3a) pAkt->Downstream Activation

Caption: PTEN inhibition by this compound leads to Akt activation.

Experimental_Workflow prep 1. Stock Solution Preparation (VO-Ohpic in DMSO) pre_incubate 2. Pre-incubation (PTEN Enzyme + VO-Ohpic) prep->pre_incubate reaction 3. Reaction Initiation (Add Substrate: PIP3 or OMFP) pre_incubate->reaction incubation 4. Incubation (30°C for 20 min) reaction->incubation measure 5. Measurement (Phosphate release or Fluorescence) incubation->measure analysis 6. Data Analysis (IC50 Calculation) measure->analysis

Caption: Workflow for an in vitro PTEN inhibition assay.

References

sonication to improve VO-Ohpic trihydrate solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the PTEN inhibitor, VO-Ohpic trihydrate. The following sections offer detailed protocols and solutions to common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (with sonication), but it is considered insoluble in water.[1][2] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.[1][3]

Q2: What is the typical solubility of this compound in common solvents?

A2: The reported solubility of this compound can vary slightly between suppliers. However, the following table summarizes the generally accepted solubility data.

SolventReported Solubility
DMSO>10 mM[1]
≥50 mg/mL[2]
≥121.8 mg/mL[1]
72 mg/mL[3]
Ethanol≥45.8 mg/mL (with ultrasonic assistance)[1]
Insoluble or slightly soluble[4]
WaterInsoluble[2][3]
< 0.1 mg/mL[2]

Q3: How does sonication improve the solubility of this compound?

A3: Sonication utilizes high-frequency sound waves to create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles, a process known as cavitation, generates mechanical energy.[5] This energy breaks down solid aggregates of the compound into smaller particles, increasing the surface area available for interaction with the solvent and thereby accelerating the dissolution process.[5][6][7]

Q4: Will sonication degrade this compound?

A4: Under controlled conditions, such as using a bath sonicator for short durations and avoiding excessive heat, sonication is unlikely to degrade this compound.[8] However, prolonged exposure to high-energy sonication can generate heat, which may degrade temperature-sensitive compounds. It is always advisable to keep the sample cool during sonication, for instance, by using an ice bath.[8]

Troubleshooting Guide

Problem: My this compound is not fully dissolving in DMSO.

  • Potential Cause: The concentration may exceed the solubility limit, the DMSO may have absorbed water, or insufficient physical agitation has been applied.

  • Solution:

    • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[9]

    • Vortex Thoroughly: After adding the DMSO, vortex the solution vigorously for 1-2 minutes.

    • Apply Sonication: Place the vial in a bath sonicator for 5-15 minutes. This will help break up any small aggregates.

    • Gentle Warming: If the compound remains undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Be cautious not to overheat the sample.[10]

    • Prepare a More Dilute Solution: If the above steps fail, you may be exceeding the compound's solubility limit. Try preparing a more dilute stock solution.

Problem: After dissolving in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium.

  • Potential Cause: This is a common issue for compounds with low aqueous solubility. The drastic change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous buffer can cause the compound to "crash out" of the solution.[10]

  • Solution:

    • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in your aqueous medium. This gradual change in solvent polarity can help maintain solubility.

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.1% for cell-based assays) to minimize solvent toxicity while keeping your compound in solution.[10]

    • Rapid Mixing: When adding the compound to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting to quickly disperse the compound.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using Sonication

This protocol describes the preparation of a 10 mM stock solution of this compound (M.Wt: 415.2 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh out 4.15 mg of this compound powder.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Ensure the water in the sonicator is at room temperature.

  • Visual Inspection: Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.

  • Gentle Warming (Optional): If undissolved particles remain, place the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Quantifying the Effect of Sonication on this compound Solubility (Hypothetical Example)

Hypothetical Quantitative Data on Sonication's Effect on Solubility

TreatmentSolubility (mg/mL) in EthanolFold Increase
Stirring at 25°C for 1 hour10.2-
Sonication (19 kHz, 10 min, 475W)45.8~4.5x

Experimental Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to several vials containing a fixed volume of the desired solvent (e.g., ethanol).

  • Apply Sonication: Sonicate each vial for a different duration or at a different power setting. Include a control vial that is only stirred.

  • Equilibration: Allow the solutions to equilibrate at a constant temperature for a set period to ensure saturation is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of PTEN (Phosphatase and Tensin Homolog). By inhibiting PTEN, it prevents the dephosphorylation of PIP3 to PIP2, leading to an accumulation of PIP3. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and growth.[6][12]

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PI3K PI3K PI3K->PIP3 phosphorylates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival

Caption: Inhibition of PTEN by this compound enhances the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Solubilization

The following diagram illustrates the recommended workflow for dissolving this compound, incorporating sonication as a key step to improve solubility.

Solubilization_Workflow Start Start: Weigh this compound Add_DMSO Add anhydrous DMSO Start->Add_DMSO Vortex Vortex vigorously (1-2 min) Add_DMSO->Vortex Check1 Is it fully dissolved? Vortex->Check1 Sonicate Bath sonicate (10-15 min) Check1->Sonicate No End Solution ready for use/storage Check1->End Yes Check2 Is it fully dissolved? Sonicate->Check2 Warm Warm to 37°C (5-10 min) Check2->Warm No Check2->End Yes Check3 Is it fully dissolved? Warm->Check3 Check3->End Yes Reconsider Reconsider concentration Check3->Reconsider No

Caption: Recommended workflow for dissolving this compound using sonication.

References

Validation & Comparative

A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(phen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen). The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs and to provide a framework for interpreting experimental outcomes.

Introduction to PTEN and its Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[1] By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN negatively regulates this pathway, which is crucial for cell growth, proliferation, survival, and migration.[2] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making PTEN a significant therapeutic target.[3]

PTEN inhibitors are valuable tools for studying the physiological roles of PTEN and for exploring potential therapeutic strategies in diseases where PTEN activity is dysregulated. This guide focuses on a comparative analysis of two prominent vanadium-based PTEN inhibitors: this compound and bpV(phen).

Mechanism of Action

The two inhibitors exhibit distinct mechanisms of PTEN inhibition.

This compound is a reversible and non-competitive inhibitor of PTEN.[4] This means that it binds to a site on the enzyme distinct from the active site and does not compete with the substrate (PIP3). The binding of VO-Ohpic alters the enzyme's conformation, leading to a decrease in its catalytic activity.[4]

bpV(phen) , on the other hand, inhibits PTEN through an oxidative mechanism. It causes the formation of a disulfide bridge between two cysteine residues (Cys124 and Cys71) within the PTEN active site.[2][5] This modification blocks substrate access to the catalytic pocket, thereby inhibiting the enzyme. This oxidative inhibition is reversible and can be negated by the presence of reducing agents like dithiothreitol (B142953) (DTT) or cellular glutathione.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters for this compound and bpV(phen) based on available in vitro data. It is important to note that IC50 values can vary depending on the specific experimental conditions.

ParameterThis compoundbpV(phen)Other PTEN Inhibitors
Target(s) PTENPTEN, PTPsPTEN
IC50 (PTEN) 35-46 nM[6][7]38 nM[8][9]bpV(HOpic): 14 nM
IC50 (PTP-β) Not widely reported343 nM[8][9]bpV(HOpic): ~4.9 µM
IC50 (PTP-1B) Not widely reported920 nM[8][9]bpV(HOpic): ~25.2 µM
Ki Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM[4]Not widely reported-
Mechanism Reversible, Non-competitive[4]Reversible, Oxidative (disulfide bridge)[2][5]-
Effect of Reducing Agents Inhibition not significantly affectedInhibition significantly weakened[2]-

Specificity and Off-Target Effects

A critical consideration in the use of any inhibitor is its specificity. While both compounds are potent PTEN inhibitors, bpV(phen) has been more extensively characterized for its off-target effects.

bpV(phen) exhibits inhibitory activity against other protein tyrosine phosphatases (PTPs), such as PTP-β and PTP-1B, albeit at higher concentrations than those required for PTEN inhibition.[8][9] This lack of complete specificity means that at higher concentrations, effects observed with bpV(phen) may not be solely attributable to PTEN inhibition. The inhibitory activity of bpV(phen) is also highly dependent on the cellular redox environment.[2]

The specificity of This compound is less definitively established in publicly available literature. While some studies suggest it is a specific and potent PTEN inhibitor, at least one report has raised concerns about its selectivity, indicating it may inhibit other phosphatases like SHP1 with similar or greater potency. Therefore, careful dose-response experiments and controls are crucial when using VO-Ohpic to ensure the observed effects are indeed mediated by PTEN inhibition.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

In Vitro PTEN Phosphatase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a PTEN inhibitor using a colorimetric substrate.

Materials:

  • Recombinant human PTEN enzyme

  • PTEN inhibitor stock solution (e.g., in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant PTEN to a working concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include control wells with buffer only (for blank) and enzyme with no inhibitor (for maximum activity).

  • Pre-incubation: Add the diluted enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the cellular activity of PTEN inhibitors by measuring the phosphorylation of Akt (a downstream target of PTEN).

Materials:

  • Cultured cells

  • PTEN inhibitor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the PTEN inhibitor for a specified duration. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities. The ratio of p-Akt to total Akt is calculated to determine the effect of the inhibitor.

Visualizing the PTEN Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits PTEN PTEN PTEN->PIP2 dephosphorylates PIP3 to Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Signaling (Cell Growth, Survival) pAkt->Downstream promotes GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds RTK->PI3K activates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits bpV_phen bpV(phen) bpV_phen->PTEN inhibits

Caption: The PTEN signaling pathway and points of inhibition by VO-Ohpic and bpV(phen).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay ReagentPrep Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubation Incubate Enzyme with Inhibitor ReagentPrep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Detect Product Formation Reaction->Detection IC50 Calculate IC50 Detection->IC50 CellCulture Culture and Treat Cells with Inhibitor Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification WesternBlot Western Blot for p-Akt Quantification->WesternBlot Analysis Analyze p-Akt/Total Akt Ratio WesternBlot->Analysis

Caption: A typical experimental workflow for comparing PTEN inhibitors.

Comparison_Logic cluster_properties Key Properties Inhibitor PTEN Inhibitor Potency Potency (IC50, Ki) Inhibitor->Potency Specificity Specificity (vs. other phosphatases) Inhibitor->Specificity Mechanism Mechanism of Action Inhibitor->Mechanism CellularActivity Cellular Activity (p-Akt levels) Inhibitor->CellularActivity Evaluation Overall Suitability for a Specific Application Potency->Evaluation Specificity->Evaluation Mechanism->Evaluation CellularActivity->Evaluation

Caption: Logical framework for the comparative evaluation of PTEN inhibitors.

Conclusion and Recommendations

Both this compound and bpV(phen) are potent, cell-permeable inhibitors of PTEN and valuable tools for studying the PI3K/Akt signaling pathway. The choice between them should be guided by the specific experimental context.

  • bpV(phen) is a well-characterized inhibitor with known off-target effects on other PTPs. Its oxidative mechanism makes it sensitive to the redox environment of the cell. It is a suitable choice when a potent, albeit not entirely specific, PTEN inhibitor is required, and appropriate controls (e.g., co-incubation with reducing agents) are in place.

  • This compound offers a different mechanism of action (non-competitive) and is reported to be highly potent. However, conflicting reports on its specificity warrant caution. Researchers using VO-Ohpic should perform careful dose-response studies and consider including counterscreening against other relevant phosphatases to validate their findings.

For experiments demanding high specificity for PTEN, researchers might also consider other inhibitors like bpV(HOpic), which has shown greater selectivity for PTEN over PTP-1B and PTP-β. Ultimately, a thorough understanding of the properties of each inhibitor, combined with rigorous experimental design and appropriate controls, is essential for obtaining reliable and interpretable results.

References

A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the critical cellular roles of Phosphatase and Tensin Homolog (PTEN), the selection of a potent and specific inhibitor is paramount. This guide provides an objective, data-driven comparison of two commonly used small-molecule PTEN inhibitors: VO-Ohpic trihydrate and SF1670. We will delve into their mechanisms of action, present quantitative data on their efficacy and selectivity, and provide detailed experimental protocols to aid in the design of robust future studies.

Mechanism of Action and Signaling Pathway

PTEN is a crucial tumor suppressor that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway.[1] It dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby downregulating the activity of Akt and its downstream effectors involved in cell survival, growth, and proliferation.[1] Both this compound and SF1670 exert their effects by inhibiting the phosphatase activity of PTEN, leading to an accumulation of PIP3 and subsequent activation of the Akt signaling cascade.[2][3]

PTEN_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Effectors (e.g., mTOR, FoxO3a) Akt->Downstream activates Inhibitor This compound or SF1670 Inhibitor->PTEN inhibits experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents inhibitor_incubation Incubate PTEN with Inhibitor (VO-Ohpic or SF1670) prepare_reagents->inhibitor_incubation reaction_initiation Initiate Reaction with PIP3 inhibitor_incubation->reaction_initiation reaction_incubation Incubate at 37°C reaction_initiation->reaction_incubation reaction_stop Stop Reaction (Add Malachite Green) reaction_incubation->reaction_stop measurement Measure Absorbance reaction_stop->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

References

Western Blot Validation of PTEN Inhibition: A Comparative Guide to VO-OHpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, oncology, and drug development, the precise modulation of the PTEN (Phosphatase and Tensin Homolog) pathway is of paramount importance. VO-OHpic trihydrate has emerged as a potent and specific inhibitor of PTEN, facilitating the study of its diverse cellular roles. This guide provides a comprehensive comparison of this compound with other commonly used PTEN inhibitors, supported by experimental data from Western blot analyses, and includes detailed experimental protocols.

Performance Comparison of PTEN Inhibitors

This compound exhibits high potency in inhibiting PTEN, a fact substantiated by its low nanomolar IC50 values. Its performance in cellular assays is often benchmarked against other inhibitors such as bpV(phen) and SF1670. The following table summarizes the inhibitory concentrations of these compounds against PTEN and other phosphatases, highlighting their relative potency and specificity.

InhibitorTargetIC50 (nM)Off-Target InhibitionKey Characteristics
This compound PTEN 35 - 46 [1]SHP1 (IC50 = 975 nM)[2]Potent and specific; inhibition is not significantly affected by reducing agents.[2]
bpV(phen)PTEN~100SHP1 (IC50 ~100 nM) and other PTPsPotent, but its inhibition of PTEN is strongly attenuated by reducing agents like DTT and glutathione.[2]
SF1670PTEN2000CD45 (IC50 = 200 nM), PTPN2 (IC50 = 950 nM)Less potent for PTEN compared to VO-OHpic and bpV compounds; shows significant inhibition of other phosphatases.

Western Blot Analysis of Downstream Signaling

Inhibition of PTEN's lipid phosphatase activity by this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates the PI3K/Akt signaling pathway. A common method to validate PTEN inhibition is to perform a Western blot to detect the phosphorylation of Akt at Serine 473 (p-Akt Ser473).

Studies have consistently demonstrated that treatment of various cell lines with this compound results in a dose-dependent increase in the levels of p-Akt, as well as the phosphorylation of other downstream effectors like mTOR and ERK1/2. The effect of VO-OHpic is particularly pronounced in cells with low or moderate PTEN expression, while having minimal effect in PTEN-null cells, confirming its on-target activity.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

PTEN_Inhibition_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PIP3 PIP3 PTEN PTEN Akt Akt PIP3->Akt Recruits and activates PI3K PI3K PI3K->PIP3 Phosphorylates PTEN->PIP2 Dephosphorylates Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Receptor->PI3K Activates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAkt p-Akt (Ser473) Akt->pAkt Downstream_Signaling Cell Survival, Growth, Proliferation pAkt->Downstream_Signaling Promotes

Caption: PTEN Inhibition by VO-OHpic and Activation of the PI3K/Akt Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment with Inhibitor Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental Workflow for Western Blot Validation of PTEN Inhibition.

Experimental Protocols

A detailed protocol for a typical Western blot experiment to validate PTEN inhibition is provided below.

1. Cell Culture and Treatment:

  • Seed cells (e.g., PC-3, HeLa, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 3-4 hours prior to treatment to reduce basal Akt phosphorylation.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) or other inhibitors for a predetermined duration (e.g., 30 minutes, 1 hour). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[6]

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Incubate the membrane with the primary antibody specific for p-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][7]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of Akt activation and, consequently, the extent of PTEN inhibition.

References

In Vivo Efficacy of VO-Ohpic Trihydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data demonstrates the significant in vivo therapeutic potential of VO-Ohpic trihydrate, a potent PTEN inhibitor, across various disease models, including hepatocellular carcinoma and doxorubicin-induced cardiomyopathy. This guide provides an objective comparison of its performance with alternative treatments, supported by experimental data and detailed methodologies.

This compound has emerged as a promising therapeutic agent, primarily through its targeted inhibition of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. By blocking PTEN, this compound activates the pro-survival PI3K/Akt/mTOR signaling pathway. This mechanism has been leveraged to demonstrate its efficacy in diverse preclinical settings, from cancer to cardiovascular disease and degenerative disorders.

Efficacy in Hepatocellular Carcinoma (HCC)

In preclinical xenograft models of human hepatocellular carcinoma, this compound has shown significant anti-tumor activity, particularly in cancer cells with low PTEN expression.

Quantitative Data Summary: this compound vs. Standard of Care in HCC Models

Treatment GroupDosage & AdministrationAnimal ModelTumor Cell LineKey Efficacy EndpointResult
This compound 10 mg/kg, daily, i.p. (6 days/week)Nude miceHep3B (low PTEN)Tumor Volume ReductionSignificant reduction vs. vehicle[1]
Sorafenib 15, 30, or 60 mg/kg/day, gavageSCID miceHep3BInhibition of Tumor GrowthDose-dependent inhibition vs. vehicle[2]
Sorafenib 30 mg/kg, once daily, oralNude miceH129 hepatomaSurvival TimeNo significant improvement vs. vehicle (33 vs. 28 days)[3]
Sorafenib-LNS (nanosuspension) 9 mg/kg, i.v.H22-bearing miceH22Tumor Weight ReductionSignificantly smaller vs. oral and injected sorafenib[4]

Experimental Protocol: HCC Xenograft Model

Signaling Pathway of this compound in HCC

This compound This compound PTEN PTEN This compound->PTEN inhibits ERK ERK This compound->ERK activates (in some contexts) PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes mTOR->Cell Survival & Proliferation promotes ERK->Cell Survival & Proliferation promotes Tumor Growth Inhibition Tumor Growth Inhibition Cell Survival & Proliferation->Tumor Growth Inhibition leads to (paradoxical in some HCC cells)

Caption: Signaling cascade initiated by this compound in HCC.

Cardioprotective Efficacy in Doxorubicin-Induced Cardiomyopathy

This compound has demonstrated significant cardioprotective effects in a mouse model of cardiomyopathy induced by the chemotherapeutic agent doxorubicin (B1662922).

Quantitative Data Summary: Cardioprotective Effects of this compound

Treatment GroupDosage & AdministrationAnimal ModelKey Efficacy EndpointsResults vs. Doxorubicin Only
This compound 30 µg/kg, i.p. (every other day)C57BL/6J mice- Improved Cardiac Function (Ejection Fraction, Fractional Shortening)- Reduced Cardiac Remodeling (fibrosis, hypertrophy)- Decreased Apoptosis Significant improvement in cardiac function and reduction in adverse remodeling and apoptosis.[5][6][7]

Experimental Protocol: Doxorubicin-Induced Cardiomyopathy Model

Cardiomyopathy was induced in 8-12 week old C57BL/6J mice through intraperitoneal administration of a cumulative dose of 12 mg/kg doxorubicin, given every other day.[5] The treatment group received both doxorubicin and this compound (30 µg/kg, i.p.) concurrently. Cardiac function was assessed using echocardiography at the beginning and end of the study. Post-mortem analysis of heart tissue involved histological staining to evaluate fibrosis and hypertrophy, and TUNEL assays to quantify apoptosis.[5][6][7]

Experimental Workflow for Evaluating VO-Ohpic in Cardiomyopathy

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal Selection Animal Selection Doxorubicin Induction Doxorubicin Induction Animal Selection->Doxorubicin Induction Grouping Grouping Doxorubicin Induction->Grouping VO-Ohpic Admin VO-Ohpic Admin Grouping->VO-Ohpic Admin Control Admin Control Admin Grouping->Control Admin Echocardiography Echocardiography VO-Ohpic Admin->Echocardiography Histology Histology VO-Ohpic Admin->Histology Biochemical Analysis Biochemical Analysis VO-Ohpic Admin->Biochemical Analysis Control Admin->Echocardiography Control Admin->Histology Control Admin->Biochemical Analysis

Caption: Workflow for in vivo evaluation of VO-Ohpic in cardiomyopathy.

Efficacy in Intervertebral Disc Degeneration (IDD)

This compound has also shown potential in treating degenerative diseases, as evidenced by its positive effects in a mouse model of intervertebral disc degeneration.

Quantitative Data Summary: Effects of this compound on IDD

Treatment GroupAnimal ModelKey Efficacy EndpointsResults vs. IDD Model
This compound C57BL/6 mice- Reduced IDD Score - Increased Intervertebral Disc Height - Decreased Bone Mineral Density of Cartilage Endplate Significant improvement in all parameters.[8]

Experimental Protocol: Intervertebral Disc Degeneration Model

An in vivo model of IDD was established in C57BL/6 mice through surgical transection of the L4/5 bilateral facet joints, along with the supra- and interspinous ligaments, to induce instability. The efficacy of this compound was assessed through histological analysis of the intervertebral discs, micro-CT scans to measure disc height and bone density, and immunohistochemistry for markers of extracellular matrix and degeneration.[8]

Comparative Landscape of this compound

This compound This compound In Vivo Efficacy In Vivo Efficacy This compound->In Vivo Efficacy Demonstrated Standard of Care (e.g., Sorafenib for HCC) Standard of Care (e.g., Sorafenib for HCC) Standard of Care (e.g., Sorafenib for HCC)->In Vivo Efficacy Demonstrated (benchmark) Other PTEN Inhibitors (e.g., bpV(pic)) Other PTEN Inhibitors (e.g., bpV(pic)) Other PTEN Inhibitors (e.g., bpV(pic))->In Vivo Efficacy Limited direct comparative data Placebo/Vehicle Placebo/Vehicle Placebo/Vehicle->In Vivo Efficacy Baseline for comparison

Caption: Logical relationship of this compound to other treatments.

Conclusion and Future Perspectives

The existing body of preclinical evidence strongly supports the in vivo efficacy of this compound in a range of disease models. Its demonstrated anti-tumor activity in HCC, coupled with its cardioprotective properties, suggests its potential both as a standalone therapy and as an adjunct to current cancer treatments to mitigate side effects.

A significant area for future research is the direct, head-to-head in vivo comparison of this compound with other PTEN inhibitors to establish its relative potency and therapeutic index. Further investigations into its pharmacokinetic profile and long-term safety are also crucial steps toward potential clinical translation. Overall, this compound stands out as a promising therapeutic candidate warranting continued investigation.

References

Navigating the Phosphatase Landscape: A Comparative Guide to VO-Ohpic Trihydrate's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective enzyme inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), against other phosphatases. By presenting supporting experimental data and detailed methodologies, this guide aims to facilitate informed decisions in the use of this valuable research tool.

This compound is a vanadium-based compound that has demonstrated high potency in inhibiting the lipid phosphatase activity of PTEN, a key negative regulator of the PI3K/Akt signaling pathway.[1][2] Its efficacy is highlighted by reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range, varying between 35 nM and 46 nM in in vitro assays.[1][3][4] Understanding the selectivity of this compound is paramount for the accurate interpretation of experimental results. This guide delves into its inhibitory activity against a panel of other phosphatases and compares its performance with other known PTEN inhibitors.

Quantitative Comparison of Inhibitory Activity

To provide a clear overview of this compound's specificity, the following table summarizes its IC50 values against PTEN and other phosphatases. For a comprehensive comparison, data for other commonly used PTEN inhibitors, bpV(HOpic) and SF1670, are also included.

PhosphataseThis compound IC50bpV(HOpic) IC50SF1670 IC50
PTEN 35 - 46 nM [1][3]14 nM~2 µM
SopB588 nMNot ReportedNot Reported
MTM4.03 µMNot ReportedNot Reported
PTPβ57.5 µM~4.9 µM (350-fold > PTEN)Not Reported
SAC>10 µMNot ReportedNot Reported
SHP1975 nMNot Reported>100 µM
PTP1BNot Reported~25.2 µM (1800-fold > PTEN)Not Reported
SHP2Not ReportedNot ReportedNot Reported
CDC25Not ReportedNot ReportedNot Reported

Note: IC50 values can vary between studies depending on the experimental conditions, such as substrate and buffer composition.

Experimental Protocols

The determination of the inhibitory potency of this compound against various phosphatases is typically performed using in vitro activity assays. Below are detailed methodologies for such experiments.

General Phosphatase Inhibition Assay using a Malachite Green-based Method

This colorimetric assay is widely used to measure the activity of phosphatases by quantifying the release of free phosphate (B84403) from a substrate.

Materials:

  • Purified phosphatase enzyme

  • Phosphatase-specific substrate (e.g., a phosphopeptide)

  • This compound or other inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 0.1 mM CaCl2)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer in an acidic solution)

  • Phosphate Standard (e.g., 1 mM KH2PO4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-660 nm

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare serial dilutions of the Phosphate Standard in the Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).

    • Add 80 µL of each standard dilution to separate wells of the 96-well plate.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in the Assay Buffer to the desired concentrations.

  • Enzyme Reaction:

    • In separate wells of the microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Purified phosphatase enzyme

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).[6]

    • Initiate the reaction by adding the phosphatase-specific substrate. The final reaction volume is typically 80 µL.

    • Incubate the reaction for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[6]

  • Color Development:

    • Stop the reaction and initiate color development by adding 20 µL of the Malachite Green Reagent to each well.[7]

    • Incubate at room temperature for 15-30 minutes to allow for color development.[6]

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the amount of phosphate released in each reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PTEN-Specific Inhibition Assay using PIP3 as a Substrate

This assay measures the lipid phosphatase activity of PTEN by quantifying the dephosphorylation of its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Materials:

  • Recombinant human PTEN enzyme

  • PIP3 substrate (diC16 sodium salt)

  • This compound

  • PTEN Reaction Buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)[2]

  • Malachite Green Reagent

  • Phosphate Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve PIP3 in distilled water to a final concentration of 1 mM.[2]

    • Prepare dilutions of this compound in the PTEN Reaction Buffer.

  • Enzyme Inhibition:

    • In a 96-well plate, pre-incubate recombinant PTEN with varying concentrations of this compound (or vehicle control) in the PTEN Reaction Buffer at room temperature for 10 minutes.[2][9]

  • Phosphatase Reaction:

    • Initiate the reaction by adding the PIP3 substrate to each well.

    • Incubate the reaction at 30°C for 20 minutes.[2]

  • Phosphate Detection:

    • Stop the reaction by adding 2.25 volumes of the Malachite Green Reagent.[2]

    • Allow the color to develop for 10 minutes at room temperature.[2]

  • Measurement and Analysis:

    • Measure the absorbance at 650 nm.[2]

    • Calculate the amount of phosphate released and determine the IC50 value as described in the general phosphatase inhibition assay protocol.

Visualizing Key Concepts

To further aid in the understanding of this compound's mechanism and specificity, the following diagrams have been generated.

PTEN_Signaling_Pathway cluster_membrane Cell Membrane PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP2 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

Phosphatase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Absorbance) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: A generalized workflow for an in vitro phosphatase inhibition assay.

Specificity_Concept Inhibitor VO-Ohpic trihydrate PTEN PTEN Inhibitor->PTEN High Affinity (Low IC50) Other_Phosphatases Other Phosphatases (e.g., SHP1, PTP1B) Inhibitor->Other_Phosphatases Low Affinity (High IC50)

Caption: A diagram illustrating the concept of inhibitor specificity.

References

A Comparative Guide to VO-Ohpic Trihydrate for PTEN Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, with other commonly used or investigated compounds targeting the PTEN signaling pathway. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs.

Introduction to PTEN Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By antagonizing the PI3K/Akt pathway, PTEN regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The loss or inactivation of PTEN is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention. PTEN inhibitors are valuable research tools for elucidating the downstream consequences of PTEN loss and for exploring potential therapeutic strategies.

Comparative Analysis of PTEN Inhibitors

This section compares this compound with three other compounds known to affect the PTEN pathway: bpV(HOpic), SF1126, and Curcumin (B1669340). The comparison focuses on their mechanism of action, potency, and selectivity based on available in vitro data.

Table 1: Potency and Selectivity of PTEN Inhibitors

CompoundTargetIC50 (nM)Cross-Reactivity Data (IC50 in nM)
This compound PTEN 35 - 46 [1][2]SopB: 588, MTM: 4030, PTPβ: 57500, SAC1: >10000[3]
bpV(HOpic)PTEN14[4]PTP-β: ~4900, PTP-1B: ~25200[5]
SF1126 (LY294002)PI3Kα720[6]PI3Kβ: 306, PI3Kγ: 1600, PI3Kδ: 1330[6]
CurcuminMultiple Kinases & PhosphatasesµM range[7][8]PhK: ~75000, pp60c-src: >100000, PKC: >100000[7]; PP2A & PP5 inhibition[8]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The data for SF1126 reflects the activity of its active metabolite, LY294002, on PI3K isoforms rather than direct PTEN inhibition. Curcumin's inhibitory activity is broad and not specific to PTEN.

This compound

This compound is a vanadium-based compound that has emerged as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][2] Its high selectivity is a key advantage, minimizing off-target effects and allowing for more precise investigation of PTEN-related pathways.

bpV(HOpic)

bpV(HOpic) is another vanadium-based PTEN inhibitor with high potency, exhibiting an even lower IC50 value for PTEN than this compound in some studies.[4] It also demonstrates considerable selectivity over other protein tyrosine phosphatases like PTP-β and PTP-1B.[5]

SF1126

SF1126 is a prodrug of LY294002, a well-known pan-PI3K inhibitor.[9] It does not directly inhibit PTEN but rather targets the downstream PI3K enzymes. This results in an accumulation of PIP3, mimicking the effect of PTEN loss. Its lack of direct interaction with PTEN makes it a tool for studying the broader PI3K pathway rather than PTEN-specific functions.

Curcumin

Curcumin, a natural compound derived from turmeric, has been reported to affect the PTEN/PI3K/Akt pathway.[10] However, its mechanism is often indirect, involving the upregulation of PTEN expression or the inhibition of other kinases and phosphatases.[8][10] Curcumin is a non-specific inhibitor with a broad range of biological activities, making it challenging to attribute its effects solely to PTEN inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of PTEN or the activation of the PI3K/Akt pathway by these compounds triggers a cascade of downstream signaling events. The following diagrams illustrate the targeted pathway and a general workflow for assessing inhibitor specificity.

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K (Activated) PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP2 PTEN (Inhibited by VO-Ohpic, bpV(HOpic)) mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Promotes VO_Ohpic VO-Ohpic bpV(HOpic) VO_Ohpic->PTEN Inhibits SF1126 SF1126 SF1126->PI3K Inhibits Curcumin Curcumin Curcumin->PTEN Upregulates (Indirect)

Caption: PTEN/PI3K/Akt signaling pathway and points of intervention for inhibitors.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Phosphatase Panel (PTEN, PTP1B, SHP1, etc.) start->prepare_enzyme prepare_inhibitor Prepare Serial Dilutions of Inhibitors start->prepare_inhibitor incubate Incubate Enzyme with Inhibitor prepare_enzyme->incubate prepare_inhibitor->incubate add_substrate Add Phosphatase Substrate (e.g., OMFP or PIP3) incubate->add_substrate measure Measure Phosphatase Activity (e.g., Fluorescence or Colorimetry) add_substrate->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: General workflow for in vitro phosphatase inhibitor cross-reactivity assay.

Experimental Protocols

In Vitro Phosphatase Inhibition Assay (Cross-Reactivity)

This protocol outlines a general method for determining the IC50 values of inhibitors against a panel of phosphatases.

Materials:

  • Purified recombinant phosphatases (PTEN, PTP1B, SHP1, SHP2, etc.)

  • Inhibitors (this compound, bpV(HOpic), SF1126, Curcumin) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (specific to each phosphatase)

  • Phosphatase substrate (e.g., 3-O-methylfluorescein phosphate (B84403) (OMFP) for a fluorescence-based assay, or a phosphopeptide for a colorimetric assay)

  • 96-well microplates (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of each phosphatase in the corresponding assay buffer.

    • Perform serial dilutions of each inhibitor in the assay buffer. It is recommended to maintain a constant final solvent concentration (e.g., 1% DMSO) in all wells.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add a fixed amount of each phosphatase.

    • Add the serially diluted inhibitors to the respective wells. Include a control well with solvent only (no inhibitor).

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the phosphatase substrate to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

    • Measure the product formation using a microplate reader. For OMFP, measure the increase in fluorescence. For colorimetric assays (e.g., Malachite Green), measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all measurements.

    • Normalize the data to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound stands out as a highly potent and selective tool for the direct inhibition of PTEN. Its specificity makes it particularly valuable for studies aiming to dissect the precise roles of PTEN in cellular signaling. In contrast, bpV(HOpic) offers similar potency and selectivity. SF1126 acts on the downstream PI3K pathway, providing a means to study the consequences of pathway activation independent of direct PTEN modulation. Curcumin, due to its broad range of targets, should be used with caution in studies where specific PTEN inhibition is desired, and its effects should be interpreted in the context of its pleiotropic nature. The choice of inhibitor should be guided by the specific research question and the desired level of target selectivity. The provided experimental protocol offers a framework for researchers to independently verify and compare the activity of these and other inhibitors in their own experimental settings.

References

Validating the Effects of the PTEN Inhibitor VO-Ohpic Trihydrate with a Rescue Experiment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological effects of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, and details a rescue experiment to validate its mechanism of action.[1][2][3] It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PTEN signaling pathway.

This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of the tumor suppressor PTEN (Phosphatase and tensin homolog deleted on chromosome ten).[4][5][6] PTEN functions as a lipid phosphatase, antagonizing the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] By inhibiting PTEN, this compound promotes the activation of this pathway, making it a compound of interest for various therapeutic areas, including cancer and tissue regeneration.[4][8]

Comparative Analysis of PTEN Inhibitors

This compound is part of a broader class of vanadium-based PTEN inhibitors. Its efficacy is comparable to other compounds in this family, though it is noted for its high potency.[9][10] A comparison with other PTEN inhibitors is summarized below.

CompoundTypeIC50 for PTENKey Features
This compound Vanadium-based35-46 nM[1][2]Highly potent and selective; reversible and non-competitive inhibitor.[3][6]
bpV(HOpic) Vanadium-based14 nM[3]Potent and selective PTEN inhibitor with neuroprotective activity.[3][9]
bpV(phen) Vanadium-based38 nM[3]Potent inhibitor of PTEN and other protein tyrosine phosphatases.[3]
SF1126 SyntheticNot specifiedDual inhibitor of PTEN and PI3K.[11]
Curcumin Natural ProductNot specifiedNatural compound from turmeric reported to inhibit PTEN in some cancer cells.[11]

Mechanism of Action: The PTEN/PI3K/AKT Signaling Pathway

This compound's primary mechanism of action is the inhibition of PTEN. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), promoting cell growth and survival.

PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates p_AKT p-AKT mTOR mTOR p_AKT->mTOR activates p_mTOR p-mTOR Cell_Survival Cell Survival & Proliferation p_mTOR->Cell_Survival Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits

Caption: Signaling pathway affected by this compound.

Validating this compound's Effects with a Rescue Experiment

A rescue experiment is crucial for demonstrating that the observed biological effects of a compound are indeed due to its interaction with the intended target. In the context of this compound, a rescue experiment would aim to show that the effects of the inhibitor can be reversed by counteracting its mechanism of action. One such approach is to use a molecule that enhances PTEN expression or activity, thereby "rescuing" the phenotype induced by VO-Ohpic. For instance, the effects of resveratrol, which can upregulate PTEN, are reversed by VO-Ohpic.[2]

The following workflow outlines a typical rescue experiment to validate the effects of this compound.

Rescue_Experiment_Workflow Start Start Cell_Culture Culture cells of interest (e.g., Hep3B hepatocellular carcinoma cells) Start->Cell_Culture Treatment_Groups Divide into treatment groups Cell_Culture->Treatment_Groups Control Vehicle Control Treatment_Groups->Control Rescue_Agent_Only Rescue Agent (e.g., Resveratrol) Treatment_Groups->Rescue_Agent_Only Combination VO-Ohpic + Rescue Agent Treatment_Groups->Combination Incubation Incubate for a defined period (e.g., 24-72 hours) Control->Incubation VO_Ohpic_Only This compound VO_Ohpic_Only->Incubation Rescue_Agent_Only->Incubation Combination->Incubation Analysis Analyze cellular endpoints Incubation->Analysis Western_Blot Western Blot for p-AKT, p-mTOR, PTEN Analysis->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTS) Analysis->Cell_Viability Data_Interpretation Interpret Data: Does the rescue agent reverse the effects of VO-Ohpic? Western_Blot->Data_Interpretation Cell_Viability->Data_Interpretation End End Data_Interpretation->End Treatment_groups Treatment_groups Treatment_groups->VO_Ohpic_Only

Caption: Workflow for a rescue experiment to validate this compound's effects.

Experimental Protocols

Hepatocellular carcinoma (HCC) cell lines such as Hep3B (low PTEN expression), PLC/PRF/5 (high PTEN expression), and SNU475 (PTEN-negative) are suitable models.[4] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to attach overnight before treatment with this compound (e.g., 500 nM), a rescue agent, or a combination of both for 24-72 hours.[4]

To assess the activation of the PI3K/AKT pathway, western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-AKT (Ser473), p-mTOR, total AKT, total mTOR, PTEN, and a loading control (e.g., β-actin).[4]

Cell viability can be determined using an MTS assay. Following treatment, MTS reagent is added to the cells, and the absorbance is measured at 490 nm. The results are expressed as a percentage of the vehicle-treated control.[4]

Quantitative Data from a Hypothetical Rescue Experiment

The following tables present expected quantitative data from a rescue experiment designed to validate the effects of this compound.

Table 1: Effect of this compound and a Rescue Agent on Protein Phosphorylation

Treatmentp-AKT/Total AKT (Fold Change)p-mTOR/Total mTOR (Fold Change)PTEN/β-actin (Fold Change)
Vehicle Control1.01.01.0
VO-Ohpic (500 nM)3.52.81.0
Rescue Agent0.60.71.8
VO-Ohpic + Rescue Agent1.51.31.7

Table 2: Effect of this compound and a Rescue Agent on Cell Viability

TreatmentCell Viability (% of Control)
Vehicle Control100%
VO-Ohpic (500 nM)130%
Rescue Agent85%
VO-Ohpic + Rescue Agent105%

The data illustrates that this compound increases the phosphorylation of AKT and mTOR and enhances cell viability. The rescue agent, by upregulating PTEN, has the opposite effect. When used in combination, the rescue agent partially reverses the effects of this compound, confirming that the inhibitor's activity is dependent on its interaction with PTEN.

References

Evaluating the Selectivity Profile of VO-Ohpic Trihydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of PTEN inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive comparison of VO-Ohpic trihydrate with other commonly used PTEN inhibitors, focusing on its performance, supporting experimental data, and detailed methodologies.

Executive Summary

This compound is a potent, reversible, and non-competitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1]. It demonstrates high selectivity for PTEN over several other phosphatases, leading to the activation of the PI3K/Akt signaling pathway. This guide will delve into the quantitative data supporting its selectivity, compare it with other PTEN inhibitors such as bpV(HOpic) and SF1670, and provide detailed protocols for key experimental assays.

Comparative Selectivity Profile

The inhibitory activity of this compound has been evaluated against a panel of phosphatases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against PTEN and other phosphatases.

CompoundPTEN IC50SopB IC50MTM IC50PTPβ IC50SAC IC50SHP1 IC50PTP1B IC50
This compound 35 nM[2][3], 46 ± 10 nM[4]588 nM[5]4.03 µM[5]57.5 µM[5]>10 µM[5]975 nM or 6.74 µM[6]No data
bpV(HOpic) 14 nM[5][7]No dataNo data~4.9 µM (350-fold > PTEN)[7]No dataNo data~25.2 µM (1800-fold > PTEN)[7]
SF1670 2 µM[7]No dataNo dataNo dataNo data>100 µM[6]No data

Note on SHP1 Inhibition by this compound: There are conflicting reports regarding the inhibitory potency of this compound against SHP1. One study reported an IC50 of 975 nM, suggesting it is a potent inhibitor of SHP1, while another from the same group under different conditions reported a much weaker inhibition with an IC50 of 6.74 µM[6]. This discrepancy may arise from different assay conditions, such as the presence or absence of reducing agents like DTT[6]. Researchers should exercise caution and consider these conflicting findings when interpreting results.

Downstream Signaling and Cellular Effects

Inhibition of PTEN by this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.

Activation of Akt

Treatment of various cell lines with this compound results in a dose-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308, indicative of its activation[3]. This effect has been observed to reach saturation at concentrations as low as 75 nM in NIH 3T3 and L1 fibroblasts[3].

Cellular Consequences

The activation of the Akt pathway by this compound has several cellular consequences, including:

  • Inhibition of apoptosis: By activating Akt, this compound can protect cells from apoptosis[8].

  • Induction of cellular senescence: In some cancer cell lines with low PTEN expression, this compound has been shown to induce cellular senescence[2][9].

  • Effects on cell viability and proliferation: The impact on cell viability is context-dependent. In some cancer cell lines like Hep3B (low PTEN), it inhibits cell viability and proliferation, whereas PTEN-negative cells are resistant[2][9][10].

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.

In Vitro PTEN Inhibition Assay (OMFP-based)

This assay provides a straightforward method to determine the in vitro potency of PTEN inhibitors.

Materials:

  • Recombinant human PTEN enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT

  • Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP)

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant PTEN to each well of the microplate.

  • Add the diluted inhibitor to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding OMFP to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol allows for the assessment of PTEN inhibition in a cellular context by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cell line of interest (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.

Visualizing the Mechanism of Action

To better understand the role of this compound in cellular signaling, the following diagrams illustrate the PTEN signaling pathway and the experimental workflow for evaluating inhibitor activity.

PTEN_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP2 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Promotes

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Inhibitor invitro In Vitro Assay (e.g., OMFP-based) start->invitro cellular Cell-Based Assay (e.g., Western Blot) start->cellular ic50 Determine IC50 (Potency) invitro->ic50 selectivity Assess Selectivity (Phosphatase Panel) invitro->selectivity downstream Analyze Downstream Signaling (p-Akt) cellular->downstream cytotoxicity Evaluate Cytotoxicity (Cell Viability) cellular->cytotoxicity end End: Selectivity Profile ic50->end selectivity->end downstream->end cytotoxicity->end

Caption: A generalized workflow for evaluating the selectivity and cellular activity of a PTEN inhibitor.

Conclusion

This compound is a potent and selective inhibitor of PTEN, offering a valuable tool for studying the PTEN/PI3K/Akt signaling pathway. While it demonstrates a favorable selectivity profile against several other phosphatases, researchers should be aware of the conflicting data regarding its activity against SHP1 and design their experiments accordingly. This guide provides the necessary data and protocols to aid in the informed selection and application of this compound in future research endeavors.

References

A Comparative Guide to VO-Ohpic Trihydrate and its Alternatives in Modulating Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VO-Ohpic trihydrate, a potent modulator of Akt phosphorylation, and other compounds with similar mechanisms of action. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in cell signaling and drug discovery.

Introduction to Akt Signaling and the Role of PTEN

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN). PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby reducing the levels of this second messenger and consequently inhibiting the downstream activation of Akt. Inhibition of PTEN leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt.

This compound: A Potent PTEN Inhibitor

This compound is a vanadium-based, cell-permeable compound that acts as a potent and selective inhibitor of PTEN.[1] By inhibiting PTEN's phosphatase activity, this compound effectively increases the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), leading to the activation of the Akt signaling cascade.

Comparative Analysis of Akt Phosphorylation Modulators

This section compares this compound with other known modulators of the PTEN/Akt pathway: bpV(bipy) and Curcumin. While all three compounds impact Akt phosphorylation, they do so with varying potencies and specificities.

Quantitative Data on Akt Phosphorylation

The following table summarizes the available quantitative data on the effects of this compound and its alternatives on PTEN inhibition and subsequent Akt phosphorylation. It is important to note that direct comparative studies using standardized assays are limited, and the presented data is compiled from various sources.

CompoundTargetMetricValueCell Line/SystemReference
This compound PTENIC5035 nMRecombinant PTEN[1]
p-Akt (Ser473)Fold IncreaseDose-dependent increase (1.0 to 2.8 relative to control)Hep3B
bpV(bipy) PTENIC50~100 nMRecombinant PTEN
p-AktFold IncreaseIncreased phosphorylation observedHuman ovarian tissue[2]
Curcumin PTEN/Akt PathwayEffectDose-dependent decrease in p-AktMGC-803, PC-3, Ovarian Cancer Cells[3][4]
Cell ProliferationIC50~20 µMOvarian Cancer Cells (CS and CR)[3]

Note: The data for bpV(bipy) on Akt phosphorylation is qualitative, indicating an increase without specific fold-change values. Curcumin generally shows an inhibitory effect on the Akt pathway in cancer cell lines, which is in contrast to the activating effect of PTEN inhibitors like this compound and bpV(bipy).

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway Modulation

The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of action of PTEN inhibitors.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation VO_Ohpic This compound (Inhibitor) VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (Growth, Survival, etc.) pAkt->Downstream Signal Transduction

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.

Experimental Workflow for Assessing Akt Phosphorylation

The following diagram outlines a typical Western Blotting workflow used to quantify changes in Akt phosphorylation upon treatment with compounds like this compound.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis cell_culture 1. Seed and culture cells treatment 2. Treat cells with VO-Ohpic trihydrate or alternatives cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to PVDF membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-Akt, anti-total-Akt) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Densitometry Analysis detection->analysis

Caption: A standard workflow for Western Blot analysis of Akt phosphorylation.

Experimental Protocols

Western Blotting for Akt Phosphorylation

This protocol provides a detailed methodology for assessing the phosphorylation status of Akt in response to treatment with this compound or other modulators.

1. Cell Culture and Treatment:

  • Seed cells (e.g., Hep3B, PC-3) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with various concentrations of this compound, bpV(bipy), or Curcumin for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling with Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and/or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of Akt phosphorylation is typically expressed as the ratio of p-Akt to total Akt.

Conclusion

This compound is a valuable research tool for investigating the PI3K/Akt signaling pathway due to its potent and selective inhibition of PTEN. While alternatives like bpV(bipy) exist with a similar mechanism, and compounds like Curcumin can modulate the pathway, their direct quantitative comparison in terms of inducing Akt phosphorylation requires further investigation with standardized assays. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and elucidate the downstream effects of these compounds on Akt signaling.

References

Assessing the Reversibility of VO-Ohpic Trihydrate Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reversibility of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Understanding the nature of this inhibition is critical for its application in research and potential therapeutic development. This document compares the characteristics of this compound's inhibitory action, supported by experimental data and detailed protocols.

Executive Summary

This compound has been identified as a highly potent, reversible, and non-competitive inhibitor of PTEN with an IC50 in the nanomolar range.[1][2][3][4] Its mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which leads to the activation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][3][5] This guide will delve into the experimental evidence supporting the reversible nature of this inhibition and compare its performance with other phosphatase inhibitors.

Comparative Inhibition Data

The following table summarizes the key quantitative data for this compound's inhibition of PTEN, alongside data for other relevant phosphatase inhibitors for comparative purposes.

InhibitorTargetIC50Inhibition TypeReversibility
This compound PTEN 35 nM, 46 ± 10 nM [1][3]Non-competitive [2]Fully Reversible [2][6]
bpV(HOpic)PTEN14 nM[4]Not specifiedNot specified
SF1670PTENNot specifiedNot specifiedNot specified
PTP Inhibitor ISHP-1, PTP1BNot specifiedNot specifiedNot specified
NSC87877SHP-1, SHP-2Not specifiedNot specifiedNot specified

Experimental Protocols for Assessing Reversibility

The reversibility of an enzyme inhibitor is a crucial parameter determining its potential for therapeutic use. The most common method to assess this is the inhibitor dilution assay.

Inhibitor Dilution Assay Protocol

This protocol is adapted from studies characterizing the reversibility of this compound inhibition of PTEN.[2]

Objective: To determine if the inhibition of PTEN by this compound is reversible upon dilution of the inhibitor-enzyme complex.

Materials:

  • Recombinant PTEN enzyme

  • This compound

  • Assay buffer

  • Substrate (e.g., OMFP or PIP3)[2]

  • 96-well plates

  • Plate reader

Procedure:

  • Pre-incubation: Incubate a concentrated solution of PTEN enzyme with a high concentration of this compound (e.g., 10-fold higher than its IC50) for a defined period (e.g., 10 minutes) to allow for binding.[2]

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay buffer containing the substrate. The dilution factor should be significant (e.g., 100-fold) to reduce the concentration of the free inhibitor to a level that would cause minimal inhibition if the binding were reversible.[7][8]

  • Activity Measurement: Immediately measure the enzyme activity over time by monitoring the rate of substrate conversion using a plate reader.[2][7]

  • Controls:

    • No inhibitor control: PTEN activity in the absence of this compound.

    • Inhibited control (no dilution): PTEN activity in the presence of a high concentration of this compound without dilution.

    • Inhibited control (with dilution of inhibitor alone): A control where the inhibitor is diluted to the final concentration without pre-incubation with the enzyme.

  • Data Analysis: Compare the enzyme activity in the diluted sample to the controls. If the enzyme activity is restored to a level similar to the no-inhibitor control, the inhibition is considered reversible.[7][8] If the activity remains low, similar to the inhibited control, the inhibition is irreversible.

Signaling Pathways and Experimental Workflows

PTEN Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical PTEN signaling pathway and the point of intervention by this compound. PTEN negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3. Inhibition of PTEN by this compound leads to the accumulation of PIP3 and subsequent activation of Akt and its downstream effectors.

PTEN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition mTOR mTOR Akt->mTOR Activation FoxO3a FoxO3a Akt->FoxO3a Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibited) FoxO3a->Apoptosis

Caption: PTEN signaling pathway and this compound inhibition.

Experimental Workflow for Assessing Reversibility

The logical flow for determining the reversibility of an enzyme inhibitor is depicted in the diagram below.

Reversibility_Workflow Start Start: Assess Inhibitor Reversibility Incubate Pre-incubate Enzyme with high concentration of Inhibitor Start->Incubate Dilute Rapidly Dilute Enzyme-Inhibitor Complex Incubate->Dilute Measure Measure Enzyme Activity over time Dilute->Measure Compare Compare Activity to Controls (No Inhibitor, Inhibited) Measure->Compare Decision Is Enzyme Activity Restored? Compare->Decision Reversible Conclusion: Inhibition is Reversible Decision->Reversible Yes Irreversible Conclusion: Inhibition is Irreversible Decision->Irreversible No

Caption: Workflow for determining inhibitor reversibility.

Conclusion

References

Safety Operating Guide

Proper Disposal of VO-Ohpic Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper disposal procedures for VO-Ohpic trihydrate, a potent inhibitor of phosphatase and tensin homolog (PTEN). Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. The information presented here is intended to supplement, not replace, your institution's specific chemical hygiene plan and standard operating procedures (SOPs). Always consult with your Environmental Health and Safety (EHS) department for guidance on local regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following is a summary of key safety information:

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear an impervious lab coat.

  • Respiratory Protection: Use a suitable respirator.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Use only outdoors or in a well-ventilated area[1].

  • Ensure adequate ventilation and have an accessible safety shower and eye wash station[1].

Quantitative Data

The following table summarizes key properties of this compound:

PropertyValue
Molecular Formula C₁₂H₉N₂O₈V • 3H₂O
Formula Weight 415.2 g/mol
Purity ≥95%
Appearance Crystalline solid
Solubility PBS (pH 7.2): 1 mg/ml
Storage -20°C

Disposal Procedures

The primary method for the disposal of this compound involves its collection as hazardous waste. For aqueous solutions containing this compound, a chemical precipitation method can be employed to convert the soluble vanadium into an insoluble, more stable form for disposal.

Step 1: Waste Segregation and Containerization

  • Designate as Hazardous Waste: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Collect this compound waste in a dedicated and clearly labeled hazardous waste container. Do not mix it with other chemical waste streams to prevent potentially hazardous reactions.

  • Use Compatible Containers: The waste container must be made of a material compatible with the chemical and have a secure screw cap. The original container is often a suitable choice.

Step 2: Chemical Precipitation of Aqueous Vanadium Waste

This protocol outlines a general procedure for the precipitation of vanadium from an aqueous solution. This should be performed by trained personnel in a chemical fume hood.

Materials:

  • Aqueous waste containing this compound

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Designated hazardous waste containers for solid and liquid waste

Experimental Protocol:

  • Preparation: Place the aqueous vanadium waste in a beaker on a stir plate within a chemical fume hood.

  • Reduction: While stirring, add a ferrous sulfate solution. A common recommendation is a ratio of 4 parts ferrous sulfate to 1 part vanadium.

  • pH Adjustment: Slowly add 1 M NaOH to the solution to adjust the pH to a neutral or slightly alkaline range (pH 7-9).

  • Precipitation: A solid precipitate containing vanadium will form. Allow the solution to stir for a minimum of 30 minutes to ensure complete precipitation.

  • Settling: Turn off the stir plate and allow the precipitate to settle.

  • Filtration: Separate the solid precipitate from the liquid by filtration.

  • Waste Collection:

    • Solid Waste: Collect the solid precipitate and any contaminated filter paper in a labeled hazardous waste container for solid waste.

    • Liquid Waste: The remaining liquid (filtrate) should be tested to ensure vanadium levels are within your institution's acceptable discharge limits before any consideration of drain disposal. If the concentration is still too high, it should be collected as hazardous aqueous waste.

Step 3: Final Disposal

Arrange for the pickup of all hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Disposal Workflow for this compound A This compound Waste Generated B Solid Waste (e.g., contaminated labware, pure compound) A->B C Aqueous Waste A->C D Collect in Designated Hazardous Waste Container B->D E Chemical Precipitation C->E K Dispose via Institutional EHS D->K F Filter to Separate Solid and Liquid E->F G Collect Solid Precipitate as Hazardous Waste F->G H Test Filtrate for Vanadium Levels F->H G->K I Levels Acceptable for Discharge? H->I J Collect as Hazardous Aqueous Waste I->J No L Discharge to Drain (with approval) I->L Yes J->K

Caption: Workflow for the disposal of solid and aqueous this compound waste.

Disclaimer: This information is intended as a guide. Always follow the specific protocols and regulations of your institution and local authorities.

References

Personal protective equipment for handling VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal protocols for VO-Ohpic trihydrate, a potent inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Adherence to the following safety measures is mandatory.

GHS Hazard Classification: [4]

Hazard Class Category Hazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

GHS Label Elements: [4]

Pictogram Signal Word
Warning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.[4]

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, store the compound at -20°C for long-term stability (stable for ≥ 4 years).[1]

  • For short-term storage (up to 1 month), it can be kept at -20°C.[5]

  • The compound is shipped at room temperature for durations less than two weeks.[4]

Preparation of Stock Solutions:

  • This compound is a crystalline solid.[1]

  • For in vitro assays:

    • Prepare a stock solution in DMSO. The solubility in DMSO is >10 mM.[6] For example, a 100 μM stock solution can be prepared and further diluted with 1% DMSO in the assay buffer.[7]

    • If a higher concentration is needed, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[6]

  • For in vivo studies:

    • A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

    • Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]

    • Ensure the final DMSO concentration is suitable for the animal model. For mice, it is generally recommended to keep the DMSO concentration below 10%.[2]

Handling Procedures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[4]

  • Avoid generating dust.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Emergency Procedures

Exposure Route First Aid Measures
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing. Call a physician if you feel unwell.[4]
In Case of Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Disposal Plan

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not dispose of down the drain or with household waste.

Experimental Protocol: In Vitro PTEN Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory effect of this compound on PTEN activity.

Materials:

  • Recombinant PTEN enzyme

  • This compound

  • Assay buffer

  • Substrate (e.g., OMFP or PIP3)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 μM).[7]

  • Serially dilute the this compound stock solution to the desired concentrations using an assay buffer containing 1% DMSO.[7]

  • Pre-incubate the PTEN enzyme with the various concentrations of this compound in the 96-well plate for 10 minutes at room temperature.[7]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence for OMFP) at regular intervals using a plate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 for this compound has been reported to be approximately 35 nM.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receive Compound B Store at -20°C A->B Storage C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Before Handling D Work in Ventilated Area C->D E Prepare Stock Solution (e.g., in DMSO) D->E Proceed to F Perform Experiment (e.g., In Vitro Assay) E->F G Decontaminate Work Area F->G After Experiment H Dispose of Waste (in accordance with regulations) G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.